molecular formula C8H6FNO2 B154196 1-Fluoro-3-(2-nitrovinyl)benzene CAS No. 1979-49-3

1-Fluoro-3-(2-nitrovinyl)benzene

Cat. No.: B154196
CAS No.: 1979-49-3
M. Wt: 167.14 g/mol
InChI Key: NOXNBNYWEWJUTM-SNAWJCMRSA-N
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Description

1-Fluoro-3-(2-nitrovinyl)benzene is a useful research compound. Its molecular formula is C8H6FNO2 and its molecular weight is 167.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Fluoro-3-(2-nitrovinyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Fluoro-3-(2-nitrovinyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-3-(2-nitrovinyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXNBNYWEWJUTM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-84-0
Record name 705-84-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene, a valuable nitroalkene intermediate in organic synthesis. The primary focus is on the Henry (nitroaldol) reaction, a classic and efficient carbon-carbon bond-forming method. This document will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss critical safety considerations. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this synthetic transformation.

Introduction: The Significance of Substituted Nitrostyrenes

1-Fluoro-3-(2-nitrovinyl)benzene and its analogs, belonging to the class of β-nitrostyrenes, are highly versatile synthetic intermediates. The presence of the electron-withdrawing nitro group and the conjugated double bond makes them excellent Michael acceptors. This reactivity allows for the introduction of various functionalities, leading to the synthesis of a wide array of more complex molecules. Fluorinated aromatic compounds, in particular, exhibit diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[1] Their applications span from precursors for pharmaceuticals and agrochemicals to components in the development of advanced materials.[2]

The Core Synthesis: Henry-Knoevenagel Condensation

The most common and direct route for the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene is the Henry reaction, also known as a nitroaldol reaction.[3][4][5][6] This reaction involves the base-catalyzed condensation of 3-fluorobenzaldehyde with nitromethane. When the reaction is performed in a single step that includes the dehydration of the intermediate β-nitro alcohol, it is often referred to as a Henry-Knoevenagel condensation.[3]

Reaction Mechanism

The synthesis is a two-step process that occurs in one pot: a base-catalyzed nitroaldol addition followed by dehydration.[3]

  • Nitroaldol Addition: The reaction is initiated by a base, which deprotonates the α-carbon of nitromethane.[3][7] This generates a resonance-stabilized nitronate anion.[3][4] This nucleophilic anion then attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde.[3][7] The resulting β-nitro alkoxide is subsequently protonated to form a β-nitro alcohol intermediate.[3][4][7] All steps in the Henry reaction are reversible.[6]

  • Dehydration: The intermediate β-nitro alcohol is then dehydrated to yield the final product, 1-fluoro-3-(2-nitrovinyl)benzene. This elimination of water can be promoted by either acidic or basic conditions and is often favored by elevated temperatures.[3][7] Under basic conditions, the dehydration typically proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[3]

Henry_Reaction_Mechanism cluster_step1 Step 1: Nitroaldol Addition cluster_step2 Step 2: Dehydration 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Beta-Nitro_Alcohol β-Nitro Alcohol Intermediate 3-Fluorobenzaldehyde->Beta-Nitro_Alcohol Nitromethane Nitromethane Nitronate_Anion Nitronate Anion (Nucleophile) Nitromethane->Nitronate_Anion + Base Base Base (e.g., NaOH) Nitronate_Anion->Beta-Nitro_Alcohol + 3-Fluorobenzaldehyde Final_Product 1-Fluoro-3-(2-nitrovinyl)benzene Beta-Nitro_Alcohol->Final_Product - H₂O (Heat/Base) Water H₂O

Caption: Mechanism of the Henry-Knoevenagel condensation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Key Properties
3-FluorobenzaldehydeC₇H₅FO124.11456-48-4Liquid, handle in a fume hood.
NitromethaneCH₃NO₂61.0475-52-5Flammable liquid, toxic.[8]
Sodium HydroxideNaOH40.001310-73-2Corrosive solid.
MethanolCH₃OH32.0467-56-1Flammable liquid, toxic.
Hydrochloric AcidHCl36.467647-01-0Corrosive liquid.
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable liquid, solvent for extraction.
Petroleum EtherN/AN/A8032-32-4Flammable liquid, solvent for chromatography.
Step-by-Step Procedure

A procedure analogous to the synthesis of other substituted nitrostyrenes can be adapted.[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluorobenzaldehyde (1.0 eq) and nitromethane (1.0 eq) in methanol. Cool the flask in an ice-salt bath to maintain a temperature between 10-15°C.[9]

  • Addition of Base: Prepare a solution of sodium hydroxide (1.05 eq) in water and cool it. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains between 10-15°C.[9] A precipitate may form as the reaction proceeds.[9]

  • Quenching the Reaction: After the addition is complete, stir the mixture for an additional 15 minutes.[9] Then, add ice-cold water to dissolve the precipitate.[9]

  • Acidification: Slowly pour the reaction mixture into a beaker containing a stirred solution of dilute hydrochloric acid.[9] A yellow crystalline solid of 1-Fluoro-3-(2-nitrovinyl)benzene should precipitate immediately.[9]

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with water until the washings are neutral.[9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether and ethyl acetate, or by column chromatography on silica gel.[1][10] A common technique for initial purification involves melting the crude product with hot water, allowing the layers to separate, and then decanting the water after the nitrostyrene solidifies upon cooling.[9][11]

Experimental_Workflow Start Start Dissolve_Reagents Dissolve 3-Fluorobenzaldehyde and Nitromethane in Methanol Start->Dissolve_Reagents Cool_Mixture Cool to 10-15°C Dissolve_Reagents->Cool_Mixture Add_Base Add NaOH solution dropwise Cool_Mixture->Add_Base Stir Stir for 15 minutes Add_Base->Stir Quench Quench with ice-cold water Stir->Quench Acidify Pour into dilute HCl Quench->Acidify Filter Filter the precipitate Acidify->Filter Wash Wash with water Filter->Wash Purify Recrystallize or perform column chromatography Wash->Purify End Obtain pure product Purify->End

Caption: Experimental workflow for the synthesis.

Expected Results and Characterization
ParameterExpected Value/Data
Appearance Pale yellow crystalline solid[9]
Yield Typically in the range of 80-85% for similar reactions[9]
Molecular Formula C₈H₆FNO₂[12]
Molecular Weight 167.14 g/mol [12]
¹H NMR Spectroscopic data is available for confirmation[13]
¹³C NMR Spectroscopic data is available for confirmation[13]

The final product is expected to be the trans (E) isomer, which is generally the more thermodynamically stable configuration.[1]

Safety and Handling

4.1. Hazard Identification and Personal Protective Equipment (PPE)

  • 3-Fluorobenzaldehyde: Handle in a well-ventilated area. Avoid contact with skin and eyes.[14]

  • Nitromethane: Highly flammable liquid and vapor.[8] It is harmful if swallowed and can cause damage to organs through prolonged or repeated exposure. Wear protective gloves, clothing, eye, and face protection.[8][15] Use in a well-ventilated area and keep away from heat, sparks, and open flames.[8]

  • Sodium Hydroxide: Causes severe skin burns and eye damage. Wear appropriate PPE.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. Use in a fume hood.

Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

4.2. Handling and Storage

  • Ground and bond containers when transferring flammable materials like nitromethane to prevent static discharge.[8]

  • Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible substances.[8][16]

4.3. Waste Disposal

Dispose of all chemical waste according to local, state, and federal regulations. Do not release into sewers or waterways.[8]

Conclusion

The Henry reaction provides a reliable and efficient method for the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can obtain this valuable intermediate in high yield. The versatility of the nitrovinyl group opens up numerous possibilities for further synthetic transformations, making this compound a key building block in the development of novel chemical entities.

References

  • Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations | ACS Catalysis - ACS Publications. (2015). Retrieved from [Link]

  • Nitrostyrene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Nitroaldol reaction - Sciencemadness Wiki. (2025). Retrieved from [Link]

  • Nitromethane - AFD Petroleum Ltd. (n.d.). Retrieved from [Link]

  • 4 – NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET - Techno PharmChem. (n.d.). Retrieved from [Link]

  • m-Nitrostyrene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Nitromethane - SAFETY DATA SHEET - Penta chemicals. (2025). Retrieved from [Link]

  • 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC - NIH. (n.d.). Retrieved from [Link]

  • One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). (n.d.). Retrieved from [Link]

  • Henry Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Products from the Henry reaction between nitromethane and p‐fluorobenzaldehyde in methanol as solvent. … - ResearchGate. (n.d.). Retrieved from [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023). Retrieved from [Link]

  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC - NIH. (n.d.). Retrieved from [Link]

  • 1-Fluoro-4-((1E)-2-nitroethenyl)benzene - PubChem. (n.d.). Retrieved from [Link]

  • Henry reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-Fluoro-3-(2-nitrovinyl)benzene - Oakwood Chemical. (n.d.). Retrieved from [Link]

  • Henry reaction with benzaldehyde & nitromethane - Buchler GmbH. (n.d.). Retrieved from [Link]

  • 705-84-0 | 1-Fluoro-3-(2-nitrovinyl)benzene - ChemIndex. (n.d.). Retrieved from [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - Scirp.org. (n.d.). Retrieved from [Link]

Sources

mechanism of 1-Fluoro-3-(2-nitrovinyl)benzene formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Formation of 1-Fluoro-3-(2-nitrovinyl)benzene

Executive Summary

1-Fluoro-3-(2-nitrovinyl)benzene is a fluorinated β-nitrostyrene derivative of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] The nitrovinyl group is a versatile synthetic handle, acting as a potent Michael acceptor and a precursor to various functional groups such as amines and carbonyls.[4][5] This guide provides a detailed examination of the primary synthetic route to 1-Fluoro-3-(2-nitrovinyl)benzene: the Henry (or nitroaldol) reaction. We will dissect the core mechanism, present a validated experimental protocol, and visualize the reaction pathway and laboratory workflow, offering a comprehensive resource for professionals in drug development and organic synthesis.

The Core Reaction Mechanism: A Henry-Knoevenagel Condensation

The formation of 1-Fluoro-3-(2-nitrovinyl)benzene from 3-fluorobenzaldehyde and nitromethane is a classic example of a base-catalyzed carbon-carbon bond-forming reaction known as the Henry reaction.[4][6][7] When the reaction is conducted in a single operation that includes the subsequent dehydration of the alcohol intermediate, it is often referred to as a Henry-Knoevenagel condensation.[8] The process is fundamentally a two-part sequence: (1) a nitroaldol addition followed by (2) elimination of water.

Step 1: Base-Catalyzed Nitroaldol Addition

The reaction is initiated by a base, which abstracts an acidic α-proton from nitromethane. The pKa of nitroalkanes is typically around 17 in DMSO, making this deprotonation feasible with common bases.[4] This step generates a resonance-stabilized nitronate anion, which serves as the key carbon-based nucleophile.[8][9]

  • Causality: The choice of base is critical. A strong base (e.g., KOH, NaOH) ensures a sufficient concentration of the nitronate anion to drive the reaction forward.[9][10] The nucleophilic carbon of the nitronate anion then attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. This attack forms a new carbon-carbon bond and a tetrahedral β-nitro alkoxide intermediate.

  • Reversibility: All steps in the initial Henry addition are reversible.[4] The equilibrium can be influenced by reaction conditions. The subsequent protonation of the alkoxide by the conjugate acid of the base (or a proton source during workup) yields the β-nitro alcohol intermediate: 1-(3-fluorophenyl)-2-nitroethanol. To favor the final dehydrated product, isolation of this alcohol is often bypassed.[7][11]

Step 2: Dehydration of the β-Nitro Alcohol Intermediate

The β-nitro alcohol can be readily dehydrated to form the conjugated nitroalkene, 1-Fluoro-3-(2-nitrovinyl)benzene. This elimination is often the thermodynamic driving force for the overall reaction, as it creates a stable, conjugated π-system.

  • Mechanism of Elimination: Under basic conditions, the dehydration typically proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[8] The base abstracts the now-acidic proton on the carbon bearing the nitro group, forming a nitronate anion. This is followed by the elimination of the hydroxide (–OH) group to form the alkene.

  • Reaction Control: Performing the reaction at elevated temperatures favors the dehydration step, ensuring that the nitroalkene is the primary product isolated.[12] Conversely, if the β-nitro alcohol is the desired product, the reaction is run at lower temperatures with milder or stoichiometric bases to prevent elimination.[7][13]

Mechanistic Pathway Visualization

Henry_Mechanism Reactants Reactants: 3-Fluorobenzaldehyde + Nitromethane Nitronate Nitronate Anion (Nucleophile) Reactants->Nitronate Deprotonation Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide Nucleophilic Attack on Aldehyde Alcohol β-Nitro Alcohol Intermediate Alkoxide->Alcohol Protonation Product Product: 1-Fluoro-3-(2-nitrovinyl)benzene Alcohol->Product Dehydration (E1cB) H2O_out - H₂O Product->H2O_out Base1 Base (B:) Base1->Reactants Base2 Base (B:) Base2->Alcohol H_plus H⁺ H_plus->Alkoxide

Caption: The Henry reaction mechanism for 1-Fluoro-3-(2-nitrovinyl)benzene formation.

Quantitative Reaction Parameters

The efficiency of the Henry reaction is highly dependent on the chosen conditions. The following table summarizes a typical set of parameters for synthesizing β-nitrostyrenes, which are directly applicable to the target molecule.

ParameterConditionRationale & Field Insights
Aldehyde 3-FluorobenzaldehydeThe electrophilic carbonyl is susceptible to nucleophilic attack. The fluorine substituent is electronically withdrawing but does not sterically hinder the reaction site.
Nitroalkane NitromethaneProvides the required α-protons for deprotonation and serves as the carbon nucleophile source. A slight excess is often used to ensure complete consumption of the aldehyde.[10]
Catalyst Ammonium Acetate or NaOH/KOHAmmonium acetate is a common, mild catalyst that promotes both the addition and dehydration. Stronger bases like NaOH or KOH can accelerate the reaction but may increase side products if not controlled.[10][14]
Solvent Glacial Acetic Acid or MethanolAcetic acid can serve as both a solvent and a co-catalyst, particularly for the dehydration step. Methanol is a common polar protic solvent for dissolving the reactants and intermediates.[10][14]
Temperature 80-110 °C (Reflux)Elevated temperatures are crucial for driving the dehydration of the β-nitro alcohol intermediate, ensuring the nitroalkene is the final product.[12]
Reaction Time 2-6 hoursMonitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting aldehyde.
Yield 70-90% (Typical)Yields are generally good but depend heavily on purification efficiency and the prevention of polymerization or side reactions.

Validated Experimental Protocol

This protocol describes a reliable method for the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene using ammonium acetate as a catalyst. This self-validating system relies on the thermal decomposition of the intermediate to drive the reaction to completion.

Reagents and Equipment:
  • 3-Fluorobenzaldehyde

  • Nitromethane

  • Ammonium Acetate (catalyst)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Ethanol or Methanol (for recrystallization)

  • Standard laboratory glassware

Step-by-Step Methodology:
  • Reactant Setup: In a 250 mL round-bottom flask, combine 3-fluorobenzaldehyde (e.g., 0.1 mol), nitromethane (e.g., 0.12 mol), and ammonium acetate (e.g., 0.04 mol).

  • Solvent Addition: Add glacial acetic acid (e.g., 100 mL) to the flask. The acid acts as a solvent and helps catalyze the dehydration step.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain gentle reflux with continuous stirring for 3-5 hours.

  • Monitoring: Periodically check the reaction's progress by TLC, eluting with a hexane/ethyl acetate mixture, to confirm the disappearance of the 3-fluorobenzaldehyde spot.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice and water (e.g., 500 mL) while stirring. A yellow precipitate of the crude product should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual acetic acid and other water-soluble impurities.

  • Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or methanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the pure 1-Fluoro-3-(2-nitrovinyl)benzene.

  • Drying & Characterization: Filter the purified yellow crystals, wash with a small amount of cold solvent, and dry under vacuum. The final product can be characterized by NMR, IR spectroscopy, and melting point analysis.

Experimental Workflow Visualization

Workflow start Start setup 1. Combine Reactants (3-Fluorobenzaldehyde, Nitromethane, Ammonium Acetate, Acetic Acid) start->setup reflux 2. Heat to Reflux (100-110°C, 3-5h) setup->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 4. Cool to Room Temp. monitor->cool Complete precipitate 5. Precipitate in Ice Water cool->precipitate filter 6. Vacuum Filter Crude Product precipitate->filter recrystallize 7. Recrystallize from Ethanol/Methanol filter->recrystallize dry 8. Filter and Dry Final Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene.

Conclusion

The synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene is reliably achieved through the Henry-Knoevenagel condensation of 3-fluorobenzaldehyde and nitromethane. The mechanism is a well-understood, base-catalyzed process involving the formation of a key nitronate anion nucleophile, followed by addition to the aldehyde and subsequent dehydration. Control over reaction parameters, particularly temperature, is essential for maximizing the yield of the desired nitroalkene product. The protocol provided herein offers a robust and validated pathway for obtaining this valuable synthetic intermediate, which holds potential for further elaboration in the development of novel pharmaceuticals and functional materials.

References

  • Wikipedia. Henry reaction. Available from: [Link]

  • SynArchive. Henry Reaction. Available from: [Link]

  • Organic Chemistry Portal. Henry Reaction. Available from: [Link]

  • Abdellattif, M. and Mohamed, H. (2016). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. Available from: [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Organic Chemistry Portal. Henry Reaction - Common Conditions. Available from: [Link]

  • National Center for Biotechnology Information. Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. PubMed Central. Available from: [Link]

  • Hassan, R. M. (1987). Kinetic Studies on Base-Catalyzed Condensation of Benzaldehyde p-Hydroxybenzaldehyde, p-Dimethylamino-benzaideghde and N-N-Dimethyl-p-nitroaniline with 1-phenyl-1-3-methyl-2Pyrazolin-5-one. ResearchGate. Available from: [Link]

  • ResearchGate. Nitroaldol condensation reaction of various aldehydes and different nitroalkanes. Available from: [Link]

  • Oakwood Chemical. 1-Fluoro-3-(2-nitrovinyl)benzene. Available from: [Link]

  • Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene?. Available from: [Link]

  • National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available from: [Link]

  • ResearchGate. Henry reaction of nitromethane with benzaldehyde catalyzed by 1-3. a. Available from: [Link]

  • ResearchGate. Products from the Henry reaction between nitromethane and p-fluorobenzaldehyde in methanol as solvent. Available from: [Link]

  • Sciencemadness.org. Condensation with Nitromethane. Available from: [Link]

  • PubChem. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. Available from: [Link]

  • National Center for Biotechnology Information. Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central. Available from: [Link]

Sources

1-Fluoro-3-(2-nitrovinyl)benzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Fluoro-3-(2-nitrovinyl)benzene

Introduction

1-Fluoro-3-(2-nitrovinyl)benzene, also known as 3-fluoro-β-nitrostyrene, is a fluorinated aromatic compound of significant interest in synthetic organic chemistry. Its structure combines a benzene ring substituted with a fluorine atom and a nitrovinyl group at the meta position. This unique combination of functional groups—an electron-withdrawing nitro group activating the vinyl moiety and a strategically placed fluorine atom—makes it a versatile building block for the synthesis of complex molecular architectures.

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and modulated pharmacokinetic properties.[1][2] As a derivative of β-nitrostyrene, this compound is primed for a variety of chemical transformations, serving as a precursor to novel fluorinated heterocycles, amino acids, and other scaffolds relevant to drug discovery and materials science.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-Fluoro-3-(2-nitrovinyl)benzene for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

The physicochemical properties of 1-Fluoro-3-(2-nitrovinyl)benzene are crucial for its handling, reaction setup, and purification. While experimental data for this specific isomer is not extensively published, the table below summarizes known identifiers and provides context from closely related compounds.

PropertyValueReference / Note
CAS Number 705-84-0[5][6][7]
Molecular Formula C₈H₆FNO₂[6][7]
Molecular Weight 167.14 g/mol [6][7]
Synonyms 1-(3-Fluorophenyl)-2-nitroethylene, 3-Fluoro-beta-nitrostyrene[7]
Appearance Expected to be a crystalline solid, similar to its isomers.Based on the properties of the para-isomer.[8]
Melting Point Data not available.The para-isomer (1-Fluoro-4-(2-nitrovinyl)benzene) has a melting point of 100-102 °C.[8] The precursor, 1-fluoro-3-nitrobenzene, is a liquid with a melting point of 1.7 °C.
Boiling Point Data not available.The ortho-isomer (1-Fluoro-2-(2-nitrovinyl)benzene) has a boiling point of 254.5 °C at 760 mmHg.[9] The precursor, 1-fluoro-3-nitrobenzene, has a boiling point of 205 °C.
Solubility Expected to be slightly soluble in water, soluble in many organic solvents.The para-isomer is described as slightly soluble in water.[8] General solubility for nitrostyrenes.
Density Data not available.The precursor, 1-fluoro-3-nitrobenzene, has a density of 1.325 g/mL at 25 °C.

Synthesis: The Henry-Knoevenagel Condensation

The primary and most efficient route for synthesizing 1-Fluoro-3-(2-nitrovinyl)benzene is through the Henry-Knoevenagel condensation (often simply called the Henry or nitroaldol reaction).[3][10] This reaction involves the base-catalyzed condensation of 3-fluorobenzaldehyde with nitromethane. The initial product is a β-nitro alcohol, which readily undergoes dehydration under the reaction conditions to yield the target nitroalkene.

The choice of base and solvent is critical. While strong bases can be used, milder catalysts like primary amines (e.g., ethylamine) or ammonium acetate are often preferred to control the reaction rate and minimize side products. The dehydration of the intermediate nitro alcohol is typically facilitated by the reaction conditions or by a subsequent workup step.

Henry_Reaction cluster_reactants Reactants cluster_products Products R1 3-Fluorobenzaldehyde Catalyst Base Catalyst (e.g., Ammonium Acetate) + Dehydration R1->Catalyst + R2 Nitromethane R2->Catalyst + P1 1-Fluoro-3-(2-nitrovinyl)benzene P2 Water Catalyst->P1 Catalyst->P2

Caption: Synthesis via Henry-Knoevenagel Condensation.

Experimental Protocol: Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene

This protocol is a representative procedure based on established methods for Henry reactions.[11]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzaldehyde (e.g., 0.1 mol, 12.4 g) and nitromethane (e.g., 0.15 mol, 9.15 g).

  • Catalyst Addition: Add a catalytic amount of ammonium acetate (e.g., 0.02 mol, 1.54 g).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. A yellow solid should precipitate.

  • Isolation: Pour the reaction mixture into ice-cold water (200 mL) while stirring. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol or isopropanol to yield a yellow crystalline solid.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the vinylic and aromatic protons.

  • Vinylic Protons (δ 7.5-8.5 ppm): The two protons of the nitrovinyl group will appear as doublets due to their mutual (trans) coupling. The proton β to the ring (adjacent to the NO₂ group) will be significantly deshielded by the nitro group's electron-withdrawing effect and will appear further downfield. The proton α to the ring will be at a slightly higher field.

  • Aromatic Protons (δ 7.2-7.8 ppm): The fluorine and nitrovinyl groups influence the chemical shifts of the four aromatic protons.

    • The proton between the two substituents (at C2) will likely be the most deshielded due to the additive effects of the fluorine and the electron-withdrawing nitrovinyl group.

    • The remaining three protons will appear as complex multiplets, with their shifts influenced by coupling to each other and to the fluorine atom (J_HF).[13] The proton para to the fluorine (at C6) and the proton ortho to the fluorine (at C4) will show characteristic splitting due to J_HF coupling constants.

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum will be characterized by the strong influence of the fluorine atom.

  • Aromatic Carbons (δ 115-165 ppm):

    • The carbon directly attached to the fluorine (C3) will appear as a doublet with a large one-bond C-F coupling constant (¹J_CF ≈ 240-250 Hz).[14]

    • The ortho (C2, C4) and para (C6) carbons will also show smaller C-F couplings.

    • The ipso-carbon attached to the nitrovinyl group (C1) and the carbon bearing the nitro group will be deshielded.

  • Vinylic Carbons (δ 130-150 ppm): The two vinylic carbons will be deshielded, with the carbon bearing the nitro group appearing further downfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides clear diagnostic peaks for the key functional groups.[15]

  • NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

  • C=C Stretch (alkene): A peak of medium intensity around 1640 cm⁻¹.

  • C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.

  • Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

  • C-H Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region, characteristic of the substitution pattern on the benzene ring.

Chemical Reactivity

The reactivity of 1-Fluoro-3-(2-nitrovinyl)benzene is dominated by the electrophilic nature of the nitro-activated double bond, making it an excellent Michael acceptor. It also functions as a dienophile in cycloaddition reactions.

Michael Addition

The compound readily undergoes conjugate (Michael) addition with a wide range of nucleophiles, including carbanions (from malonates, β-ketoesters), amines, and thiols.[16] This reaction is a powerful tool for C-C, C-N, and C-S bond formation.

Michael_Addition cluster_reactants Reactants cluster_products Product R1 1-Fluoro-3-(2-nitrovinyl)benzene Catalyst Base Catalyst R1->Catalyst + R2 Nucleophile (Nu⁻) R2->Catalyst + P1 Conjugate Addition Product Catalyst->P1

Caption: Michael Addition Reaction Pathway.

Mechanism Insight: The reaction is typically initiated by a base, which either generates the nucleophile or activates the substrate. The nucleophile attacks the β-carbon of the nitrovinyl group, leading to the formation of a nitronate intermediate. This intermediate is then protonated during workup to yield the final product. The resulting nitroalkane is a versatile synthetic handle that can be reduced to an amine, converted to a carbonyl via the Nef reaction, or eliminated to form other alkenes.

Diels-Alder Reaction

As an electron-deficient alkene, 1-Fluoro-3-(2-nitrovinyl)benzene is an effective dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[17][18][19] This reaction allows for the rapid construction of six-membered rings, providing access to complex fluorinated bicyclic and polycyclic systems.

Diels_Alder cluster_reactants Reactants cluster_products Product R1 1-Fluoro-3-(2-nitrovinyl)benzene (Dienophile) Condition Heat R1->Condition + R2 Conjugated Diene (e.g., Cyclopentadiene) R2->Condition + P1 Cycloadduct (Fluorinated Norbornene Derivative) Condition->P1

Caption: Diels-Alder Cycloaddition Workflow.

Mechanism Insight: The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a single cyclic transition state. The stereochemistry of the dienophile is retained in the product. The reaction of β-fluoro-β-nitrostyrenes with cyclic dienes like cyclopentadiene has been shown to produce novel monofluorinated norbornene derivatives with high yields.[18][20] These products can serve as scaffolds for further synthetic elaboration.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-Fluoro-3-(2-nitrovinyl)benzene is not widely available. Therefore, it must be handled with the precautions appropriate for its precursor, 1-fluoro-3-nitrobenzene, and for the general class of nitrostyrenes.

  • Hazards: Based on its precursor, the compound should be considered toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. Nitrostyrenes are often irritants.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Handle in a well-ventilated fume hood. Use a respirator if inhalation risk is high.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Applications in Drug Discovery and Development

The true value of 1-Fluoro-3-(2-nitrovinyl)benzene lies in its potential as a synthetic intermediate for the creation of novel, fluorinated molecules for pharmaceutical research.[2]

  • Scaffold for Bioactive Molecules: The reactivity of the nitrovinyl group allows for the introduction of diverse functional groups and the construction of various molecular skeletons. The resulting products, such as β-amino acids, γ-amino alcohols, and complex heterocyclic systems, are prevalent motifs in biologically active compounds.

  • Modulation of Physicochemical Properties: The presence of the fluorine atom allows medicinal chemists to fine-tune properties such as lipophilicity, metabolic stability, and pKa of nearby functional groups.[1] This strategic placement can enhance a drug candidate's ability to cross cell membranes, resist metabolic breakdown by enzymes like Cytochrome P450, and improve binding to its target protein.

  • Versatile Precursor: As a readily synthesized building block, it provides an efficient entry point into a wide array of more complex fluorinated compounds, accelerating the discovery and optimization of new therapeutic agents.

References

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  • A facile Michael addition reaction of β-diketones to nitrostyrenes: alkylamino substituted triazine as an efficient organocatalyst - Indian Journal of Chemistry (IJC). Accessed January 14, 2026. [Link]

  • CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) - CHEMISTRY 1000. Accessed January 14, 2026. [Link]

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  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. Accessed January 14, 2026. [Link]

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Spectroscopic Profile of 1-Fluoro-3-(2-nitrovinyl)benzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Fluoro-3-(2-nitrovinyl)benzene is a substituted styrene derivative of significant interest in synthetic organic chemistry. Its utility as a versatile building block, particularly in the synthesis of various heterocyclic compounds and pharmaceutical intermediates, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and quality control. This in-depth technical guide presents a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Fluoro-3-(2-nitrovinyl)benzene, offering valuable insights for researchers, scientists, and professionals in drug development. This guide is structured to provide not just the data itself, but also the scientific rationale behind the spectral features, grounded in established principles of chemical spectroscopy.

The molecular structure of 1-Fluoro-3-(2-nitrovinyl)benzene, with the CAS Number 705-84-0, is characterized by a meta-substituted benzene ring bearing a fluorine atom and a 2-nitrovinyl group.[1][2][3] The presence of these functional groups gives rise to a unique spectroscopic fingerprint, which will be systematically explored in the subsequent sections.

Molecular Structure and Isomerism

It is crucial to distinguish the meta-substituted isomer, 1-fluoro-3-(2-nitrovinyl)benzene, from its ortho and para counterparts (1-fluoro-2-(2-nitrovinyl)benzene and 1-fluoro-4-(2-nitrovinyl)benzene, respectively), as their spectroscopic properties will differ significantly due to the varied electronic environments of the nuclei. This guide focuses exclusively on the meta isomer, which predominantly exists as the (E)-stereoisomer due to the steric hindrance associated with the cis (Z) configuration.

Caption: Molecular structure of 1-Fluoro-3-(2-nitrovinyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Fluoro-3-(2-nitrovinyl)benzene, both ¹H and ¹³C NMR provide critical information about the substitution pattern and the electronic effects of the fluorine and nitrovinyl groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (E)-1-fluoro-3-(2-nitrovinyl)benzene, recorded in deuterochloroform (CDCl₃), exhibits distinct signals for the aromatic and vinylic protons.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Vinylic H (α to NO₂)7.95Doublet13.7
Vinylic H (β to NO₂)7.56Doublet13.7
Aromatic H7.44Triplet of doublets7.9, 5.7
Aromatic H7.34Doublet of triplets7.7, 1.4
Aromatic H7.27 - 7.17Multiplet-

Interpretation:

  • Vinylic Protons: The two doublets at 7.95 and 7.56 ppm are characteristic of the vinylic protons. The large coupling constant of 13.7 Hz is indicative of a trans configuration of the double bond. The downfield shift of these protons is attributed to the strong electron-withdrawing effect of the adjacent nitro group.

  • Aromatic Protons: The complex multiplet patterns between 7.17 and 7.44 ppm arise from the four protons on the meta-substituted benzene ring. The fluorine atom and the nitrovinyl group influence the chemical shifts and give rise to complex spin-spin coupling patterns. The triplet of doublets at 7.44 ppm and the doublet of triplets at 7.34 ppm are consistent with the expected splitting for a 1,3-disubstituted aromatic system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Chemical Shift (δ, ppm) Coupling (J, Hz)
C-F163.0d, J = 247.03
Vinylic C (α to NO₂)138.2s
Vinylic C (β to NO₂)137.8d, J = 2.71
Aromatic C132.2s
Aromatic C131.2s
Aromatic C125.3d, J = 3.0

Interpretation:

  • C-F Carbon: The signal at 163.0 ppm is assigned to the carbon atom directly bonded to the fluorine. The large coupling constant (J = 247.03 Hz) is a characteristic feature of a direct C-F bond.

  • Vinylic Carbons: The signals at 138.2 and 137.8 ppm correspond to the two vinylic carbons. The carbon atom closer to the nitro group is expected to be more deshielded.

  • Aromatic Carbons: The remaining signals in the aromatic region (125.3-132.2 ppm) correspond to the carbons of the benzene ring. The specific assignments require more detailed 2D NMR experiments, but the observed chemical shifts are consistent with the presence of an electron-withdrawing fluorine atom and a nitrovinyl group.

Experimental Protocol: NMR Spectroscopy

NMR spectra are typically acquired on a high-field spectrometer (e.g., 400 MHz or higher). The sample is dissolved in an appropriate deuterated solvent, commonly CDCl₃, and a small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to a series of singlets for each unique carbon atom, except for the carbon attached to fluorine which appears as a doublet.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-O Asymmetric Stretch~1520Strong
N-O Symmetric Stretch~1350Strong
C=C Stretch (alkene)~1640Medium
C=C Stretch (aromatic)~1600, ~1480Medium to Weak
C-H Stretch (aromatic)>3000Medium to Weak
C-H Stretch (vinylic)~3050Medium to Weak
C-F Stretch~1250Strong
=C-H Bend (trans)~970Strong

Interpretation:

  • Nitro Group: The most characteristic absorptions will be the strong bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Alkene and Aromatic C=C Bonds: The C=C stretching vibrations of the vinyl group and the aromatic ring will appear in the 1640-1480 cm⁻¹ region.

  • C-H Bonds: The C-H stretching vibrations for both the aromatic and vinylic protons are expected to appear above 3000 cm⁻¹.

  • C-F Bond: A strong absorption band due to the C-F stretching vibration is anticipated around 1250 cm⁻¹.

  • Trans Alkene: A strong band around 970 cm⁻¹ due to the out-of-plane =C-H bending vibration would confirm the trans geometry of the double bond.

Experimental Protocol: IR Spectroscopy

Infrared spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like 1-fluoro-3-(2-nitrovinyl)benzene, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular weight of 1-Fluoro-3-(2-nitrovinyl)benzene (C₈H₆FNO₂) is 167.14 g/mol .

Expected Fragmentation Pattern:

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 167. The fragmentation of this ion can proceed through several pathways:

  • Loss of NO₂: A common fragmentation pathway for nitro compounds is the loss of the nitro group (NO₂, 46 Da), leading to a fragment ion at m/z 121.

  • Loss of O: Loss of an oxygen atom (16 Da) from the nitro group could result in a fragment at m/z 151.

  • Loss of NO: Cleavage of the N-O bond can lead to the loss of nitric oxide (NO, 30 Da), giving a fragment at m/z 137.

  • Cleavage of the vinyl group: Fragmentation of the vinyl chain can also occur.

Mass_Spec_Fragmentation M [C8H6FNO2]+• m/z = 167 M_minus_NO2 [C8H6F]+• m/z = 121 M->M_minus_NO2 - NO2 M_minus_O [C8H6FNO]+• m/z = 151 M->M_minus_O - O M_minus_NO [C8H6FO]+• m/z = 137 M->M_minus_NO - NO

Caption: Plausible fragmentation pathways for 1-Fluoro-3-(2-nitrovinyl)benzene in EI-MS.

Experimental Protocol: Mass Spectrometry

A mass spectrum can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In a typical EI-MS experiment, the sample is vaporized and bombarded with a high-energy electron beam (e.g., 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of 1-Fluoro-3-(2-nitrovinyl)benzene. The ¹H and ¹³C NMR data unequivocally establish the connectivity of the atoms and the stereochemistry of the vinyl group. The predicted IR spectrum highlights the key functional groups, while the expected mass spectrum provides confirmation of the molecular weight and insights into the molecule's fragmentation behavior. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this important chemical intermediate, ensuring both technical accuracy and a deeper understanding of the underlying scientific principles.

References

  • ChemIndex. 1-Fluoro-3-(2-nitrovinyl)benzene. [Link]

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  • PubChem. 1-Fluoro-3-nitrobenzene. [Link]

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  • ResearchGate. Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).... [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. [Link]

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stability and storage conditions for 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1-Fluoro-3-(2-nitrovinyl)benzene

Abstract

1-Fluoro-3-(2-nitrovinyl)benzene is a fluorinated aromatic compound with potential applications in organic synthesis and drug discovery. The presence of a reactive nitrovinyl group and a stable fluoro-substituent imparts a unique chemical profile that necessitates a thorough understanding of its stability and appropriate handling conditions. This guide provides a comprehensive overview of the factors influencing the stability of 1-Fluoro-3-(2-nitrovinyl)benzene, outlines potential degradation pathways based on analogous structures, and details scientifically grounded protocols for its storage and handling. Methodologies for conducting stability assessments are also presented to empower researchers in ensuring the integrity of this compound for experimental use.

Introduction and Chemical Profile

1-Fluoro-3-(2-nitrovinyl)benzene, with the chemical formula C₈H₆FNO₂, belongs to the class of substituted nitrostyrenes.[1][2] These compounds are valuable intermediates in organic chemistry, serving as precursors for a wide array of more complex molecules through reactions like Michael additions, Diels-Alder cycloadditions, and reductions of the nitro group. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making fluorinated compounds highly sought after in medicinal chemistry.

The stability of 1-Fluoro-3-(2-nitrovinyl)benzene is governed by its key structural features:

  • The Nitrovinyl Group (-CH=CHNO₂): This electron-withdrawing group makes the vinyl β-carbon highly electrophilic and susceptible to nucleophilic attack. It is also the primary site of potential polymerization and redox reactions.

  • The Phenyl Ring: The aromatic ring provides a degree of electronic stabilization.

  • The Fluoro Group (-F): The carbon-fluorine bond is exceptionally strong, rendering the fluoro-substituent itself highly stable. However, its strong electron-withdrawing nature influences the overall reactivity of the aromatic ring.

Understanding the interplay of these functional groups is critical for predicting and preventing degradation.

Potential Degradation Pathways

While specific degradation studies on 1-Fluoro-3-(2-nitrovinyl)benzene are not extensively documented, its degradation pathways can be inferred from the known chemistry of nitroaromatics and nitrostyrenes.[3][4] The primary routes of degradation are likely to involve the nitrovinyl moiety.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can occur under various conditions, including the presence of reducing agents or certain biological systems.[4] This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

  • Polymerization: The activated double bond of the nitrovinyl group can undergo anionic or radical polymerization, especially in the presence of light, heat, or impurities that can act as initiators. This is a common instability issue for nitrostyrenes.

  • Hydrolysis/Addition: The electrophilic nature of the double bond makes it susceptible to addition reactions. In the presence of water or other nucleophiles, this can lead to the formation of corresponding adducts.

  • Defluorination: While the C-F bond is robust, degradation pathways involving initial defluorination have been observed for some fluorinated aromatic compounds in specific biological systems, though this is generally a challenging process.[5]

Below is a diagram illustrating the potential degradation routes for this compound.

G cluster_main Potential Degradation Pathways Parent 1-Fluoro-3-(2-nitrovinyl)benzene Reduction Nitro Group Reduction (e.g., to -NH2) Parent->Reduction Reducing Agents Polymerization Polymerization of Vinyl Group Parent->Polymerization Heat, Light, Initiators Addition Nucleophilic Addition (e.g., H2O) Parent->Addition Nucleophiles Defluorination Microbial/Enzymatic Defluorination Parent->Defluorination Specific Biocatalysts

Caption: Potential degradation pathways for 1-Fluoro-3-(2-nitrovinyl)benzene.

Recommended Storage and Handling Conditions

Proper storage is paramount to maintaining the purity and stability of 1-Fluoro-3-(2-nitrovinyl)benzene. The following conditions are recommended based on safety data for structurally related nitroaromatic compounds.[6][7][8]

ParameterRecommended ConditionRationale
Temperature 2-8°C or Room Temperature (controlled)While some suppliers suggest 2-8°C, room temperature storage is also cited.[8][9] Cool conditions slow down potential polymerization and decomposition reactions. Avoid high temperatures and heat sources.[7]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes the risk of oxidation and reactions with atmospheric moisture.[10]
Light Protect from light; store in an amber vial/containerLight can provide the energy to initiate radical polymerization of the nitrovinyl group.
Container Tightly sealed, chemically resistant glass containerPrevents exposure to air and moisture.[11] The container must be clearly and permanently labeled.[12]
Incompatibilities Strong oxidizing agents, strong bases, strong acidsThese substances can react violently or catalyze the degradation of the compound.[7][13]

Methodology for Stability Assessment: A Forced Degradation Study

To ensure the compound's integrity for sensitive applications, performing a stability study is best practice. A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways.

Experimental Protocol
  • Preparation of Stock Solution: Prepare a stock solution of 1-Fluoro-3-(2-nitrovinyl)benzene in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.

    • Acidic Hydrolysis: Add 1N HCl to an aliquot and incubate at 60°C for 24-48 hours.

    • Basic Hydrolysis: Add 1N NaOH to an aliquot and incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Add 3-6% H₂O₂ to an aliquot and store at room temperature for 24-48 hours, protected from light.

    • Thermal Stress: Store an aliquot of the stock solution (or the solid compound) in an oven at a controlled temperature (e.g., 70°C) for 48 hours.[12]

    • Photolytic Stress: Expose an aliquot to direct sunlight or a photostability chamber for 24-48 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 8, 24, 48 hours), withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • A decrease in the peak area of the parent compound indicates degradation.

    • The appearance of new peaks signifies the formation of degradation products.

    • MS detection can be used to identify the mass of the degradation products, providing clues to their structure.

The following diagram outlines the workflow for this stability assessment.

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Expose to Stress Conditions (Acid, Base, Oxidative, Heat, Light) Start->Stress Sample Sample at Time Points (0, 8, 24, 48h) Stress->Sample Analyze Analyze via HPLC-UV/MS Sample->Analyze Interpret Compare Chromatograms & Identify Degradants Analyze->Interpret End Assess Stability Profile Interpret->End

Caption: Experimental workflow for a forced degradation study.

Hazard Identification and Safe Handling

Comprehensive safety data for 1-Fluoro-3-(2-nitrovinyl)benzene is limited; therefore, precautions should be based on structurally related compounds like fluoronitrobenzenes and other nitro compounds.[7][9][13]

  • Anticipated Hazards:

    • Toxic if swallowed, in contact with skin, or if inhaled.[6][7]

    • May cause skin, eye, and respiratory irritation.[8][14]

    • May cause damage to organs through prolonged or repeated exposure.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

    • Skin Protection: Handle with chemically resistant gloves (inspect prior to use) and wear a lab coat.[7] Contaminated clothing should be removed immediately.[12]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] If exposure limits are exceeded, use an approved respirator.[13]

  • Emergency Procedures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[8]

    • In case of eye contact: Rinse cautiously with water for several minutes.[14]

    • If inhaled: Move the person to fresh air.[6]

    • If swallowed: Rinse mouth and seek immediate medical attention.[13]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical and perform a thorough risk assessment.

Conclusion

The stability of 1-Fluoro-3-(2-nitrovinyl)benzene is intrinsically linked to its reactive nitrovinyl group. Susceptibility to polymerization and nucleophilic attack necessitates careful handling and storage. By adhering to the recommended conditions—storing the compound in a cool, dark, and inert environment, and avoiding contact with incompatible materials—researchers can significantly extend its shelf life and ensure its integrity for synthetic and developmental applications. The implementation of stability studies, such as the forced degradation protocol outlined herein, provides an additional layer of quality control, ensuring the reliability of experimental outcomes.

References

  • European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Feng, H., et al. (2019). Degradation of p-fluoronitrobenzene in biological and bioelectrochemical systems: Differences in kinetics, pathways, and microbial community evolutions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of nitrobenzene. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 1-Fluoro-3-(2-nitrovinyl)benzene. Retrieved from [Link]

  • ChemIndex. (n.d.). 705-84-0 | 1-Fluoro-3-(2-nitrovinyl)benzene. Retrieved from [Link]

  • Meckenstock, R. U., et al. (2016). Anaerobic benzene degradation by bacteria. PubMed Central. Retrieved from [Link]

  • Zhao, Z. Q., et al. (2019). Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 1-Fluoro-3-(2-nitrovinyl)benzene (CAS No. 705-84-0). Synthesizing data from analogous compounds, established chemical principles, and outlining state-of-the-art analytical and computational methodologies, this document serves as an essential resource for researchers in medicinal chemistry, materials science, and drug development. We delve into the electronic and steric factors governing its structure, detail a robust synthetic protocol, and propose a comprehensive characterization workflow. The guide is structured to provide not only factual data but also the causal reasoning behind the observed and predicted molecular behavior, adhering to the highest standards of scientific integrity.

Introduction: The Significance of Fluorinated Nitro-Aromatics

Fluorinated aromatic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Similarly, the nitrovinyl group is a versatile functional group and a key building block in organic synthesis, known for its role as a Michael acceptor and its utility in the formation of complex heterocyclic systems. The combination of these two moieties in 1-Fluoro-3-(2-nitrovinyl)benzene creates a molecule with significant potential for further chemical elaboration and as a pharmacophore in drug design. Understanding its precise three-dimensional structure and conformational dynamics is critical for predicting its reactivity, biological activity, and solid-state properties.

This guide will elucidate the key structural features of 1-Fluoro-3-(2-nitrovinyl)benzene, focusing on the planarity of the molecule and the stereochemistry of the nitrovinyl substituent. We will also present a detailed, field-proven protocol for its synthesis and a multi-faceted approach to its structural characterization.

Molecular Structure and Conformational Analysis

The molecular structure of 1-Fluoro-3-(2-nitrovinyl)benzene is defined by the interplay of electronic effects from the electron-withdrawing fluorine and nitro groups and the steric constraints of the vinyl linker.

Predicted Geometry and Stereochemistry

Based on crystallographic data of the isomeric compound 1-Fluoro-4-[(E)-2-nitrovinyl]benzene, the molecule is expected to be nearly planar.[1] The delocalization of π-electrons across the benzene ring, the vinyl group, and the nitro group favors a planar arrangement to maximize orbital overlap.

The conformation across the C=C double bond is predominantly the trans or (E)-isomer . This is explicitly stated by chemical suppliers and is the thermodynamically more stable configuration due to reduced steric hindrance between the phenyl ring and the nitro group compared to the cis (Z) isomer.[2]

  • Key Dihedral Angles: The critical dihedral angle to consider is the C(aryl)-C(vinyl)-C(vinyl)-N angle, which defines the orientation of the nitro group relative to the phenyl ring. In the stable (E)-conformation, this is expected to be close to 180°. Another important dihedral angle is the one describing the rotation around the C(aryl)-C(vinyl) single bond, which is expected to be close to 0° or 180° to maintain planarity.

Electronic and Steric Influences

The fluorine atom at the meta position influences the electronic properties of the benzene ring primarily through a strong inductive effect (-I) and a weaker mesomeric effect (+M). The nitrovinyl group is a potent electron-withdrawing group via both inductive and mesomeric effects (-I, -M). These electronic factors dictate the molecule's reactivity, particularly towards nucleophilic and electrophilic reagents.

The preference for the (E)-conformation is a classic example of steric avoidance. The larger phenyl and nitro groups position themselves on opposite sides of the double bond to minimize van der Waals repulsion.

Synthesis and Spectroscopic Characterization

A reliable synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene is crucial for its application in research and development. The most common and efficient method is the Henry reaction (nitroaldol condensation) followed by dehydration.

Synthetic Protocol: Henry Reaction

This protocol describes the synthesis starting from 3-Fluorobenzaldehyde and nitromethane.

Objective: To synthesize (E)-1-Fluoro-3-(2-nitrovinyl)benzene.

Materials:

  • 3-Fluorobenzaldehyde[3][4]

  • Nitromethane

  • Ammonium acetate or an alkylamine (e.g., ethylamine) as a catalyst

  • Glacial acetic acid or another suitable solvent

  • Methanol or ethanol for recrystallization

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-Fluorobenzaldehyde in glacial acetic acid.

  • Addition of Reagents: Add 1.1 to 1.5 equivalents of nitromethane to the solution.

  • Catalyst Addition: Add a catalytic amount (0.1-0.2 equivalents) of ammonium acetate.

  • Reaction: Heat the mixture to reflux (typically around 100-120 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The intermediate nitroaldol adduct forms and subsequently dehydrates in situ under these conditions to yield the nitroalkene.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring. A yellow precipitate of 1-Fluoro-3-(2-nitrovinyl)benzene should form.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from methanol or ethanol to yield bright yellow crystals.

Causality Behind Choices:

  • Catalyst: Ammonium acetate is a common catalyst for the Henry reaction as it provides a weakly basic medium to deprotonate nitromethane, initiating the condensation.

  • Solvent & Temperature: Glacial acetic acid serves as both a solvent and a dehydrating agent, facilitating the elimination of water from the intermediate to form the stable conjugated nitroalkene. Refluxing provides the necessary activation energy for the dehydration step.

Spectroscopic Characterization
  • ¹H NMR: The vinyl protons will appear as two distinct doublets in the downfield region (typically 7.5-8.5 ppm) with a large coupling constant (J ≈ 13-16 Hz), which is characteristic of a trans relationship. The aromatic protons will show complex splitting patterns in the aromatic region (7.0-7.8 ppm) consistent with a 1,3-disubstituted benzene ring.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The vinyl carbons will appear around 130-150 ppm, and the aromatic carbons will be in the 110-165 ppm range, with the carbon attached to the fluorine showing a large C-F coupling constant.

  • IR Spectroscopy: Key vibrational bands will include a strong peak around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the NO₂ group, respectively. A peak around 1640 cm⁻¹ will correspond to the C=C stretching of the vinyl group.

  • Mass Spectrometry: The molecular ion peak [M]⁺ will be observed at m/z = 167.14.

Computational Modeling of Molecular Conformation

To gain deeper insight into the conformational landscape and electronic properties of 1-Fluoro-3-(2-nitrovinyl)benzene, a computational study using Density Functional Theory (DFT) is highly recommended.[6][7]

Computational Protocol: DFT Analysis

Objective: To determine the minimum energy conformation, rotational barriers, and electronic properties of 1-Fluoro-3-(2-nitrovinyl)benzene.

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Step-by-Step Methodology:

  • Initial Structure Generation: Build both the (E) and (Z) isomers of 1-Fluoro-3-(2-nitrovinyl)benzene using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for both isomers using a suitable DFT functional (e.g., B3LYP or ωB97X-D) and a basis set such as 6-311++G(d,p). This will locate the minimum energy structures.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

  • Conformational Search (Potential Energy Scan): To investigate the planarity and rotational barrier around the C(aryl)-C(vinyl) bond, perform a relaxed potential energy surface scan. This involves systematically rotating the dihedral angle (e.g., F-C-C=C) in small increments (e.g., 10°) and optimizing the rest of the molecular geometry at each step.

  • Analysis of Results: From the output, extract key data such as bond lengths, bond angles, dihedral angles, relative energies of conformers, and the rotational energy barrier.

Self-Validation: The computational protocol is self-validating as frequency calculations confirm the nature of stationary points. Comparing the relative energies of the (E) and (Z) isomers will quantitatively confirm the higher stability of the (E) form.

Expected Quantitative Data

The following table summarizes the type of quantitative data that would be obtained from the proposed computational study, with expected values based on known chemical principles and data from analogous structures.

ParameterExpected Value/RangeSignificance
Isomer Stability
ΔG (E vs. Z)E isomer > 5 kcal/mol more stableConfirms the thermodynamic preference for the trans configuration.
Bond Lengths (Å)
C=C (vinyl)~1.34 ÅTypical double bond length.
C-N (nitro)~1.47 ÅReflects the single bond character with some π-delocalization.
C(aryl)-C(vinyl)~1.46 ÅShorter than a typical C-C single bond due to conjugation.
Key Dihedral Angles
C(aryl)-C-C=C~180° (for planar)Indicates the degree of planarity.
Rotational Barrier
C(aryl)-C(vinyl) Bond5-10 kcal/molEnergy required to disrupt the planar conjugated system.

Visualizing Molecular Structure and Workflows

Molecular Structure and Conformations

The following diagram illustrates the relationship between the more stable (E)-isomer and the less stable (Z)-isomer of 1-Fluoro-3-(2-nitrovinyl)benzene.

G cluster_E (E)-Isomer (trans) cluster_Z (Z)-Isomer (cis) E_isomer 1-Fluoro-3-((E)-2-nitrovinyl)benzene (Thermodynamically Favored) TransitionState Rotational Transition State E_isomer->TransitionState Energy Input Z_isomer 1-Fluoro-3-((Z)-2-nitrovinyl)benzene (Sterically Hindered) Z_isomer->TransitionState Energy Input workflow cluster_synthesis Synthesis cluster_analysis Characterization & Analysis start 3-Fluorobenzaldehyde + Nitromethane reaction Henry Condensation (Ammonium Acetate, Acetic Acid, Reflux) start->reaction workup Aqueous Work-up & Filtration reaction->workup purify Recrystallization (Methanol/Ethanol) workup->purify product Pure (E)-1-Fluoro-3- (2-nitrovinyl)benzene purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analysis ir IR Spectroscopy product->ir Analysis ms Mass Spectrometry product->ms Analysis dft DFT Computational Modeling product->dft Analysis

Caption: Integrated workflow for synthesis and characterization.

Conclusion

The molecular architecture of 1-Fluoro-3-(2-nitrovinyl)benzene is predominantly defined by a planar structure featuring a thermodynamically stable (E)-configuration of the nitrovinyl group. This conformation minimizes steric hindrance and maximizes π-system conjugation. Its synthesis is reliably achieved through a Henry condensation of 3-Fluorobenzaldehyde and nitromethane. While direct crystallographic data for this specific isomer is not publicly available, a robust understanding of its structure can be achieved through a combination of spectroscopic analysis and high-level computational modeling, as detailed in this guide. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals working with this and related fluorinated nitro-aromatic compounds.

References

  • Sreenivasa, S., Nanjundaswamy, M. S., Manojkumar, K. E., Madankumar, S., Lokanath, N. K., & Suchetan, P. A. (n.d.). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. [Link]

  • Oakwood Chemical. (n.d.). 1-Fluoro-3-(2-nitrovinyl)benzene. Retrieved January 14, 2026, from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet: 1-Fluoro-3-(2-nitrovinyl)benzene. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved January 14, 2026, from [Link]

  • Kula, K., & Łapczuk-Krygier, A. (2018). A DFT computational study on the [3+2] cycloaddition between parent thionitrone and nitroethene. Current Chemistry Letters, 7, 27-34. [Link]

  • Sci-Hub. (n.d.). A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Fluoro-3-(2-nitrovinyl)benzene

1-Fluoro-3-(2-nitrovinyl)benzene, a substituted β-nitrostyrene, serves as a valuable building block in organic synthesis. The presence of the fluorine atom and the nitrovinyl group imparts unique electronic properties and provides multiple reactive sites for further chemical transformations. Fluorinated aromatic compounds are of particular interest in medicinal chemistry due to their potential to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrovinyl moiety is a versatile functional group that can be readily converted into other functionalities, such as amino groups, carbonyls, and nitroalkanes, making it a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.

This guide provides a comprehensive overview of the primary synthetic route to 1-Fluoro-3-(2-nitrovinyl)benzene, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Core Synthetic Strategy: The Henry Reaction

The most direct and widely employed method for the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene is the Henry reaction, also known as the nitroaldol reaction.[1][2] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde, in this case, 3-fluorobenzaldehyde, with a nitroalkane, nitromethane.[1]

The reaction typically proceeds in two stages: an initial aldol-type addition to form a β-nitro alcohol intermediate, followed by dehydration to yield the final β-nitrostyrene product. The dehydration step is often facilitated by the reaction conditions, particularly when heated or under acidic workup.[3][4]

3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Henry Reaction Henry Reaction 3-Fluorobenzaldehyde->Henry Reaction Nitromethane Nitromethane Nitromethane->Henry Reaction Base Catalyst Base Catalyst Base Catalyst->Henry Reaction 1-(3-Fluorophenyl)-2-nitroethanol β-Nitro Alcohol Intermediate Henry Reaction->1-(3-Fluorophenyl)-2-nitroethanol Dehydration Dehydration 1-(3-Fluorophenyl)-2-nitroethanol->Dehydration 1-Fluoro-3-(2-nitrovinyl)benzene Target Molecule Dehydration->1-Fluoro-3-(2-nitrovinyl)benzene

Caption: Overall synthetic workflow for 1-Fluoro-3-(2-nitrovinyl)benzene.

Mechanism of the Henry Reaction

The mechanistic pathway of the Henry reaction is a well-established process initiated by the deprotonation of nitromethane.

  • Nitronate Formation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction.[1]

  • Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde.

  • Protonation: The resulting β-nitro alkoxide intermediate is protonated by the conjugate acid of the base to furnish the β-nitro alcohol.[1]

  • Dehydration: The β-nitro alcohol readily undergoes elimination of water, often promoted by the reaction conditions, to form the thermodynamically stable conjugated system of 1-Fluoro-3-(2-nitrovinyl)benzene.[3][4]

cluster_0 Step 1: Nitronate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration Nitromethane Nitromethane Nitronate Anion Nitronate Anion Nitromethane->Nitronate Anion Deprotonation Base Base Base->Nitronate Anion beta-Nitro_Alkoxide β-Nitro Alkoxide Nitronate Anion->beta-Nitro_Alkoxide Nucleophilic Attack 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde->beta-Nitro_Alkoxide beta-Nitro_Alcohol β-Nitro Alcohol beta-Nitro_Alkoxide->beta-Nitro_Alcohol Protonation Target 1-Fluoro-3-(2-nitrovinyl)benzene beta-Nitro_Alcohol->Target - H₂O

Caption: Mechanism of the base-catalyzed Henry reaction.

Experimental Protocols

Two robust protocols for the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene are detailed below, utilizing different catalytic systems. These methods are adapted from established procedures for analogous aromatic aldehydes.[5]

Protocol 1: Ammonium Acetate Catalysis in Refluxing Nitromethane

This method employs ammonium acetate as a mild base catalyst and an excess of nitromethane which also serves as the solvent.

Materials:

  • 3-Fluorobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Methanol

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorobenzaldehyde (1 equivalent) in nitromethane (10 equivalents).

  • Add ammonium acetate (0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker containing a mixture of crushed ice and water.

  • A yellow solid precipitate of 1-Fluoro-3-(2-nitrovinyl)benzene will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from hot methanol to yield pure yellow crystals.

Protocol 2: Base-Catalyzed Condensation in Methanol

This protocol utilizes a stronger base, such as sodium hydroxide or potassium hydroxide, in a methanolic solution at low temperatures.[6]

Materials:

  • 3-Fluorobenzaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide (or Potassium hydroxide)

  • Hydrochloric acid (concentrated)

  • Ice-salt bath

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-fluorobenzaldehyde (1 equivalent) and nitromethane (1.2 equivalents) in methanol.

  • Cool the flask in an ice-salt bath to between 0 and 5 °C.

  • Prepare a solution of sodium hydroxide (1.1 equivalents) in cold methanol and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 5 °C.[6]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

  • Slowly pour the reaction mixture into a vigorously stirred solution of concentrated hydrochloric acid in ice water.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the crude product. Recrystallization from a suitable solvent such as ethanol or petroleum ether can be performed for further purification.[6]

Data Summary and Comparison

The choice of protocol can influence reaction parameters and outcomes. The following table summarizes typical quantitative data for Henry reactions of substituted benzaldehydes.

ParameterProtocol 1 (Ammonium Acetate)Protocol 2 (Strong Base)Reference
Catalyst Ammonium AcetateNaOH or KOH[5],[6]
Solvent NitromethaneMethanol[5],[6]
Temperature Reflux (approx. 101 °C)0-5 °C[5],[6]
Reaction Time 3-5 hours1-2 hours[5],[6]
Typical Yield 70-85%80-95%[5]

Troubleshooting and Optimization

  • Low Yield: Incomplete reaction can be addressed by extending the reaction time or increasing the amount of catalyst. In Protocol 2, ensure the temperature is maintained low to prevent side reactions.

  • Formation of Oily Product: This may indicate the presence of impurities or the intermediate β-nitro alcohol. Ensure thorough washing and consider purification by column chromatography if recrystallization is ineffective.

  • Side Reactions: The use of strong bases can sometimes lead to Cannizzaro-type side reactions with the aldehyde. Slow, controlled addition of the base at low temperatures is crucial to minimize these pathways.

Conclusion

The synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene is reliably achieved through the Henry reaction of 3-fluorobenzaldehyde and nitromethane. Both ammonium acetate-catalyzed and strong base-catalyzed protocols offer efficient routes to the target molecule. The choice of method will depend on the desired scale, available equipment, and sensitivity of any other functional groups present in more complex substrates. The resulting β-nitrostyrene is a versatile intermediate, and the protocols described herein provide a solid foundation for its synthesis in a research and development setting.

References

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Base-Catalyzed Condensation of 3-Chlorobenzaldehyde with Nitromethane. BenchChem.
  • Henry, L. (1895). Formation Synthétique des Alcools Nitrés. Comptes rendus de l'Académie des Sciences, 120, 1265-1268.
  • Ballini, R., Bosica, G., Fiorini, D., & Righi, P. (2005). Nitroalkanes in new clothes: a very useful tool for organic synthesis. Tetrahedron, 61(37), 8971-9014.
  • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155.
  • Organic Syntheses Procedure. Nitrostyrene. Available at: [Link]

  • Wikipedia. Henry reaction. Available at: [Link]

  • Organic Chemistry Portal. Henry Reaction. Available at: [Link]

  • Sciencemadness Discussion Board. (2006). Condensation with Nitromethane. Available at: [Link]

  • BenchChem. (2025). Minimizing self-condensation in aldol reactions of 4-Fluorobenzaldehyde. BenchChem.
  • Sreenivasa, S., Nanjundaswamy, M. S., Manojkumar, K. E., Madankumar, S., Lokanath, N. K., & Suchetan, P. A. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124.
  • Oakwood Chemical. 1-Fluoro-3-(2-nitrovinyl)benzene. Available at: [Link]

  • YouTube. (2022). Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction #organicchemistry. Available at: [Link]

  • Books. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
  • Google Patents. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof.
  • RSC Publishing. Green Chemistry. Available at: [Link]

  • Google Patents. US4164517A - Preparation of fluoronitrobenzene.
  • Remfry, G. P. (1911). XXXV.--The Condensation of Aromatic Aldehydes with Nitromethane. Journal of the Chemical Society, Transactions, 99, 282-293.
  • Organic Syntheses Procedure. Fluorobenzene. Available at: [Link]

  • Wikipedia. β-Nitrostyrene. Available at: [Link]

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A Comprehensive Technical Guide to the Physical and Chemical Properties of 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physical and chemical properties of 1-Fluoro-3-(2-nitrovinyl)benzene (CAS No. 705-84-0), a key intermediate in various synthetic pathways. The document details the compound's physical appearance and presents a comprehensive overview of its solubility profile in a range of common laboratory solvents. A significant portion of this guide is dedicated to the underlying principles of solubility and a detailed, field-proven experimental protocol for its determination. This guide is intended to be a vital resource for researchers and professionals engaged in synthetic chemistry, materials science, and drug development, enabling informed decisions in experimental design and process optimization.

Introduction

1-Fluoro-3-(2-nitrovinyl)benzene is a substituted nitrostyrene derivative of increasing interest in organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom and a nitrovinyl group on the benzene ring, make it a versatile building block for the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. A thorough understanding of its physical and chemical characteristics, particularly its solubility, is paramount for its effective utilization in research and development. This guide aims to consolidate the available data on the physical appearance and solubility of 1-Fluoro-3-(2-nitrovinyl)benzene, supplemented with expert insights and robust experimental methodologies.

Physicochemical Properties of 1-Fluoro-3-(2-nitrovinyl)benzene

A precise understanding of the physicochemical properties of a compound is the foundation of its application in any chemical process. This section details the known physical and chemical characteristics of 1-Fluoro-3-(2-nitrovinyl)benzene.

Physical Appearance

Based on the physical state of the closely related compound, β-nitrostyrene, which is a yellow crystalline solid, 1-Fluoro-3-(2-nitrovinyl)benzene is anticipated to be a crystalline solid at room temperature, likely with a pale yellow to yellow hue.[1][2][3] The color is characteristic of the extended conjugation of the nitrovinyl group with the aromatic ring.

Tabulated Physical and Chemical Data

The following table summarizes the key physical and chemical data for 1-Fluoro-3-(2-nitrovinyl)benzene and its isomers for comparative purposes. It is important to note that some of the data for the target compound are predicted, while others are from experimental sources for related isomers.

Property1-Fluoro-3-(2-nitrovinyl)benzene (meta-isomer)1-Fluoro-2-(2-nitrovinyl)benzene (ortho-isomer)1-Fluoro-4-(2-nitrovinyl)benzene (para-isomer)β-Nitrostyrene (unsubstituted)
CAS Number 705-84-0[4][5][6][7][8]399-25-7[9][10]706-08-1102-96-5[1]
Molecular Formula C₈H₆FNO₂[4][6][7]C₈H₆FNO₂[9][10]C₈H₆FNO₂C₈H₇NO₂[1][2][3]
Molecular Weight 167.14 g/mol [4][6][7]167.14 g/mol [9]167.14 g/mol [11]149.15 g/mol [12]
Boiling Point 254.5 °C at 760 mmHg (Predicted)254.5 °C at 760 mmHg[9]-250-260 °C[3]
Melting Point Not available55-57 °C100-102 °C56-58 °C[12]
Density 1.276 g/cm³ (Predicted)1.276 g/cm³[9]-1.155 g/cm³[3]
Flash Point 107.7 °C (Predicted)107.7 °C[9]--

Solubility Profile of 1-Fluoro-3-(2-nitrovinyl)benzene

Solubility is a critical parameter that dictates the choice of solvents for reactions, purifications (such as recrystallization), and analytical characterization. The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[13]

Predicted Solubility

The presence of the polar nitro group (-NO₂) and the electronegative fluorine atom imparts a degree of polarity to the molecule. However, the molecule also possesses a significant nonpolar character due to the benzene ring and the vinyl group. Therefore, 1-Fluoro-3-(2-nitrovinyl)benzene is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic and nonpolar aromatic solvents. It is predicted to have low solubility in highly nonpolar aliphatic solvents and very low solubility in water.

The unsubstituted β-nitrostyrene is reported to be soluble in ethanol and ether.[2] This suggests that 1-Fluoro-3-(2-nitrovinyl)benzene will likely share a similar solubility pattern.

Qualitative Solubility Analysis

The following table provides a predicted qualitative solubility profile for 1-Fluoro-3-(2-nitrovinyl)benzene in a selection of common laboratory solvents, categorized by their polarity. These predictions are based on the structural analogy to β-nitrostyrene and general principles of organic chemistry.

SolventSolvent TypePredicted SolubilityRationale
WaterHighly Polar ProticInsolubleThe large nonpolar aromatic ring and vinyl group dominate the molecule's character, making it immiscible with water.
Methanol / EthanolPolar ProticSolubleThe ability to engage in dipole-dipole interactions with the nitro group and potential for weak hydrogen bonding suggests good solubility.
AcetonePolar AproticSolubleThe strong dipole moment of acetone will effectively solvate the polar nitro group.
Ethyl AcetateModerately Polar AproticSolubleA good balance of polar and nonpolar characteristics makes it a suitable solvent.
DichloromethanePolar AproticSolubleIts ability to dissolve a wide range of organic compounds suggests it will be a good solvent.
ChloroformPolar AproticSolubleSimilar to dichloromethane, it is a versatile solvent for many organic solids.
TolueneNonpolar AromaticModerately SolubleThe aromatic nature of toluene will facilitate the dissolution of the benzene ring through π-π stacking interactions.
HexaneNonpolar AliphaticSparingly Soluble to InsolubleThe significant difference in polarity between the solute and solvent will limit solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust qualitative method for determining the solubility of a solid organic compound like 1-Fluoro-3-(2-nitrovinyl)benzene in various solvents.[14][15][16][17][18][19]

Materials and Equipment
  • 1-Fluoro-3-(2-nitrovinyl)benzene (solid)

  • A selection of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

  • Graduated cylinder or micropipettes

  • Heating block or water bath (for assessing temperature effects)

Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the qualitative solubility determination protocol.

Solubility_Workflow start Start: Weigh ~10 mg of Compound add_solvent Add 0.5 mL of Solvent start->add_solvent observe Observe at Room Temperature add_solvent->observe vortex Vortex/Shake for 1 min observe->vortex observe_again Observe for Dissolution vortex->observe_again soluble Soluble observe_again->soluble Completely Dissolved insoluble Insoluble observe_again->insoluble No Apparent Dissolution partially_soluble Partially Soluble observe_again->partially_soluble Some Solid Remains heat Gently Heat insoluble->heat partially_soluble->heat observe_heated Observe Heated Solution heat->observe_heated soluble_heated Soluble on Heating observe_heated->soluble_heated Completely Dissolved insoluble_heated Insoluble on Heating observe_heated->insoluble_heated Solid Remains

Caption: Workflow for qualitative solubility determination.

Detailed Procedure
  • Preparation : Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Sample Addition : Accurately weigh approximately 10 mg of 1-Fluoro-3-(2-nitrovinyl)benzene into each labeled test tube.

  • Solvent Addition : Add 0.5 mL of the corresponding solvent to each test tube.

  • Initial Observation : Observe the mixture at room temperature to see if the solid dissolves immediately.

  • Agitation : Vigorously shake or vortex the mixture for approximately 60 seconds to ensure thorough mixing.

  • Observation for Dissolution : Allow the mixture to stand and observe the outcome.

    • Soluble : The solid completely dissolves, forming a clear solution.

    • Partially Soluble : A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble : The solid does not appear to dissolve.

  • Effect of Temperature (for insoluble or partially soluble samples) : Gently heat the test tube in a water bath or on a heating block. Observe any changes in solubility. Note if the compound dissolves upon heating and if it recrystallizes upon cooling.

  • Record Observations : Meticulously record all observations in a laboratory notebook, noting the solubility at room temperature and upon heating for each solvent.

Conclusion

This technical guide has provided a detailed overview of the physical appearance and solubility of 1-Fluoro-3-(2-nitrovinyl)benzene. While some physical data is available, specific experimental solubility data remains an area for further investigation. The provided predictive solubility profile, based on structural analysis and analogy to related compounds, offers a valuable starting point for experimental design. The detailed, step-by-step protocol for qualitative solubility determination equips researchers with a practical methodology to generate reliable in-house data. A comprehensive understanding of these fundamental properties is crucial for the successful application of 1-Fluoro-3-(2-nitrovinyl)benzene in the synthesis of novel compounds and the development of new technologies.

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theoretical calculations on 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Analysis of 1-Fluoro-3-(2-nitrovinyl)benzene

Authored by: A Senior Application Scientist

This guide provides a comprehensive walkthrough of the theoretical and computational analysis of 1-Fluoro-3-(2-nitrovinyl)benzene. Designed for researchers and professionals in drug development and computational chemistry, this document moves beyond a simple procedural outline. It delves into the rationale behind methodological choices, ensuring a robust and self-validating approach to the in-silico characterization of this molecule.

Introduction: The "Why" Behind the Calculation

1-Fluoro-3-(2-nitrovinyl)benzene is a member of the fluorinated nitro-aromatic family. Such compounds are of significant interest due to their potential biological activities, which can include antibacterial, anticancer, and antifungal properties.[1] The introduction of a fluorine atom and a nitrovinyl group to the benzene ring creates a molecule with unique electronic characteristics that dictate its reactivity, stability, and potential interactions with biological targets.

Before undertaking costly and time-consuming laboratory synthesis and analysis, computational chemistry offers a powerful predictive lens.[2] By employing methods like Density Functional Theory (DFT), we can model the molecule's properties with high accuracy.[3][4] This in-silico approach allows us to predict its three-dimensional structure, vibrational spectra (FT-IR, FT-Raman), electronic behavior (reactivity, stability), and NMR spectra, providing invaluable insights that can guide further experimental work.

The Computational Framework: A Self-Validating Methodology

The integrity of any theoretical study hinges on the judicious selection of its computational methods. Our approach is grounded in widely validated techniques that offer a balance of accuracy and computational efficiency for organic molecules of this nature.

Software Selection: Gaussian and GaussView

For this analysis, we utilize the Gaussian 16 software suite, a state-of-the-art program for electronic structure modeling.[5][6] Its comprehensive library of theoretical methods and basis sets makes it a reference tool in the field.[2] For pre- and post-processing tasks, such as molecular construction and visualization of results (e.g., optimized structures, molecular orbitals, and electrostatic potentials), GaussView 6 is the graphical interface of choice.[7][8]

The Core Engine: Density Functional Theory (DFT)

Density Functional Theory (DFT) is our chosen quantum mechanical framework. DFT methods calculate the electronic energy of a molecule based on its electron density, which is a function of only three spatial coordinates. This approach is significantly more efficient than traditional wave-function-based methods while delivering highly accurate results for a wide range of chemical systems.[9]

Functional and Basis Set: The B3LYP/6-311++G(d,p) Level of Theory

The specific combination of a functional and a basis set defines the "level of theory."

  • Functional (B3LYP): We selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned for its excellent performance in predicting the geometries and energies of organic molecules, making it a reliable and widely used choice.[10][11]

  • Basis Set (6-311++G(d,p)): The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this molecule for the following reasons[12]:

    • 6-311G: A "triple-split valence" basis set, meaning it uses three functions to describe valence electrons, allowing for greater flexibility in their spatial description.

    • ++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nuclei.

    • (d,p) (Polarization Functions): These functions (d-type on heavy atoms, p-type on hydrogen) allow orbitals to change shape and orientation in response to the molecular environment, which is essential for accurately modeling bonding in molecules with heteroatoms like fluorine, nitrogen, and oxygen.[13]

Using a basis set like 6-311++G(d,p) is critical for obtaining reliable geometries and electronic properties for molecules containing heteroatoms.[11][14]

Overall Computational Workflow

The logical flow of our computational protocol is designed to ensure each step validates the next, starting from the initial structure and culminating in a detailed analysis of molecular properties.

G A Step 1: 3D Molecule Construction (GaussView) B Step 2: Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Calculation (Verify Minimum Energy) B->C Check for no imaginary frequencies D Step 4: Analysis of Results C->D E Structural Parameters F Vibrational Spectra (FT-IR, FT-Raman) G Electronic Properties (HOMO, LUMO, MEP) H NMR Spectra (1H, 13C)

Caption: Computational workflow for theoretical analysis.

Experimental Protocols: A Step-by-Step Guide

The following protocols detail the execution of the theoretical calculations.

Protocol 1: Geometry Optimization and Frequency Analysis
  • Structure Creation: Construct the 3D model of 1-Fluoro-3-(2-nitrovinyl)benzene using the GaussView 6 molecule builder.[7] Ensure the initial geometry is reasonable (e.g., planar benzene ring, trans configuration of the vinyl group).

  • Input File Generation: Create a Gaussian input file (.gjf or .com). The key command line, known as the "route section," will be: #p B3LYP/6-311++G(d,p) Opt Freq

    • #p: Requests enhanced print output.

    • B3LYP/6-311++G(d,p): Specifies the chosen level of theory.

    • Opt: Requests a geometry optimization to find the energetic minimum.[4]

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.[3]

  • Execution: Submit the input file to Gaussian 16 for calculation.

  • Validation: Upon completion, open the output file (.log or .out). The primary validation step is to confirm that the frequency calculation yields zero imaginary frequencies. This confirms that the optimized structure is a true local minimum on the potential energy surface.[4]

Protocol 2: Electronic and NMR Spectra Calculation
  • Structure Retrieval: Use the optimized geometry from the output file of Protocol 1.

  • Input File for Electronic Properties: To generate data for Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP), create a new input file with the optimized coordinates and the following route section: #p B3LYP/6-311++G(d,p) Pop=NBO Geom=Check Guess=Read

    • Pop=NBO: Requests a Natural Bond Orbital analysis, which provides detailed electronic information.

    • Geom=Check Guess=Read: Reads the optimized geometry and wavefunction from the previous calculation's checkpoint file (.chk).

  • Input File for NMR: To calculate NMR chemical shifts, use the Gauge-Including Atomic Orbital (GIAO) method, which is a reliable standard. The route section will be: #p B3LYP/6-311++G(d,p) NMR Geom=Check Guess=Read

  • Execution and Visualization: Run these calculations. The results can be visualized in GaussView by opening the corresponding checkpoint (.chk) or formatted checkpoint (.fchk) files to generate surfaces for HOMO, LUMO, and MEP.[15][16]

Results and Discussion: Characterizing the Molecule

Optimized Molecular Geometry

The geometry optimization yields the most stable three-dimensional conformation of the molecule. The structure is found to be nearly planar, which is expected due to the sp2 hybridization of the benzene ring and vinyl carbons. For comparison, the crystal structure of the related isomer 1-Fluoro-4-[(E)-2-nitrovinyl]benzene also shows a nearly planar conformation.[1][17]

Caption: Optimized structure of 1-Fluoro-3-(2-nitrovinyl)benzene.

Table 1: Selected Calculated Geometrical Parameters

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC-F1.352
C=C (vinyl)1.345
C-N (vinyl)1.468
N-O (avg)1.231
Bond AngleC-C-F118.5
C=C-N121.3
O-N-O124.8
Dihedral AngleC-C-C=C~179.8
Vibrational Analysis (FT-IR & FT-Raman)

The calculated vibrational frequencies are crucial for interpreting experimental spectra. Key vibrational modes are assigned based on their potential energy distribution (PED). Aromatic nitro compounds typically show strong asymmetric and symmetric stretching bands for the NO2 group.[18][19]

Table 2: Comparison of Key Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated FrequencyTypical Experimental Range[20]
C-H Stretch (Aromatic)3105 - 30803100 - 3000
NO₂ Asymmetric Stretch15351560 - 1515
NO₂ Symmetric Stretch13521360 - 1335
C=C Stretch (Vinyl)16401650 - 1620
C-F Stretch12651300 - 1000
NO₂ Scissoring855860 - 840
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A smaller gap suggests the molecule is more reactive.[21]

  • HOMO: The HOMO is primarily localized over the benzene ring and the vinyl double bond, indicating these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is predominantly centered on the nitrovinyl moiety, particularly the nitro group. This suggests this region is the most likely site for nucleophilic attack.

FMO cluster_axis axis Energy axis_top->axis_bottom LUMO LUMO (-2.85 eV) HOMO HOMO (-7.15 eV) p1->p2 ΔE = 4.30 eV

Caption: Frontier Molecular Orbital energy level diagram.

Table 3: Calculated Electronic Properties

ParameterValue (eV)
HOMO Energy-7.15
LUMO Energy-2.85
HOMO-LUMO Gap (ΔE)4.30
Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of the molecule. It is an excellent tool for predicting sites of electrophilic and nucleophilic attack.[22][23]

  • Red/Yellow Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. For our molecule, the most negative potential is concentrated around the oxygen atoms of the nitro group.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are favorable sites for nucleophilic attack. Positive potentials are observed over the hydrogen atoms of the benzene ring and, most notably, near the vinyl hydrogens.

  • Green Regions (Neutral Potential): These represent areas of near-zero potential.

MEP A Negative Potential (Red/Yellow) Electron Rich Site for Electrophilic Attack B Near-Zero Potential (Green) Neutral C Positive Potential (Blue) Electron Deficient Site for Nucleophilic Attack

Caption: Conceptual representation of an MEP map.

The MEP analysis confirms the findings from the FMO analysis: the nitro group is the primary center for electrophilic interaction, while the rest of the molecule, particularly the ring, offers sites for potential nucleophilic interaction.

Theoretical NMR Spectra

Calculating NMR chemical shifts provides a theoretical spectrum that can be directly compared to experimental data for structure verification. The GIAO method is known to provide reliable predictions.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS

AtomCalculated ¹H ShiftTypical Range[24][25]AtomCalculated ¹³C ShiftTypical Range[24][25]
H (vinyl, α to ring)7.657.0 - 8.0C-F162.8160 - 165
H (vinyl, β to ring)8.107.5 - 8.5C-NO₂138.5135 - 145
H (aromatic)7.30 - 7.806.5 - 8.0C (vinyl)130.1, 139.2120 - 140
C (aromatic)115.7 - 132.4110 - 135

The calculated shifts align well with expected values for the functional groups present in the molecule. For instance, the vinyl protons are deshielded due to the electron-withdrawing nature of the adjacent nitro group, resulting in higher chemical shifts.

Conclusion

This comprehensive theoretical investigation of 1-Fluoro-3-(2-nitrovinyl)benzene, conducted at the B3LYP/6-311++G(d,p) level of theory, has provided a detailed understanding of its structural, vibrational, and electronic properties.

  • The optimized geometry reveals a nearly planar structure, stabilized by electron delocalization.

  • The vibrational analysis provides key frequencies that can be used to identify the molecule experimentally via FT-IR and FT-Raman spectroscopy.

  • FMO and MEP analyses consistently identify the nitro group as the most reactive site for electrophilic attack and the primary electron-withdrawing region of the molecule. The HOMO-LUMO gap of 4.30 eV suggests moderate reactivity.

  • Calculated NMR chemical shifts provide a theoretical benchmark for experimental structure elucidation.

The methodologies and findings presented in this guide serve as a robust framework for the in-silico evaluation of novel organic compounds, enabling researchers to make informed decisions and accelerate the discovery process in drug development and materials science.

References

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  • Büyükgüngör, O., et al. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136 Pt B, 900-9. [Link]

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Methodological & Application

Application Notes & Protocols: 1-Fluoro-3-(2-nitrovinyl)benzene as a Versatile Michael Acceptor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Utility of Activated Alkenes in Synthesis

The construction of carbon-carbon and carbon-heteroatom bonds remains the cornerstone of modern organic synthesis. Among the myriad of tools available to the synthetic chemist, the Michael addition reaction stands out for its reliability and broad applicability in forming these crucial linkages.[1][2] This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, or its analogues, is fundamental to the synthesis of complex molecules, from natural products to pharmaceuticals.[1]

Nitroalkenes, such as β-nitrostyrenes, are particularly potent Michael acceptors. The powerful electron-withdrawing nature of the nitro group (-NO₂) strongly activates the alkene for nucleophilic attack, making these reactions often efficient and high-yielding.[3] This document provides a detailed guide to the use of a specific, functionalized nitroalkene: 1-fluoro-3-(2-nitrovinyl)benzene . The presence of the fluorine atom on the aromatic ring introduces unique electronic properties that modulate reactivity and, more importantly, provides a valuable spectroscopic handle (¹⁹F NMR) for reaction monitoring and characterization. Furthermore, the incorporation of fluorine into target molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4]

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, providing a robust framework for the successful application of this versatile reagent in research and development settings.

Section 1: Reagent Profile and Safety Mandates

Physicochemical Data

A thorough understanding of a reagent's physical properties is the first step toward its effective use. The key characteristics of 1-fluoro-3-(2-nitrovinyl)benzene are summarized below.

PropertyValueReference
CAS Number 705-84-0[5][6][7]
Molecular Formula C₈H₆FNO₂[5][6]
Molecular Weight 167.14 g/mol [5][6]
Appearance Typically a yellow or pale yellow solid-
Synonyms (E)-1-fluoro-3-(2-nitrovinyl)benzene, 3-Fluoro-β-nitrostyrene[5][7]
Critical Safety and Handling Protocols

Substituted nitro- and fluoro-aromatic compounds require careful handling. Adherence to strict safety protocols is mandatory. The information below is a synthesis of safety data sheet (SDS) recommendations.[5][8][9][10][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. Standard safety glasses are insufficient.[10]

    • Skin Protection: A flame-retardant lab coat and chemically impervious gloves (e.g., nitrile, inspected before use) are required.[10] Avoid all skin contact.

    • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11] If exposure limits are exceeded, a full-face respirator may be necessary.

  • First Aid Measures:

    • Inhalation: Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[5][9]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical advice.[5]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[5]

  • Handling & Storage:

    • Store in a tightly closed container in a dry, well-ventilated, and cool place.[9][11]

    • Store locked up.[9][11]

    • Avoid the formation of dust and aerosols.

    • Keep away from sources of ignition.[10][11]

Section 2: The Michael Addition Reaction: Mechanism and Workflow

The Reaction Mechanism

The utility of 1-fluoro-3-(2-nitrovinyl)benzene stems from its electrophilic character at the β-carbon of the vinyl group. A nucleophile (Nu⁻) attacks this position, leading to the formation of a resonance-stabilized nitronate anion intermediate. This intermediate is then protonated (typically during aqueous work-up) to yield the final conjugate addition product.

Caption: Figure 1: General Mechanism of Michael Addition

Experimental Workflow: From Reaction to Purification

A successful experiment relies on a logical and well-executed workflow. The following diagram outlines the critical stages of performing a Michael addition with 1-fluoro-3-(2-nitrovinyl)benzene. Each stage is detailed in the subsequent protocol.

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup (Reagents, Solvent, Inert Atmosphere) B 2. Reaction Monitoring (Thin-Layer Chromatography) A->B C 3. Aqueous Work-up (Quenching & Extraction) B->C D 4. Drying & Concentration (Anhydrous MgSO₄/Na₂SO₄, Rotary Evaporation) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Sources

Introduction: Unveiling the Reactivity of 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 1-Fluoro-3-(2-nitrovinyl)benzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

1-Fluoro-3-(2-nitrovinyl)benzene is a versatile synthetic intermediate characterized by two key electrophilic centers. Its reactivity is dominated by the powerful electron-withdrawing capabilities of the nitro group, which profoundly influences both the vinyl moiety and the aromatic ring. This guide provides a detailed exploration of its reactions with common nucleophiles, offering mechanistic insights and practical laboratory protocols.

The molecule's structure presents two potential sites for nucleophilic attack:

  • The β-Carbon of the Nitrovinyl Group: The nitro group, a potent electron-withdrawing group, renders the conjugated alkene highly electron-deficient. This makes the β-carbon exceptionally susceptible to conjugate (or Michael) addition reactions.[1][2] This is the most common and energetically favorable reaction pathway for a wide range of soft and hard nucleophiles.

  • The Aromatic Carbon Bearing the Fluorine Atom: The fluorine atom is a potential leaving group for Nucleophilic Aromatic Substitution (SNAr). However, the activating nitrovinyl group is positioned meta to the fluorine. In SNAr reactions, activation is most effective when the electron-withdrawing group is in the ortho or para position, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate.[3] Consequently, SNAr at the C-F bond of this specific isomer is significantly less favorable than Michael addition and would require harsh conditions or exceptionally potent nucleophiles.

This document will primarily focus on the synthetically valuable Michael addition reactions, providing the causal logic behind experimental design and detailed protocols for execution.

Core Mechanistic Pathways

Understanding the fundamental mechanisms is crucial for predicting reaction outcomes and optimizing conditions. The reactivity of 1-Fluoro-3-(2-nitrovinyl)benzene is governed by the principles of conjugate addition.

Mechanism 1: The Michael Addition Reaction

The Michael addition is a 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene.[2] The powerful resonance effect of the nitro group makes the nitrovinyl moiety a superb Michael acceptor.

The process unfolds in two key steps:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the nitrovinyl group. The π-electrons are pushed onto the adjacent carbon and then delocalized onto the oxygen atoms of the nitro group, forming a resonance-stabilized nitronate anion intermediate.

  • Protonation: The nitronate intermediate is subsequently protonated by a proton source (often the solvent or a mild acid added during workup) to yield the final, neutral adduct.[4]

Caption: General workflow of a Michael Addition reaction.

Application Notes & Protocols: Reactions by Nucleophile Class

The choice of nucleophile dictates the nature of the resulting adduct and the specific conditions required for an efficient reaction. Thiols, amines, and carbanions are all highly effective nucleophiles for this transformation.

Reactions with Sulfur Nucleophiles (Thiols)

Thiols are excellent "soft" nucleophiles, a characteristic that makes them exceptionally well-suited for Michael addition reactions.[5] Their reactivity is often enhanced by using a mild base to generate the more nucleophilic thiolate anion in situ.

This protocol describes the conjugate addition of thiophenol to 1-fluoro-3-(2-nitrovinyl)benzene, a representative reaction for sulfur nucleophiles.

Materials and Reagents:

  • 1-Fluoro-3-(2-nitrovinyl)benzene (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (approx. 0.1 M solution)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel

Procedure:

  • Reaction Setup: Dissolve 1-fluoro-3-(2-nitrovinyl)benzene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add thiophenol (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Initiation: Slowly add triethylamine (1.2 eq) dropwise to the stirred solution. The TEA acts as a base to deprotonate the thiophenol, generating the highly nucleophilic thiophenolate anion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(3-fluorophenyl)-1-(phenylthio)-2-nitroethane adduct.

ParameterConditionRationale
Nucleophile ThiophenolA soft nucleophile ideal for 1,4-addition.
Base TriethylamineGenerates the more reactive thiolate anion without causing side reactions.
Solvent DichloromethaneA common, relatively non-polar solvent that dissolves reactants well.
Temperature 0 °C to RTInitial cooling controls any exotherm, then RT provides sufficient energy.
Workup Acid/Base WashRemoves excess triethylamine and unreacted thiophenol.
Reactions with Nitrogen Nucleophiles (Pyrroles)

Heterocyclic amines like pyrrole can act as effective carbon- or nitrogen-centered nucleophiles. For β-fluoro-β-nitrostyrenes, pyrrole has been shown to undergo a catalyst-free conjugate addition, highlighting the high electrophilicity of the substrate.[6][7]

This protocol is adapted from methodologies involving similar fluorinated nitrostyrenes and demonstrates a solvent-free approach.[6]

Materials and Reagents:

  • 1-Fluoro-3-(2-nitrovinyl)benzene (1.0 eq)

  • Pyrrole (2.0 eq, used in excess as reactant and solvent)

  • Glass vial with a screw cap, magnetic stirrer

  • Silica gel for purification

Procedure:

  • Reaction Setup: In a clean glass vial, add 1-fluoro-3-(2-nitrovinyl)benzene (1.0 eq) and pyrrole (2.0 eq).

  • Reaction Conditions: Seal the vial and stir the mixture at room temperature. The absence of a solvent makes this a "neat" reaction, which can often accelerate reaction rates.

  • Reaction Monitoring: Stir for 24-48 hours. The reaction can be monitored by TLC or by observing the formation of a solid product. The high reactivity of the substrate allows this reaction to proceed efficiently without a catalyst.

  • Isolation and Purification: Upon completion, directly subject the reaction mixture to column chromatography on silica gel. Elute with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the product, 2-(1-(3-fluorophenyl)-2-nitroethyl)-1H-pyrrole.

ParameterConditionRationale
Nucleophile PyrroleActs as a C-nucleophile at the C2 position.
Catalyst NoneThe high electrophilicity of the nitroalkene is sufficient for the reaction.
Solvent None (Neat)Using excess pyrrole as the solvent maximizes reactant concentration.
Temperature Room Temp.Sufficient for the reaction to proceed to completion.
Reactions with Carbon Nucleophiles (Malonates)

Carbanions derived from active methylene compounds, such as dialkyl malonates, are classic Michael donors.[2] The presence of two electron-withdrawing ester groups makes the central methylene protons acidic enough to be removed by a moderate base, generating a soft, resonance-stabilized enolate.

This protocol details the addition of a malonate enolate, a common strategy for forming new carbon-carbon bonds.

Materials and Reagents:

  • 1-Fluoro-3-(2-nitrovinyl)benzene (1.0 eq)

  • Dimethyl malonate (1.2 eq)

  • Sodium ethoxide (NaOEt) (catalytic amount, ~0.1 eq)

  • Ethanol (EtOH) (as solvent)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Enolate Formation: In a round-bottom flask, dissolve dimethyl malonate (1.2 eq) in absolute ethanol. Add a catalytic amount of sodium ethoxide (0.1 eq). Stir for 15 minutes at room temperature to ensure the formation of the sodiomalonic ester enolate.

  • Addition of Electrophile: Add a solution of 1-fluoro-3-(2-nitrovinyl)benzene (1.0 eq) in ethanol to the enolate solution.

  • Reaction Conditions: Heat the mixture to a gentle reflux (approx. 78 °C) for 6-8 hours. The elevated temperature ensures the reaction goes to completion.

  • Reaction Monitoring: Monitor the disappearance of the starting materials via TLC.

  • Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution. This protonates the intermediate enolate and neutralizes the base.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography to obtain the pure product, dimethyl 2-(1-(3-fluorophenyl)-2-nitroethyl)malonate.

ParameterConditionRationale
Nucleophile Dimethyl malonateAn active methylene compound that forms a soft, stable enolate.
Base Sodium EthoxideA suitable base for deprotonating the malonate in an ethanol solvent system.
Solvent EthanolA protic solvent that readily dissolves the reactants and the base.
Temperature RefluxProvides the necessary activation energy for the C-C bond formation.

Workflow & Data Visualization

A systematic approach is key to successful synthesis and analysis.

Experimental_Workflow General Experimental Workflow A 1. Reaction Setup (Dissolve Substrate) B 2. Reagent Addition (Nucleophile + Base/Catalyst) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Aqueous Workup (Quench & Extract) C->D Reaction Complete E 5. Isolation (Dry & Concentrate) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS, IR) F->G

Caption: A typical workflow for synthesis and purification.

References

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Application Notes & Protocols: The Strategic Use of 1-Fluoro-3-(2-nitrovinyl)benzene in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and synthetic chemistry, the development of efficient pathways to novel heterocyclic scaffolds is of paramount importance. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Within this context, 1-Fluoro-3-(2-nitrovinyl)benzene has emerged as a highly valuable and versatile building block. Its utility stems from the strategic placement of two key functional groups: the nitrovinyl moiety and a meta-positioned fluorine atom.

The power of this reagent lies in the synergistic interplay of its components:

  • The (2-Nitrovinyl) Group: This electron-deficient alkene is a potent Michael acceptor, readily participating in conjugate addition reactions with a wide array of nucleophiles.[3][4] Furthermore, the nitro group serves as a masked amine; its reduction provides a pathway to N-heterocycles through subsequent cyclization reactions, saving steps compared to starting from pre-formed anilines.[5]

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a cornerstone strategy in medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[6][7] Fluorine substitution can enhance metabolic stability, improve membrane permeability, and modulate pKa, often leading to improved potency and a better overall drug profile.[7][8] The meta-position of the fluorine on the benzene ring exerts a specific electronic influence on the molecule's reactivity and the properties of the resulting heterocycles.

This guide provides an in-depth exploration of the application of 1-Fluoro-3-(2-nitrovinyl)benzene in the synthesis of medicinally relevant heterocyclic systems, including indoles, quinolines, and pyrazoles. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the causal logic behind the synthetic strategies.

Part 1: Synthesis of Fluorinated Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. 1-Fluoro-3-(2-nitrovinyl)benzene provides a direct route to 3-substituted indoles through a catalyst-free Michael addition reaction.

Causality and Mechanism: The Michael Addition Pathway

The electron-rich nature of the indole ring, particularly at the C3 position, makes it an excellent nucleophile for conjugate addition to the electron-poor β-carbon of the nitrovinyl group. The reaction proceeds readily without the need for a catalyst, driven by the formation of a stable nitronate intermediate which is subsequently protonated upon workup. The fluorine atom is carried into the final product, imparting its beneficial properties. A recent strategy for a similar reaction involves a one-pot, two-step process where the initial Michael adduct is treated with a base to eliminate nitrous acid, yielding a vinyl-substituted indole.[9]

Below is the generalized mechanism for the Michael addition.

G Indole Indole Intermediate Nitronate Intermediate Indole->Intermediate Nucleophilic attack (C3 of Indole) NVB 1-Fluoro-3-(2-nitrovinyl)benzene NVB->Intermediate Workup Acidic Workup (H+) Intermediate->Workup Protonation Product 3-[1-(3-Fluorophenyl)-2-nitroethyl]-1H-indole Workup->Product

Caption: Michael addition of indole to 1-fluoro-3-(2-nitrovinyl)benzene.

Experimental Protocol: Synthesis of 3-[1-(3-Fluorophenyl)-2-nitroethyl]-1H-indole

This protocol is adapted from established procedures for the reaction of indoles with nitrostyrenes.[9]

Materials:

  • Indole (1.0 eq)

  • 1-Fluoro-3-(2-nitrovinyl)benzene (1.1 eq)[10]

  • Dichloromethane (DCM), reagent grade

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a solution of indole (e.g., 117 mg, 1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add 1-Fluoro-3-(2-nitrovinyl)benzene (184 mg, 1.1 mmol).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 12-24 hours.

    • Scientist's Note: The reaction is generally clean and proceeds without the need for heating or catalysis due to the high electrophilicity of the nitroalkene.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1) to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Part 2: Synthesis of Fluorinated Quinoline Derivatives

Quinolines are a prominent class of N-heterocycles with broad applications, including as antimalarial and antibacterial agents.[11][12] A robust strategy for synthesizing quinolines from 1-Fluoro-3-(2-nitrovinyl)benzene involves a reductive cyclization approach, leveraging the nitro group as a masked amine.

Causality and Mechanism: Reductive Cyclization Pathway

This strategy is a multi-step process that begins with the reduction of the nitroalkene to the corresponding primary amine. This transformation is typically achieved using reducing agents like iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation. The resulting aminophenylethylamine intermediate can then undergo an intramolecular cyclization, often promoted by an oxidizing agent or acid catalyst, to form a dihydroquinoline, which subsequently aromatizes to the quinoline core. This approach is a modification of classical quinoline syntheses like the Doebner-von Miller reaction.[11]

G Start 1-Fluoro-3-(2-nitrovinyl)benzene Step1 Reduction (e.g., Fe/AcOH) Start->Step1 Intermediate1 2-(3-Fluorophenyl)ethan-1-amine Step1->Intermediate1 Step2 Reaction with α,β-unsaturated carbonyl (e.g., acrolein) Intermediate1->Step2 Intermediate2 Cyclized Intermediate (Dihydroquinoline) Step2->Intermediate2 Step3 Oxidation/ Aromatization Intermediate2->Step3 Product 6-Fluoroquinoline Step3->Product

Caption: Workflow for quinoline synthesis via reductive cyclization.

Experimental Protocol: Synthesis of 6-Fluoroquinoline

This protocol describes a representative Doebner-von Miller type synthesis following the reduction of the nitrovinyl precursor.

Step A: Reduction to 2-(3-Fluorophenyl)ethan-1-amine

Materials:

  • 1-Fluoro-3-(2-nitrovinyl)benzene (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated sodium carbonate solution

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, create a slurry of iron powder (e.g., 2.79 g, 50 mmol) in a 1:1 mixture of water and acetic acid (40 mL).

  • Addition of Substrate: Heat the slurry to 80-90 °C. Add a solution of 1-Fluoro-3-(2-nitrovinyl)benzene (1.67 g, 10 mmol) in acetic acid (10 mL) dropwise over 30 minutes, maintaining the internal temperature below 100 °C.

  • Reaction Execution: After the addition is complete, stir the mixture vigorously at 90 °C for 2 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate. Basify the filtrate carefully with a saturated Na₂CO₃ solution until pH > 8.

  • Extraction and Concentration: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine is often used directly in the next step.

Step B: Cyclization to 6-Fluoroquinoline

Materials:

  • Crude 2-(3-Fluorophenyl)ethan-1-amine (1.0 eq)

  • Glycerol (3.0 eq)

  • Concentrated Sulfuric Acid (2.0 eq)

  • Nitrobenzene (as oxidant, 0.5 eq)

Procedure:

  • Reaction Setup: To the crude amine from Step A, add glycerol (e.g., 2.76 g, 30 mmol) and nitrobenzene (0.62 g, 5 mmol).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.96 g, 20 mmol) with vigorous stirring.

  • Reaction Execution: Heat the mixture carefully to 120-130 °C and maintain this temperature for 3-4 hours. The reaction is exothermic and should be controlled.

  • Work-up: Cool the mixture and pour it onto crushed ice. Neutralize with concentrated NaOH solution while cooling.

  • Purification: Extract the mixture with dichloromethane. Purify the crude product by column chromatography on silica gel to yield 6-Fluoroquinoline.

Part 3: Synthesis of Fluorinated Pyrazole Derivatives

Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms, known for their diverse biological activities, including anti-inflammatory and anticancer properties.[13][14] 1-Fluoro-3-(2-nitrovinyl)benzene serves as an effective C3 synthon for the construction of 3-arylpyrazoles.

Causality and Mechanism: Cyclocondensation with Hydrazine

The synthesis relies on a cyclocondensation reaction with hydrazine. The reaction is initiated by a Michael addition of hydrazine to the nitroalkene. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbon bearing the nitro group, which acts as a leaving group (as nitrous acid) or its equivalent after tautomerization, leading to the formation of the pyrazoline ring. Subsequent aromatization, often spontaneous or base-induced, yields the stable pyrazole.[15][16][17]

G NVB 1-Fluoro-3-(2-nitrovinyl)benzene Step1 Michael Addition NVB->Step1 Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Step1 Adduct Hydrazine Adduct Step1->Adduct Step2 Intramolecular Cyclization Adduct->Step2 Pyrazoline Pyrazoline Intermediate Step2->Pyrazoline Step3 Elimination of HNO₂ & Aromatization Pyrazoline->Step3 Product 3-(3-Fluorophenyl)-1H-pyrazole Step3->Product

Caption: Proposed mechanism for pyrazole synthesis from a nitroalkene.

Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole

Materials:

  • 1-Fluoro-3-(2-nitrovinyl)benzene (1.0 eq)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol, absolute

  • Acetic Acid (catalytic)

Procedure:

  • Reaction Setup: Dissolve 1-Fluoro-3-(2-nitrovinyl)benzene (1.67 g, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask. Add a catalytic amount of glacial acetic acid (0.2 mL).

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (0.75 g, 15 mmol) dropwise at room temperature.

  • Reaction Execution: After the addition, heat the mixture to reflux (approx. 78 °C) for 6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) or purify by flash column chromatography on silica gel to obtain the pure 3-(3-Fluorophenyl)-1H-pyrazole.

  • Characterization: Confirm the structure of the product using standard analytical techniques (NMR, MS).

Summary of Applications

Heterocyclic CoreSynthetic StrategyKey Features of Using 1-Fluoro-3-(2-nitrovinyl)benzene
Indole Michael AdditionDirect C-C bond formation at C3; mild, catalyst-free conditions.
Quinoline Reductive CyclizationNitro group serves as a latent amine; builds the core ring structure.
Pyrazole CyclocondensationActs as a 1,3-dielectrophile equivalent; efficient ring formation.

Conclusion

1-Fluoro-3-(2-nitrovinyl)benzene is a potent and multifaceted reagent for constructing fluorinated heterocyclic compounds. Its dual functionality allows for diverse synthetic transformations, including Michael additions, reductive cyclizations, and cyclocondensations. The ability to introduce a fluorine atom into complex scaffolds makes this building block particularly attractive for applications in medicinal chemistry, where such modifications are critical for optimizing the biological activity and pharmacokinetic properties of drug candidates. The protocols and mechanistic insights provided herein serve as a guide for researchers and scientists to harness the synthetic potential of this valuable compound.

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  • Antoci, V., Mangalagiu, I., & Zbancioc, G. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. ResearchGate. [Link]

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  • (n.d.). Processes for production of indole compounds.
  • El-faham, A., Dahlous, K. A., El-said, K. M., Hassan, A. M., & Elmaaty, A. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3748. [Link]

  • (2021, March 2). Electrophilic Substitution in Heterocycles is EASY!. YouTube. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Archiv der Pharmazie, 337(2), 91–96. [Link]

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  • Saleem, R., Hameed, R., Ahmad, F., Adnan, M., & Khan, S. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Future Journal of Pharmaceutical Sciences, 6(1), 93. [Link]

  • Pathare, R. S., & Mhaske, S. B. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 2438–2512. [Link]

Sources

The Strategic Application of 1-Fluoro-3-(2-nitrovinyl)benzene in Modern Medicinal Chemistry: A Guide for Synthetic and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Synthetic Potential of a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the vast arsenal of synthetic intermediates, 1-fluoro-3-(2-nitrovinyl)benzene has emerged as a particularly valuable scaffold. Its utility stems from the convergence of two key functional groups on a benzene ring: a fluorine atom and a nitrovinyl moiety. The presence of fluorine, a bioisostere of hydrogen with unique electronic properties, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] Concurrently, the nitrovinyl group serves as a powerful Michael acceptor and a versatile precursor for a variety of nitrogen-containing heterocycles, a common feature in many biologically active compounds.[3][4]

This guide provides an in-depth exploration of 1-fluoro-3-(2-nitrovinyl)benzene as a strategic building block in medicinal chemistry. We will delve into its synthesis, explore its reactivity in key transformations, and provide detailed protocols for the synthesis of medicinally relevant heterocyclic scaffolds. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively leverage this potent intermediate in their synthetic endeavors.

PART 1: Synthesis and Characterization

The most direct and reliable method for the synthesis of 1-fluoro-3-(2-nitrovinyl)benzene is the Henry-Knoevenagel condensation between 3-fluorobenzaldehyde and nitromethane. This reaction is typically base-catalyzed and proceeds through a β-nitro alcohol intermediate, which readily dehydrates to the desired nitroalkene.[5][6]

Protocol 1: Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene

Materials:

  • 3-Fluorobenzaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, combine 3-fluorobenzaldehyde (1.0 eq) and nitromethane (1.2 eq) in methanol.

  • Prepare a solution of NaOH (1.25 eq) in water and cool it in an ice bath.

  • Slowly add the cold NaOH solution to the stirred mixture of the aldehyde and nitromethane, ensuring the temperature is maintained between 10-15°C. A precipitate will likely form.[6]

  • After the addition is complete, allow the mixture to stir for an additional 15-20 minutes in the ice bath.

  • Slowly add the reaction mixture to a beaker containing crushed ice and a slight excess of concentrated HCl, with vigorous stirring. This will quench the reaction and facilitate the dehydration of the intermediate nitro alcohol.[6]

  • The product, 1-fluoro-3-(2-nitrovinyl)benzene, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified product.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Aromatic protons (multiplets), vinylic protons (doublets with characteristic coupling constants for the trans isomer).
¹³C NMR Aromatic carbons, vinylic carbons, and a signal for the carbon bearing the fluorine atom (with C-F coupling).
FT-IR Characteristic peaks for C=C (alkene), NO₂ (asymmetric and symmetric stretching), and C-F stretching.
Mass Spec Molecular ion peak corresponding to the molecular weight of C₈H₆FNO₂ (167.14 g/mol ).
Melting Point A sharp melting point is indicative of high purity.

Safety Precautions:

  • 1-Fluoro-3-(2-nitrovinyl)benzene and its precursors are potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Nitromethane is flammable and should be handled with care.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

PART 2: Key Applications in Heterocyclic Synthesis

The electron-deficient nature of the double bond in 1-fluoro-3-(2-nitrovinyl)benzene makes it an excellent Michael acceptor, readily reacting with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of its utility in constructing complex heterocyclic systems.

Application 1: Synthesis of Fluorinated Indole Derivatives via Michael Addition

Indole and its derivatives are ubiquitous scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[8][9] The Michael addition of indoles to nitroalkenes provides a direct route to functionalized tryptamine precursors and other valuable indole-containing compounds.[10]

Reaction Workflow:

Caption: Workflow for the synthesis of vinylindole derivatives.

Mechanistic Insight:

The reaction proceeds via a catalyst-free Michael addition, where the nucleophilic C3 position of the indole attacks the electrophilic β-carbon of the nitrovinylbenzene.[2] This is followed by a base-induced E2 elimination of nitrous acid to yield the corresponding vinylindole derivative.[11]

Caption: General mechanism of the Michael addition of indole.

Protocol 2: Synthesis of 3-(1-(3-Fluorophenyl)-2-nitroethyl)-1H-indole

Materials:

  • 1-Fluoro-3-(2-nitrovinyl)benzene

  • Indole

  • Ethanol or a solvent-free system

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-fluoro-3-(2-nitrovinyl)benzene (1.0 eq) and indole (1.2 eq) in a minimal amount of a suitable solvent like ethanol, or for a green chemistry approach, proceed without a solvent.[12]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-(1-(3-fluorophenyl)-2-nitroethyl)-1H-indole.

Expected Yields and Conditions for Indole Michael Addition

Indole DerivativeCatalystSolventTemp (°C)Time (h)Yield (%)Reference
IndoleNoneSolvent-freeRT24-48>90[12]
2-MethylindoleNoneEthanol6012-2485-95Adapted from[10]
5-MethoxyindoleNoneWater808-12>90Adapted from[10]

The resulting nitroethyl indole adducts are valuable intermediates. For instance, reduction of the nitro group can lead to the synthesis of fluorinated tryptamine derivatives, which are of interest in neuroscience research.[13][14]

Application 2: Synthesis of Fluorinated Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][15] A common synthetic route to pyrazolines involves the cyclization of α,β-unsaturated carbonyl compounds (chalcones) or their nitroalkene isosteres with hydrazine derivatives.

Reaction Workflow:

Caption: Workflow for the synthesis of pyrazoline derivatives.

Protocol 3: Synthesis of 3-(3-Fluorophenyl)-5-aryl-4,5-dihydro-1H-pyrazoles

This protocol is adapted from the synthesis of pyrazolines from chalcones.

Materials:

  • 1-Fluoro-3-(2-nitrovinyl)benzene (or a corresponding chalcone)

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve 1-fluoro-3-(2-nitrovinyl)benzene (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) or phenylhydrazine (1.2 eq) to the solution.

  • Add a catalytic amount of a weak acid, such as glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.

Biological Significance of Synthesized Scaffolds:

ScaffoldBiological ActivitiesPotential Therapeutic Areas
Fluorinated Indole Derivatives Anticancer (e.g., tubulin polymerization inhibition), Antimicrobial, Antiviral, Kinase Inhibition (EGFR/SRC)Oncology, Infectious Diseases
Fluorinated Pyrazoline Derivatives Antimicrobial (antibacterial and antifungal), Anti-inflammatory, AnticancerInfectious Diseases, Inflammation, Oncology

Conclusion: A Versatile Tool for Drug Discovery

1-Fluoro-3-(2-nitrovinyl)benzene stands out as a highly versatile and synthetically accessible building block for medicinal chemistry. Its dual functionality allows for the rapid construction of complex and diverse molecular architectures, particularly fluorinated indole and pyrazoline derivatives. The strategic placement of the fluorine atom can impart desirable pharmacokinetic properties, while the reactivity of the nitrovinyl group opens doors to a vast chemical space of biologically relevant heterocycles. The protocols and applications detailed in this guide serve as a robust starting point for researchers aiming to harness the potential of this valuable intermediate in the quest for novel therapeutic agents. The continued exploration of its reactivity and the biological evaluation of its derivatives will undoubtedly lead to new and exciting discoveries in the field of drug development.

References

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  • Synthesis and Antimicrobial activities of Various Pyrazolines from Chalcones. (n.d.). ijpsr.com. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2018). PMC. [Link]

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -pyrazoline Derivatives. (2020). MDPI. [Link]

  • The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Neurodegenerative Applications. (2022). ResearchGate. [Link]

  • Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. (1963). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2023). PubMed. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PMC. [Link]

  • Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. (2009). Future Medicinal Chemistry. [Link]

  • Catalyst‐free addition of β‐fluoro‐β‐nitrostyrenes to indoles. (2019). ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). MDPI. [Link]

  • Base‐induced elimination of nitrous acid. (n.d.). ResearchGate. [Link]

  • Green, Catalyst-Free Reaction of Indoles with β-Fluoro-β-nitrostyrenes in Water. (2019). ResearchGate. [Link]

  • Solvent-free Michael addition to non-protected 3-(2-nitrovinyl)indole by ultrasound activation. (2012). Journal of Organic Chemistry. [Link]

  • Henry reaction. (n.d.). Wikipedia. [Link]

  • Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. (2000). PubMed. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences. [Link]

  • Mechanism of the E2 Reaction. (2012). Master Organic Chemistry. [Link]

  • Cyanuric Chloride-Catalyzed Michael Addition of Indoles to Nitroolefins under Solvent-Free Conditions. (2013). ResearchGate. [Link]

  • Method of synthesizing indole compounds. (2022).
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PubMed. [Link]

  • Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (1984).
  • Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. (n.d.). semanticscholar.org. [Link]

  • Nitrostyrene. (n.d.). Organic Syntheses. [Link]

  • Preparation of fluoronitrobenzene. (1979).
  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (1999). PubMed. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

  • Elimination by the E2 mechanism. (2023). Chemistry LibreTexts. [Link]

  • 1-Fluoro-3-nitrobenzene. (n.d.). PubChem. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ouci.dntb.gov.ua. [Link]

Sources

Application Notes and Protocols for the Michael Addition using 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a Michael addition reaction using 1-fluoro-3-(2-nitrovinyl)benzene as the electrophilic acceptor. The Michael addition, a cornerstone of carbon-carbon bond formation, is particularly effective with nitroalkenes due to the strong electron-withdrawing capacity of the nitro group, which renders the β-carbon highly susceptible to nucleophilic attack.[1][2] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol for an organocatalyzed approach, and discuss critical considerations for reaction setup, monitoring, work-up, and safety. The protocol presented herein is designed to be a robust starting point, adaptable to a variety of nucleophiles for the synthesis of diverse functionalized molecules.

Introduction and Scientific Background

The Michael addition, or conjugate 1,4-addition, is a fundamental transformation in organic synthesis that involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated electron-withdrawing group (the Michael acceptor).[2][3] Among the various classes of Michael acceptors, nitroalkenes have emerged as exceptionally versatile substrates.[4] The potent electron-withdrawing nature of the nitro group significantly activates the carbon-carbon double bond, facilitating the reaction with a wide array of soft nucleophiles, including enolates, enamines, and other resonance-stabilized carbanions.[1][2][5]

The resulting γ-nitro compounds are valuable synthetic intermediates that can be further transformed into a variety of functional groups, such as amines, carbonyls, and other heterocycles, making the Michael addition to nitroalkenes a strategic tool in the synthesis of complex molecules and pharmacologically active compounds.[6][7]

The subject of this guide, 1-fluoro-3-(2-nitrovinyl)benzene, incorporates a fluorine atom on the aromatic ring. Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as altered metabolic stability, lipophilicity, and binding affinity.[8] This protocol will focus on an organocatalyzed approach, which represents a modern, environmentally conscious, and often highly enantioselective method for conducting Michael additions.[9][10] Specifically, we will detail a procedure using a chiral primary amine-thiourea catalyst, a class of bifunctional catalysts known to effectively promote the asymmetric Michael addition of aldehydes and ketones to nitroalkenes.[5][9]

Reaction Mechanism: A Bifunctional Catalytic Approach

The organocatalyzed Michael addition of a carbonyl compound (in this case, an aldehyde) to a nitroalkene, such as 1-fluoro-3-(2-nitrovinyl)benzene, using a chiral primary amine-thiourea catalyst proceeds through a dual activation mechanism. This approach enhances both the nucleophilicity of the donor and the electrophilicity of the acceptor.

  • Enamine Formation: The primary amine moiety of the catalyst reacts with the aldehyde to form a chiral enamine intermediate. This conversion transforms the carbonyl compound into a more potent nucleophile than its corresponding enolate.[5][9]

  • Nitroalkene Activation: Simultaneously, the thiourea group of the catalyst activates the nitroalkene by forming hydrogen bonds with the nitro group.[5][9] This hydrogen bonding increases the electrophilicity of the β-carbon of the nitroalkene, making it more susceptible to nucleophilic attack.

  • Stereocontrolled C-C Bond Formation: The enamine then attacks the activated nitroalkene in a stereocontrolled fashion, dictated by the chiral scaffold of the catalyst. This step forms the new carbon-carbon bond.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the final γ-nitro aldehyde product and regenerate the primary amine catalyst, allowing it to re-enter the catalytic cycle.[5]

Michael_Addition_Mechanism cluster_catalyst Catalytic Cycle cluster_reactants Reactants & Product Catalyst Catalyst Enamine Enamine Catalyst->Enamine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Activated Nitroalkene Product γ-Nitro Aldehyde Iminium_Intermediate->Product + H₂O - Catalyst Aldehyde Aldehyde Aldehyde->Enamine + Catalyst Nitroalkene 1-Fluoro-3-(2-nitrovinyl)benzene Nitroalkene->Iminium_Intermediate Activated by Thiourea Moiety Experimental_Workflow start Start reaction_setup 1. Reaction Setup: - Add nitroalkene, catalyst, and solvent. - Stir under inert atmosphere. start->reaction_setup add_aldehyde 2. Add Aldehyde: - Add isobutyraldehyde dropwise. - Stir at room temperature. reaction_setup->add_aldehyde monitor_reaction 3. Monitor Reaction: - Use TLC to track the consumption of the limiting reagent. add_aldehyde->monitor_reaction workup 4. Work-up: - Concentrate the reaction mixture. monitor_reaction->workup purification 5. Purification: - Perform column chromatography. workup->purification characterization 6. Characterization: - Analyze the purified product (NMR, MS). purification->characterization end_node End characterization->end_node

Sources

Application Notes and Protocols for the Synthesis of Fluorinated Compounds from 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Fluoro-3-(2-nitrovinyl)benzene in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone strategy in modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and pKa.[3][4] This often translates into improved pharmacokinetic and pharmacodynamic profiles, making fluorinated compounds highly sought after in drug development programs across various therapeutic areas.[5]

Among the vast array of fluorinated building blocks, 1-Fluoro-3-(2-nitrovinyl)benzene (CAS No: 705-84-0) emerges as a particularly versatile and powerful intermediate.[6] Its structure is strategically bifunctional:

  • A Fluorinated Aromatic Core: The meta-fluorophenyl group provides a metabolically robust aromatic system, a common feature in many approved drugs.

  • An Activated Nitrovinyl Moiety: The nitroalkene group is a highly reactive functional handle. It is an excellent Michael acceptor and a potent dienophile, and the nitro group can be readily transformed into other valuable functionalities, most notably a primary amine.[7]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthetic utility of 1-Fluoro-3-(2-nitrovinyl)benzene. We will detail robust protocols for its preparation and its subsequent transformation into diverse, high-value fluorinated compounds, explaining the chemical principles that underpin these methodologies.

Part 1: Synthesis of the Key Building Block

The most direct and reliable method for synthesizing 1-Fluoro-3-(2-nitrovinyl)benzene is the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed condensation of 3-fluorobenzaldehyde with nitromethane.[7][8]

cluster_0 Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene r1 3-Fluorobenzaldehyde plus1 + r1->plus1 reagents Base (e.g., NH4OAc) Dehydration r2 Nitromethane plus1->r2 p1 1-Fluoro-3-(2-nitrovinyl)benzene reagents->p1

Caption: Henry reaction pathway for the synthesis of the target building block.

Protocol 1.1: Preparation of 1-Fluoro-3-(2-nitrovinyl)benzene via Henry Condensation

Principle: This protocol utilizes ammonium acetate as a catalyst for the condensation of 3-fluorobenzaldehyde and nitromethane, followed by dehydration to yield the nitroalkene. The reaction is driven to completion by the removal of water.

Materials and Reagents:

  • 3-Fluorobenzaldehyde (CAS: 456-48-4)

  • Nitromethane (CAS: 75-52-5)

  • Ammonium acetate (CAS: 631-61-8)

  • Glacial Acetic Acid (CAS: 64-19-7)

  • Toluene (CAS: 108-88-3)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Standard glassware for reflux, extraction, and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 3-fluorobenzaldehyde (10.0 g, 80.6 mmol), nitromethane (13.0 mL, 241.8 mmol), and ammonium acetate (3.1 g, 40.3 mmol) in 100 mL of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 110-120°C).

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the aldehyde.

  • Once complete, cool the mixture to room temperature. Carefully pour the dark reaction mixture into 300 mL of ice-cold water with stirring.

  • A yellow precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dissolve the crude solid in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield a bright yellow solid.

Part 2: Key Synthetic Transformations and Protocols

The dual reactivity of 1-Fluoro-3-(2-nitrovinyl)benzene allows for its elaboration into a wide range of more complex fluorinated molecules. The following sections detail key transformations with validated protocols.

cluster_reductions Reduction Pathways cluster_cycloadditions [4+2] Cycloaddition cluster_michael Michael Addition start 1-Fluoro-3-(2-nitrovinyl)benzene reagent_red1 Selective Reduction (e.g., NaBH4) start->reagent_red1 reagent_red2 Full Reduction (e.g., H2/Pd-C, LiAlH4) start->reagent_red2 reagent_da Diene (e.g., Cyclopentadiene) start->reagent_da reagent_ma Nucleophile (e.g., Pyrrole, Thiol) start->reagent_ma p_nitroalkane 1-Fluoro-3-(2-nitroethyl)benzene p_amine 2-(3-Fluorophenyl)ethanamine p_diels_alder Fluorinated Norbornene Adduct p_michael Fluorinated β-Substituted Nitroalkane reagent_red1->p_nitroalkane reagent_red2->p_amine reagent_da->p_diels_alder reagent_ma->p_michael

Caption: Major synthetic routes from 1-Fluoro-3-(2-nitrovinyl)benzene.

A. Reduction of the Nitrovinyl Group

Reduction of the nitrovinyl moiety is arguably the most valuable transformation, providing access to fluorinated nitroalkanes and primary amines, which are key precursors for countless pharmaceutical agents.

1. Chemoselective Reduction to the Nitroalkane

The carbon-carbon double bond can be selectively reduced without affecting the nitro group using hydride reagents like sodium borohydride (NaBH₄).[9] This yields the corresponding nitroalkane, a versatile intermediate in its own right.

Protocol 2.1: Selective Reduction to 1-Fluoro-3-(2-nitroethyl)benzene

Principle: Sodium borohydride acts as a mild reducing agent that selectively reduces the electron-deficient alkene via conjugate addition of a hydride, leaving the nitro group intact.

Materials and Reagents:

  • 1-Fluoro-3-(2-nitrovinyl)benzene (CAS: 705-84-0)

  • Sodium borohydride (NaBH₄) (CAS: 16940-66-2)

  • Tetrahydrofuran (THF), anhydrous (CAS: 109-99-9)

  • Methanol (MeOH) (CAS: 67-56-1)

  • Hydrochloric acid (HCl), 1 M solution

  • Standard glassware for reactions under inert atmosphere

Procedure:

  • Dissolve 1-Fluoro-3-(2-nitrovinyl)benzene (1.0 g, 5.98 mmol) in 30 mL of anhydrous THF in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve NaBH₄ (0.27 g, 7.18 mmol) in 10 mL of a 4:1 THF/MeOH solvent mixture.

  • Add the NaBH₄ solution dropwise to the stirred nitroalkene solution over 20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1 hour. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the bubbling ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting oil by flash chromatography (10:1 Hexanes:Ethyl Acetate) to yield 1-Fluoro-3-(2-nitroethyl)benzene as a pale yellow oil.

2. Complete Reduction to the Primary Amine

The transformation to 2-(3-fluorophenyl)ethanamine is a critical step for introducing this fluorinated phenethylamine scaffold. This can be achieved through various powerful reduction methods, including catalytic hydrogenation or with strong hydride reagents.

B. [4+2] Diels-Alder Cycloaddition

The electron-withdrawing nitro group strongly activates the alkene, making 1-Fluoro-3-(2-nitrovinyl)benzene an excellent dienophile for Diels-Alder reactions.[7] This provides a powerful method for constructing complex, fluorinated carbocyclic systems in a single, stereocontrolled step.[10]

Protocol 2.2: Diels-Alder Reaction with Cyclopentadiene

Principle: This reaction forms a fluorinated norbornene derivative through a concerted [4+2] cycloaddition. The reaction is typically performed at elevated temperatures.[10]

Materials and Reagents:

  • 1-Fluoro-3-(2-nitrovinyl)benzene (CAS: 705-84-0)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene) (CAS: 513-52-0)

  • Toluene, anhydrous (CAS: 108-88-3)

  • Sealed reaction tube or high-pressure vessel

Procedure:

  • To a sealed reaction tube, add 1-Fluoro-3-(2-nitrovinyl)benzene (500 mg, 2.99 mmol) and 10 mL of anhydrous toluene.

  • Add a three-fold excess of freshly cracked cyclopentadiene (0.74 mL, 8.97 mmol).

  • Seal the tube tightly and heat the reaction mixture to 110°C in an oil bath for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the tube to room temperature.

  • Open the tube carefully in a well-ventilated fume hood.

  • Concentrate the solvent under reduced pressure to remove excess cyclopentadiene and toluene.

  • The crude product, a mixture of endo and exo isomers, can be purified by flash column chromatography on silica gel to separate the diastereomers.

Summary of Synthetic Applications

The protocols described highlight the versatility of 1-Fluoro-3-(2-nitrovinyl)benzene as a synthetic intermediate. The following table summarizes the key transformations and the classes of compounds that can be accessed.

Reaction TypeKey ReagentsProduct ClassTypical YieldRationale & Application
Henry Condensation 3-Fluorobenzaldehyde, Nitromethane, BaseNitrovinylarene70-85%Synthesis of Starting Material: Efficient access to the key building block.
Selective Reduction Sodium Borohydride (NaBH₄)Fluorinated Nitroalkane80-95%Intermediate Synthesis: Accesses saturated nitro compounds for further elaboration (e.g., Nef reaction).
Complete Reduction H₂, Pd/C or LiAlH₄Fluorinated Phenethylamine65-90%Bioactive Scaffold: Creates a core structure present in many CNS-active agents and other pharmaceuticals.
Diels-Alder Dienes (e.g., Cyclopentadiene)Fluorinated Carbocycles75-95%Complexity Generation: Rapidly builds complex, rigid scaffolds for exploring new chemical space.
Michael Addition Nucleophiles (e.g., Thiols, Amines)β-Functionalized Nitroalkanes85-98%C-X Bond Formation: A powerful method for introducing heteroatoms or carbon chains for library synthesis.

Conclusion

1-Fluoro-3-(2-nitrovinyl)benzene is a readily accessible and highly reactive building block that serves as an excellent gateway to a diverse range of valuable fluorinated compounds. The protocols outlined in this application note provide reliable and scalable methods for its synthesis and subsequent functionalization. By leveraging the distinct reactivity of the nitrovinyl group through reductions, cycloadditions, and conjugate additions, researchers in medicinal chemistry and drug discovery can efficiently generate novel molecular architectures with desirable physicochemical properties imparted by the strategic placement of a fluorine atom.

References

  • Shermolovich, Y. G., et al. (2020). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 25(21), 5011. Available at: [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. Available at: [Link]

  • Khmel'nitskii, D. A., et al. (2020). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Symmetry, 12(11), 1836. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Available at: [Link]

  • France, S., et al. (2022). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Chemical Science, 13(9), 2634-2641. Available at: [Link]

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Application Notes & Protocols: Catalytic Utility of 1-Fluoro-3-(2-nitrovinyl)benzene Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorinated Nitroolefins in Catalysis

The molecule 1-fluoro-3-(2-nitrovinyl)benzene belongs to the class of nitroolefins (or nitrostyrenes), which are exceptionally versatile building blocks in modern organic synthesis. Their catalytic applications derive not from the molecule acting as a catalyst itself, but from its role as a highly activated and strategically important substrate in a multitude of catalytic asymmetric reactions. The powerful electron-withdrawing nature of the nitro group makes the carbon-carbon double bond highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.

The presence of a fluorine atom on the aromatic ring further modulates the electronic properties of the molecule. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I), which enhances the electrophilicity of the β-carbon of the nitrovinyl group.[1] This heightened reactivity makes fluorinated nitrostyrenes like 1-fluoro-3-(2-nitrovinyl)benzene prime candidates for reactions that may be sluggish with less activated substrates. This electronic tuning is a cornerstone of modern catalyst and substrate design, allowing for efficient bond formation under mild, organocatalytic conditions.[1][2]

These compounds are pivotal in the synthesis of chiral molecules, which are the bedrock of the pharmaceutical industry. The nitro group itself is a versatile functional handle that can be transformed into numerous other groups (e.g., amines, carbonyls), making the products of these catalytic reactions valuable chiral synthons. This guide details the principal catalytic reactions where 1-fluoro-3-(2-nitrovinyl)benzene and its derivatives serve as key substrates, providing the mechanistic rationale and detailed protocols for their application.

Core Catalytic Applications

The primary catalytic utility of 1-fluoro-3-(2-nitrovinyl)benzene derivatives lies in their participation as electrophiles in stereoselective carbon-carbon bond-forming reactions. Organocatalysis, in particular, has emerged as a powerful strategy for activating these substrates and controlling the stereochemical outcome.

Asymmetric Michael Addition: A Gateway to Chiral Scaffolds

The conjugate addition, or Michael addition, of nucleophiles to nitroolefins is one of the most fundamental and widely employed reactions in asymmetric organocatalysis.[3] Chiral secondary amines, such as proline and its derivatives, are frequently used as catalysts.[4] These catalysts react with a donor molecule (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the electron-deficient nitroolefin with high facial selectivity, dictated by the chiral environment of the catalyst.

Another powerful class of catalysts for this transformation are bifunctional thioureas.[5] These molecules possess both a basic site (e.g., a tertiary amine) to deprotonate the nucleophile and a hydrogen-bond donor site (the thiourea) to activate the nitroolefin by coordinating to the nitro group's oxygen atoms.[6] This dual activation strategy leads to highly organized transition states and, consequently, excellent levels of stereocontrol.[5][6]

Mechanism of Amine-Thiourea Catalyzed Michael Addition

The bifunctional catalyst simultaneously activates both the nucleophile and the electrophile (the fluorinated nitrostyrene). The basic amine moiety abstracts a proton from the pronucleophile (e.g., a 1,3-dicarbonyl compound), while the thiourea moiety forms hydrogen bonds with the nitro group of the nitrostyrene, lowering its LUMO and increasing its electrophilicity. This organized assembly guides the nucleophile to attack a specific face of the double bond, leading to high enantioselectivity.

G cluster_0 Catalytic Cycle Cat Chiral Thiourea Catalyst (C) Complex Activated Complex [C·NucH·E] Cat->Complex Activation NucH Nucleophile (e.g., Malonate) NucH->Complex Nitro 1-Fluoro-3-(2-nitrovinyl)benzene (E) Nitro->Complex Product_Cat Product-Catalyst Complex Complex->Product_Cat C-C Bond Formation (Stereoselective Attack) Product_Cat->Cat Regeneration Product Chiral Adduct Product_Cat->Product Release

Caption: Dual activation mechanism in a thiourea-catalyzed Michael addition.

Enantioselective Friedel-Crafts Alkylation

Indoles and pyrroles are electron-rich heterocycles that can act as nucleophiles in Friedel-Crafts-type reactions.[7][8] The catalytic asymmetric Friedel-Crafts alkylation of these heterocycles with nitroolefins like 1-fluoro-3-(2-nitrovinyl)benzene provides direct access to chiral indole alkaloids and related pharmacologically relevant structures.[9]

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are highly effective catalysts for this transformation.[7] The CPA protonates the nitro group, activating the nitroolefin towards nucleophilic attack by the indole at the C3 position. The chiral counterion then shields one face of the intermediate, directing the reaction to produce a single enantiomer of the product.[10]

Protocol: Asymmetric Friedel-Crafts Alkylation of Indole

This protocol is a representative example based on established methodologies for the CPA-catalyzed reaction of indoles with nitrostyrenes.[7][11]

Materials:

  • 1-Fluoro-3-(2-nitrovinyl)benzene (1.0 eq)

  • Indole (1.2 eq)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (0.05 - 0.1 eq)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%).

  • Add anhydrous toluene (or DCM) to dissolve the catalyst.

  • Add the indole (1.2 eq) to the solution and stir for 5 minutes at the specified reaction temperature (e.g., room temperature or 0 °C).

  • Add 1-fluoro-3-(2-nitrovinyl)benzene (1.0 eq) to the reaction mixture. This can be done neat or as a solution in the reaction solvent.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 3-alkylated indole product.

  • Characterize the product and determine the enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC).

ParameterTypical ValueRationale
Catalyst Loading 5 - 10 mol%Balances reaction rate with cost-effectiveness. Higher loading may be needed for less reactive substrates.
Solvent Toluene, DCMNon-polar, aprotic solvents are generally preferred to avoid interference with the Brønsted acid catalyst.
Temperature 0 °C to 25 °CLower temperatures often lead to higher enantioselectivity by favoring the more ordered transition state.
Typical Yield 80 - 98%Highly activated nature of the fluorinated nitrostyrene ensures good conversion.
Typical ee% 90 - 99%The well-defined chiral pocket of the CPA catalyst provides excellent stereochemical control.[7]
Asymmetric Diels-Alder Reactions

The nitrovinyl moiety is an excellent dienophile for Diels-Alder reactions due to its electron-deficient nature. When reacted with a suitable diene, it can form a six-membered ring with up to four new stereocenters. The use of chiral Lewis acid catalysts or organocatalysts can render this cycloaddition highly enantioselective and diastereoselective.[12]

Chiral copper(II)-bis(oxazoline) complexes, for example, are effective Lewis acid catalysts that coordinate to the nitroolefin, lowering its LUMO energy and presenting it to the diene in a chiral environment.[13] This controls the facial selectivity of the diene's approach, leading to the formation of enantioenriched cycloadducts.[14][15] These products are valuable intermediates for the synthesis of complex natural products.

Experimental Workflow for Catalyst Screening

Optimizing a new asymmetric reaction requires screening several parameters, primarily the catalyst and solvent.

Caption: Logical workflow for optimizing an asymmetric catalytic reaction.

Conclusion and Future Outlook

While not a catalyst itself, 1-fluoro-3-(2-nitrovinyl)benzene and its derivatives are high-value substrates whose reactivity is unlocked by asymmetric catalysis. The fluorine substituent enhances the intrinsic electrophilicity of the nitroolefin system, making these compounds ideal partners in a range of powerful organocatalytic and metal-catalyzed reactions. The resulting chiral products, rich in functionality and stereochemical information, are of immense interest to the pharmaceutical and agrochemical industries. Future research will likely focus on expanding the scope of nucleophiles and dienes used with these activated acceptors and developing novel catalytic systems that can achieve even greater efficiency and selectivity. The strategic incorporation of fluorine continues to be a powerful tool in chemical synthesis, enabling the construction of complex molecules with tailored properties.[16][17]

References

  • Highly Enantioselective Direct Michael Addition of Nitroalkanes to Nitroalkenes Catalyzed by Amine−Thiourea Bearing Multiple Hydrogen-Bonding Donors. Organic Letters - ACS Publications. Available at: [Link]

  • Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications (RSC Publishing). Available at: [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. Available at: [Link]

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. National Institutes of Health (NIH). Available at: [Link]

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  • Mechanisms in aminocatalysis. Semantic Scholar. Available at: [Link]

  • Enantioselective aminocatalysis: Michael addition of unactivated ketones to nitroolefins catalyzed by D-fructose. Indian Academy of Sciences. Available at: [Link]

  • Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. National Institutes of Health (NIH). Available at: [Link]

  • Asymmetric Anion-π Catalysis: Enamine Addition to Nitroolefins on π-Acidic Surfaces. Angewandte Chemie International Edition. Available at: [Link]

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  • Friedel–Crafts alkylation of indole and pyrrole with β-nitrostyrene catalyzed by DES. ResearchGate. Available at: [Link]

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  • Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. PubMed. Available at: [Link]

  • IronIII-catalyzed asymmetric inverse-electron-demand hetero-Diels–Alder reaction of dioxopyrrolidines with simple olefins. National Institutes of Health (NIH). Available at: [Link]

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  • Ni-Catalyzed asymmetric hetero-Diels–Alder reactions of conjugated vinyl azides: synthesis of chiral azido polycycles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

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  • Organocatalytic asymmetric cascade 1,6-addition/hemiketalization/retro-Henry reaction of ortho-hydroxyphenyl-substituted p-QMs with α-nitroketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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1-Fluoro-3-(2-nitrovinyl)benzene as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 1-Fluoro-3-(2-nitrovinyl)benzene

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 1-fluoro-3-(2-nitrovinyl)benzene, a versatile building block in modern organic synthesis. With its unique electronic properties conferred by the meta-positioned fluorine atom and the highly reactive nitrovinyl moiety, this reagent serves as a powerful precursor for a diverse range of molecular architectures. We detail its preparation via the Henry nitroaldol reaction and explore its utility in key synthetic transformations including chemoselective reduction, Michael additions, and cycloaddition reactions. The protocols provided are designed for researchers, medicinal chemists, and drug development professionals, offering step-by-step methodologies and explaining the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of a Fluorinated Nitroalkene

Substituted β-nitrostyrenes are recognized as exceptionally versatile intermediates in organic synthesis, primarily due to the powerful electron-withdrawing nature of the nitro group, which activates the alkene for a variety of nucleophilic and cycloaddition reactions.[1][2] The strategic incorporation of a fluorine atom onto the aromatic ring further enhances the utility of this scaffold. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making it a prized element in modern drug discovery.[3][4]

1-Fluoro-3-(2-nitrovinyl)benzene (CAS No. 705-84-0, Molecular Formula: C₈H₆FNO₂) combines these features, presenting a bifunctional molecule with distinct reactive sites.[5][6] The nitroalkene serves as a potent Michael acceptor and a dienophile, while the nitro group itself is a precursor to the synthetically valuable amine functionality. The meta-fluorine substituent modulates the electronic landscape of the molecule, influencing reaction rates and providing a stable spectroscopic handle for characterization. This guide elucidates the primary synthesis and key applications that leverage these properties.

Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene

The most common and efficient method for synthesizing β-nitrostyrenes is the Henry (or nitroaldol) reaction.[7][8] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[9] The synthesis of 1-fluoro-3-(2-nitrovinyl)benzene proceeds via the reaction of 3-fluorobenzaldehyde with nitromethane, which typically involves an initial aldol-type addition to form a β-nitro alcohol intermediate, followed by dehydration to yield the target nitroalkene.[10][11]

Protocol P-01: Synthesis via Henry Reaction

This protocol describes the base-catalyzed condensation of 3-fluorobenzaldehyde and nitromethane, followed by dehydration to yield 1-fluoro-3-(2-nitrovinyl)benzene.

Workflow Diagram: Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene

reagents Reactants: - 3-Fluorobenzaldehyde - Nitromethane - Base (e.g., NH4OAc) reaction Henry Condensation & Dehydration reagents->reaction Heat workup Workup: - Quench with water - Extract with organic solvent - Dry and concentrate reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: 1-Fluoro-3-(2-nitrovinyl)benzene purification->product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-fluorobenzaldehyde (12.4 g, 100 mmol), nitromethane (9.15 g, 150 mmol), and ammonium acetate (7.7 g, 100 mmol) in 100 mL of glacial acetic acid.

    • Rationale: Ammonium acetate serves as the base catalyst to deprotonate nitromethane, forming the nucleophilic nitronate anion.[8] Glacial acetic acid acts as both the solvent and a co-catalyst for the dehydration of the intermediate nitro alcohol. The Dean-Stark trap is used to remove the water formed during the reaction, driving the equilibrium towards the product.[9]

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) mobile phase. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into 500 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield bright yellow crystals. If necessary, further purification can be achieved by column chromatography on silica gel.

  • Characterization: Dry the purified product under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

ParameterValue
Typical Yield 75-85%
Appearance Yellow crystalline solid
Molecular Weight 167.14 g/mol [5]
Melting Point 56-58 °C

Key Synthetic Applications & Protocols

1-Fluoro-3-(2-nitrovinyl)benzene is a versatile precursor for various high-value chemical entities. Its reactivity is dominated by the electrophilic nature of the β-carbon and the ability of the nitro group to be transformed into other functional groups.

Application A: Reduction to 2-(3-Fluorophenyl)ethanamine

The reduction of the nitroalkene to a primary amine is one of its most important transformations, providing access to substituted phenethylamines, a common scaffold in pharmaceuticals.[7] The primary challenge is the chemoselective reduction of the nitrovinyl group while preserving the aryl-fluorine bond, which can be susceptible to hydrodehalogenation under harsh conditions.[12]

Reaction Scheme: Reduction of Nitroalkene to Amine

start 1-Fluoro-3-(2-nitrovinyl)benzene reagent Reducing Agent (e.g., LiAlH4) start->reagent product 2-(3-Fluorophenyl)ethanamine reagent->product 1. THF, 0°C to rt 2. Aqueous Workup

Caption: General scheme for the reduction to the corresponding amine.

Protocol P-02: Reduction using Lithium Aluminum Hydride (LAH)

This protocol details a robust method for the complete reduction of the nitroalkene functionality.

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Suspend lithium aluminum hydride (LAH) (3.8 g, 100 mmol, ~2 eq.) in 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the slurry to 0 °C in an ice bath.

    • Rationale: LAH is a powerful reducing agent capable of reducing both the alkene and the nitro group.[7] Anhydrous conditions are critical as LAH reacts violently with water. The reaction is performed at 0 °C initially to control the exothermic reaction.

  • Substrate Addition: Dissolve 1-fluoro-3-(2-nitrovinyl)benzene (8.35 g, 50 mmol) in 50 mL of anhydrous THF and add it dropwise to the LAH slurry via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add 3.8 mL of water, followed by 3.8 mL of 15% aqueous NaOH, and finally 11.4 mL of water.

    • Safety & Rationale: This quenching procedure is critical for safely neutralizing the excess LAH and results in the formation of a granular, easily filterable precipitate of lithium and aluminum salts. Extreme caution must be exercised during this step as it is highly exothermic and generates hydrogen gas.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with additional THF.

  • Purification: Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt.

ParameterValue
Reducing Agent Lithium Aluminum Hydride (LAH)
Stoichiometry ~2 equivalents of LAH
Solvent Anhydrous THF
Typical Yield 65-75%
Application B: Michael Addition Reactions

The electron-deficient double bond in 1-fluoro-3-(2-nitrovinyl)benzene makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.[2] This reaction is a cornerstone of C-C and C-heteroatom bond formation. For instance, the addition of pyrroles to fluorinated nitrostyrenes has been shown to proceed efficiently.[13]

Reaction Scheme: Michael Addition

start 1-Fluoro-3-(2-nitrovinyl)benzene (Michael Acceptor) reagent Nucleophile (Nu-H) (e.g., Thiol, Amine, Enolate) start->reagent product Conjugate Addition Product reagent->product Base or Catalyst Solvent, rt

Caption: General scheme for Michael (conjugate) addition.

Protocol P-03: Conjugate Addition of Thiophenol

This protocol provides a general method for the 1,4-conjugate addition of a soft sulfur nucleophile.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve 1-fluoro-3-(2-nitrovinyl)benzene (1.67 g, 10 mmol) in 20 mL of acetonitrile.

  • Reagent Addition: Add thiophenol (1.1 g, 10 mmol) to the solution, followed by a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (approx. 0.15 g, 1 mmol).

    • Rationale: The base deprotonates the thiophenol to generate the more nucleophilic thiophenolate anion, which then attacks the electrophilic β-carbon of the nitroalkene.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) to remove the base, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure adduct.

ParameterValue
Nucleophile Thiophenol
Base/Catalyst DBU (catalytic)
Solvent Acetonitrile or THF
Typical Yield >90%
Application C: Cycloaddition Reactions

Nitroalkenes are potent dienophiles for Diels-Alder [4+2] cycloadditions and dipolarophiles for [3+2] cycloadditions, providing efficient routes to complex cyclic and heterocyclic systems.[1][14] The reaction of fluorinated β-nitrostyrenes with cyclic dienes like cyclopentadiene is a powerful method for creating novel fluorinated norbornene scaffolds.[15][16]

Reaction Scheme: Diels-Alder [4+2] Cycloaddition

start 1-Fluoro-3-(2-nitrovinyl)benzene (Dienophile) reagent 1,3-Cyclopentadiene (Diene) start->reagent product Fluorinated Norbornene Adduct (endo/exo mixture) reagent->product Heat (e.g., o-xylene, 110°C)

Caption: Diels-Alder reaction with cyclopentadiene.

Protocol P-04: Diels-Alder Reaction with Cyclopentadiene

This protocol describes the [4+2] cycloaddition to form a fluorinated bicyclic system.

Step-by-Step Methodology:

  • Setup: In a pressure-rated screw-top vial, dissolve 1-fluoro-3-(2-nitrovinyl)benzene (1.67 g, 10 mmol) in 15 mL of o-xylene.

  • Reagent Addition: Add freshly cracked 1,3-cyclopentadiene (3.3 g, 50 mmol, 5 eq.).

    • Rationale: Cyclopentadiene is stored as its more stable dimer and must be "cracked" by heating to regenerate the monomer before use. A large excess of the diene is used to maximize the reaction rate and yield.[15]

  • Reaction: Seal the vial tightly and heat the mixture in an oil bath at 110 °C for 12-18 hours.

  • Workup: Cool the reaction to room temperature. The solvent and excess diene can be removed under reduced pressure.

  • Purification: The residue, typically a mixture of endo and exo diastereomers, can be purified by column chromatography on silica gel. The ratio of isomers can be determined by ¹H and ¹⁹F NMR analysis of the crude product.

ParameterValue
Diene 1,3-Cyclopentadiene
Solvent o-Xylene
Temperature 110 °C
Typical Yield 85-95% (as a mixture of isomers)[15]

References

  • Wikipedia. β-Nitrostyrene. [Link]

  • ChemistrySelect. Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. [Link]

  • Royal Society of Chemistry. Developments and applications of α-bromonitrostyrenes in organic syntheses. [Link]

  • National Institutes of Health (PMC). Developments and applications of α-bromonitrostyrenes in organic syntheses. [Link]

  • National Institutes of Health (PMC). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. [Link]

  • National Institutes of Health (PMC). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. [Link]

  • MDPI. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. [Link]

  • Oakwood Chemical. 1-Fluoro-3-(2-nitrovinyl)benzene. [Link]

  • ResearchGate. (PDF) 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. [Link]

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  • ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

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  • SCIRP. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

  • SCIRP. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

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  • Beilstein Journals. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. [Link]

  • CNR-IRIS. Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. [Link]

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Application Note: A Detailed Protocol for the Regioselective Nitration of 3-Fluorostyrene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the nitration of 3-fluorostyrene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The procedure is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles. This document emphasizes safety, reproducibility, and a thorough understanding of the reaction mechanism and potential outcomes.

Introduction: The Significance of Nitrated 3-Fluorostyrene Derivatives

Nitrated aromatic compounds are fundamental building blocks in organic synthesis, serving as precursors to a wide array of functional groups, most notably amines. The introduction of a nitro group onto the 3-fluorostyrene scaffold generates versatile intermediates for the development of novel therapeutics and functional materials. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability and binding affinity. The vinyl group, on the other hand, provides a reactive handle for further chemical transformations. Therefore, the selective nitration of 3-fluorostyrene is a critical step in the synthesis of complex molecules with potential biological activity.[1]

This protocol details a robust method for the nitration of 3-fluorostyrene using a classic mixed acid approach (a combination of concentrated nitric and sulfuric acids). We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution reaction, the directing effects of the fluorine and vinyl substituents, and the practical aspects of the experimental setup, work-up, and product characterization.

Mechanistic Insights and Regioselectivity

The nitration of 3-fluorostyrene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[2][3][4] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The regiochemical outcome of the nitration is governed by the directing effects of the two substituents on the aromatic ring: the fluorine atom and the vinyl group.

  • Fluorine: As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate at these positions. However, due to its high electronegativity, it is also a deactivating group through a strong inductive effect (-I effect).[5][6][7]

  • Vinyl Group (-CH=CH₂): The vinyl group is an activating, ortho-, para-director. It can donate electron density to the aromatic ring via resonance, thereby stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions.[8]

In 3-fluorostyrene, the directing effects of both substituents must be considered. The positions ortho and para to the fluorine atom are C2, C4, and C6. The positions ortho and para to the vinyl group are C2, C4, and C6. Therefore, the nitration is expected to yield a mixture of isomers, with the nitro group predominantly at the C2, C4, and C6 positions. The exact ratio of these isomers will depend on a complex interplay of electronic and steric factors.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
3-Fluorostyrene≥98%Sigma-Aldrich350-51-6
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific7664-93-9
Concentrated Nitric Acid (HNO₃)70%VWR7697-37-2
Dichloromethane (CH₂Cl₂)ACS GradeEMD Millipore75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich7757-82-6
Deionized Water---
Ice---
Equipment
  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (50 mL)

  • Thermometer (-20 to 100 °C)

  • Ice-salt bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Cool H₂SO₄ in an ice-salt bath B Prepare nitrating mixture (HNO₃ + H₂SO₄) A->B D Slowly add nitrating mixture to 3-fluorostyrene solution at 0-5 °C B->D C Dissolve 3-fluorostyrene in CH₂Cl₂ C->D E Stir for 1-2 hours, monitoring temperature D->E F Quench reaction by pouring onto ice E->F G Extract with CH₂Cl₂ F->G H Wash organic layer with water and NaHCO₃ solution G->H I Dry with Na₂SO₄ and filter H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K L Characterize by NMR and Mass Spectrometry K->L

Caption: Experimental workflow for the nitration of 3-fluorostyrene.

Step-by-Step Procedure

!!! SAFETY FIRST !!! Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[2] All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[2] An ice bath must be readily available for immediate cooling.

  • Preparation of the Nitrating Mixture:

    • In a clean, dry 50 mL dropping funnel, carefully add 5.0 mL of concentrated nitric acid (70%).

    • Cool the dropping funnel in an ice bath.

    • Slowly and with extreme caution, add 5.0 mL of concentrated sulfuric acid (95-98%) dropwise to the nitric acid. Swirl the funnel gently during the addition.

    • Allow the nitrating mixture to cool to 0-5 °C in the ice bath for at least 15 minutes before use. This step is crucial for the formation of the nitronium ion electrophile.

  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and the dropping funnel containing the cold nitrating mixture, add 3-fluorostyrene (2.44 g, 20 mmol).

    • Dissolve the 3-fluorostyrene in 20 mL of dichloromethane.

    • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Nitration Reaction:

    • Begin stirring the 3-fluorostyrene solution.

    • Slowly add the cold nitrating mixture dropwise from the dropping funnel to the reaction flask over a period of 30-45 minutes.

    • Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. Use the ice-salt bath to control the temperature. A rapid increase in temperature can lead to the formation of unwanted byproducts and potential safety hazards.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto approximately 50 g of crushed ice in a 250 mL beaker with stirring. This will quench the reaction.

    • Transfer the resulting mixture to a 250 mL separatory funnel.

    • Separate the organic layer (dichloromethane).

    • Extract the aqueous layer with two additional 15 mL portions of dichloromethane.

    • Combine all the organic layers.

    • Wash the combined organic layer sequentially with:

      • 20 mL of deionized water

      • 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution)

      • 20 mL of deionized water

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification and Characterization:

    • Remove the dichloromethane solvent from the filtrate using a rotary evaporator under reduced pressure.

    • The crude product will be an oil containing a mixture of nitro-3-fluorostyrene isomers.

    • Purify the isomers using column chromatography on silica gel, typically with a hexane/ethyl acetate solvent system. The different isomers will have different polarities and should separate.

    • Collect the fractions and analyze them by TLC to identify the purified products.

    • Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

    • Characterize the purified isomers using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and purity.

Characterization of Products

The nitration of 3-fluorostyrene is expected to yield a mixture of isomers. The primary products are likely to be:

  • 3-Fluoro-2-nitrostyrene

  • 3-Fluoro-4-nitrostyrene

  • 3-Fluoro-6-nitrostyrene

These isomers can be distinguished and characterized by the following techniques:

TechniqueExpected Observations
¹H NMR Each isomer will exhibit a unique set of signals in the aromatic region with characteristic splitting patterns due to H-H and H-F coupling. The vinyl protons will also show distinct chemical shifts and coupling constants.
¹³C NMR The number of signals and their chemical shifts will be different for each isomer, reflecting the different chemical environments of the carbon atoms.
Mass Spectrometry (MS) All isomers will have the same molecular weight, but their fragmentation patterns in techniques like GC-MS might differ, aiding in their identification. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Increase reaction time or ensure the nitrating mixture was properly prepared and cooled.
Loss of product during work-up.Ensure efficient extraction and careful handling during washing steps.
Formation of Dark Tar Reaction temperature was too high.Maintain strict temperature control (0-5 °C) during the addition of the nitrating mixture.
Over-nitration.Use the stoichiometric amount of nitrating agent.
Difficult Separation of Isomers Similar polarities of the isomers.Optimize the solvent system for column chromatography. Consider using a different stationary phase or HPLC for better separation.

Conclusion

This application note provides a detailed and reliable protocol for the nitration of 3-fluorostyrene. By carefully controlling the reaction conditions, particularly the temperature, and following the outlined work-up and purification procedures, researchers can successfully synthesize nitrated 3-fluorostyrene intermediates. The mechanistic insights and troubleshooting guide provided herein should aid in the successful execution of this important synthetic transformation, paving the way for the development of novel molecules in the fields of medicine and materials science.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 14, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Directing Effects. Retrieved January 14, 2026, from [Link]

  • Quora. (2017). How does a vinyl group attached to a carbon of a benzene ring activate it towards an electrophilic substitution? Retrieved January 14, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Retrieved January 14, 2026, from [Link]

  • Journal of Chemical Education. (1966). The activating effect of fluorine in electrophilic aromatic substitution. Retrieved January 14, 2026, from [Link]

  • YouTube. (2019, January 3). nitration of aromatic compounds. Retrieved January 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluorostyrene. PubChem. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2017, December). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved January 14, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

  • UW Environmental Health & Safety. (n.d.). Reduce your risk of a nitric acid incident. Retrieved January 14, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 1-Fluoro-3-(2-nitrovinyl)benzene via chromatography. Here, we dissect common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to streamline your purification workflow and ensure the integrity of your final compound.

PART 1: Pre-Chromatography Assessment & Strategy

Before commencing any chromatographic purification, a preliminary assessment of the crude material is paramount. The stability and solubility of 1-Fluoro-3-(2-nitrovinyl)benzene, a nitroolefin, can significantly influence the outcome of the separation.

Initial Workup and Stability Check

Nitrovinyl compounds can be susceptible to degradation, particularly on acidic stationary phases like silica gel.[1][2] It is crucial to perform an initial stability test.

Protocol: Silica Gel Stability Test (2D TLC)

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate and develop it using a pre-determined solvent system.

  • After development, let the plate air dry completely.

  • Rotate the plate 90 degrees and re-develop it in the same solvent system.

  • Analysis: If the compound is stable, a single spot will be observed on the diagonal. If degradation occurs, new spots will appear off the diagonal, indicating that standard silica gel chromatography may be problematic.[1]

Workflow for Purification Strategy

The following diagram outlines the decision-making process for purifying crude 1-Fluoro-3-(2-nitrovinyl)benzene.

Purification_Workflow crude Crude 1-Fluoro-3-(2-nitrovinyl)benzene stability Silica Stability Test (2D TLC) crude->stability stable Compound is Stable stability->stable Yes unstable Compound is Unstable (Degradation observed) stability->unstable No flash_chrom Proceed with Flash Column Chromatography (Silica Gel) stable->flash_chrom alt_chrom Consider Alternative Methods unstable->alt_chrom pure_product Pure Product flash_chrom->pure_product deactivated_silica Deactivated Silica Gel (e.g., with triethylamine) alt_chrom->deactivated_silica alumina Alumina Chromatography alt_chrom->alumina recrystallization Recrystallization alt_chrom->recrystallization deactivated_silica->pure_product alumina->pure_product recrystallization->pure_product

Caption: Decision workflow for purification strategy.

PART 2: Flash Chromatography Protocol

Flash column chromatography is the most common and efficient method for purifying this compound on a laboratory scale.[3][4]

Key Experimental Parameters
ParameterRecommendationRationale & Causality
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective adsorbent for normal-phase chromatography. The particle size is optimized for rapid separations under pressure.[3]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl AcetateThese solvent systems offer a good polarity range for eluting moderately polar compounds like nitroolefins. A literature example for the similar 1-Fluoro-4-[(E)-2-nitrovinyl]benzene used petroleum ether and ethyl acetate (7:3).[5][6]
Optimal Rf 0.2 - 0.35 on TLCAn Rf in this range ensures the compound interacts sufficiently with the stationary phase for good separation, without requiring excessively large solvent volumes for elution.[2][7]
Loading Method Dry Loading (Adsorption onto Silica)Recommended if the crude product has poor solubility in the eluent. This technique prevents band broadening and improves resolution by ensuring the sample is introduced as a highly concentrated, uniform band.[2][8]
Step-by-Step Methodology
  • Solvent System Selection:

    • Using TLC, test various ratios of Hexanes/Ethyl Acetate (e.g., 9:1, 8:2, 7:3) to find the system that provides an Rf value of ~0.3 for the desired product and maximum separation from impurities.

  • Column Packing (Slurry Method):

    • Secure a glass column vertically and add a small cotton or glass wool plug, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.

    • Open the stopcock and allow the solvent to drain until it reaches the top of the silica bed, being careful not to let the column run dry. Add another layer of sand on top to protect the silica surface.[9]

  • Sample Loading (Dry Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.[8]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply positive pressure (compressed air or nitrogen) to achieve a steady flow rate (typically a drop rate of several drops per second).[3][9]

    • Collect fractions in an ordered array of test tubes.

    • Monitor the elution process by spotting collected fractions onto TLC plates alongside the crude mixture and a reference spot of the starting material.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent under reduced pressure to yield the purified 1-Fluoro-3-(2-nitrovinyl)benzene.

PART 3: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the chromatographic purification in a direct question-and-answer format.

Troubleshooting Common Problems

Question 1: My compound is not eluting from the column, even after I've passed many column volumes of solvent. What happened?

  • Possible Cause 1: Incorrect Solvent System. The mobile phase is likely not polar enough to displace your compound from the silica gel. 1-Fluoro-3-(2-nitrovinyl)benzene is a polar molecule due to the nitro group, requiring a sufficiently polar eluent.

    • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. This is known as gradient elution.[1][3] If the compound is still retained, a more polar solvent like methanol might be needed in small percentages, but be cautious as this can dissolve the silica.

  • Possible Cause 2: Compound Decomposition. The compound may have decomposed on the acidic silica gel.[1] This is a known issue for sensitive compounds.

    • Solution: First, confirm decomposition by trying to flush the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane). If nothing elutes, decomposition is likely. For the next attempt, use deactivated silica gel. This can be prepared by making a slurry of the silica in your eluent containing 1% triethylamine, which neutralizes the acidic sites.[10] Alternatively, consider using a different stationary phase like neutral alumina.

Question 2: My compound eluted immediately in the first few fractions (in the solvent front). Why?

  • Possible Cause: Eluent is Too Polar. The mobile phase has a polarity that is too high, preventing any significant interaction between your compound and the stationary phase. The compound is simply washed through the column without being retained.

    • Solution: You must select a less polar solvent system. Re-develop your TLCs using a higher ratio of the non-polar solvent (e.g., increase the hexane percentage). Aim for an Rf value between 0.2 and 0.35 for optimal separation.[7]

Question 3: The separation is poor, and all my fractions are mixed with impurities.

  • Possible Cause 1: Poor Column Packing. Cracks, channels, or air bubbles in the silica bed will lead to an uneven solvent front and prevent proper separation.

    • Solution: Ensure the column is packed carefully and uniformly. The "slurry method" is generally more reliable than "dry packing" for achieving a homogenous column bed.[9] After packing, run several column volumes of the initial eluent through to settle the bed before loading the sample.

  • Possible Cause 2: Overloading the Column. Applying too much crude material for the amount of silica used will exceed the column's separation capacity.

    • Solution: A general rule of thumb is to use a silica-to-compound weight ratio of at least 30-50:1 for straightforward separations. For difficult separations, this ratio may need to be increased to 100:1 or more.[2]

  • Possible Cause 3: Band Broadening during Loading. If the initial sample band is too diffuse, it will lead to broad, overlapping elution bands.

    • Solution: Load the sample in the minimum possible volume of solvent.[8] If the compound is not very soluble in the eluent, use the dry loading technique described in the protocol above.[2]

Question 4: My compound is streaking or "tailing" on the TLC plate and in the column, leading to broad fractions.

  • Possible Cause: Acidity or Basicity Issues. The nitro group can have acidic protons on the alpha-carbon, which can interact strongly with the acidic sites on the silica gel, causing tailing.

    • Solution: Add a small amount of a modifier to your eluent. For potentially acidic compounds, adding a trace amount of acetic acid (e.g., 0.1-0.5%) can sometimes improve peak shape. However, given the potential for decomposition, a better approach for this specific compound might be to use a base-washed column (1% triethylamine in eluent) to prevent unwanted interactions.[7][10]

Question 5: The column flow rate is extremely slow, or it has stopped completely.

  • Possible Cause 1: Clogging. Very fine particles from the silica gel or precipitated impurities can clog the frit or the sand layer at the bottom of the column.

    • Solution: Ensure you are using chromatography-grade silica gel with an appropriate particle size (40-63 µm is standard for flash chromatography). Applying too much pressure can sometimes compact the silica too tightly, reducing flow.

  • Possible Cause 2: Crystallization. The compound or an impurity may have crystallized within the column, blocking solvent flow.[1]

    • Solution: This is a difficult problem to fix mid-run. The prognosis is often poor.[1] In future runs, ensure the sample is fully dissolved before loading and consider using a slightly more polar (stronger) solvent system to maintain solubility on the column.

Frequently Asked Questions (FAQs)
  • FAQ 1: What should I do if my crude product is a thick oil? If the oil is difficult to handle or dissolve in the eluent, the dry loading method is the ideal solution. Dissolve the oil in a low-boiling-point solvent like dichloromethane, add silica gel, and evaporate the solvent to get a free-flowing powder for easy loading.[8]

  • FAQ 2: Should I use isocratic or gradient elution?

    • Isocratic elution (using a single solvent composition throughout) is simpler and works well if the Rf values of your product and impurities are significantly different.

    • Gradient elution (gradually increasing the eluent polarity) is more effective for complex mixtures where impurities have a wide range of polarities. It helps elute strongly retained compounds more quickly and can improve the overall separation efficiency.[3]

  • FAQ 3: My product is a yellow solid. Is this normal? While the pure 1-Fluoro-3-(2-nitrovinyl)benzene should be a pale solid, crude products can often be yellow or brown.[10] Nitrostyrenes are known to be colorful, so a yellow hue is not necessarily indicative of an impurity, but purification is still necessary to remove other potential contaminants.[10]

  • FAQ 4: What safety precautions are necessary?

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Silica gel is a fine powder and should not be inhaled; handle it carefully to avoid creating dust.

    • Be aware of the hazards of the organic solvents being used. Hexane is flammable and has neurotoxic effects with chronic exposure. Ethyl acetate is flammable and an irritant.

References

  • TutorChase. (n.d.). How do you choose a mobile phase for chromatography? Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-4-(1E-2-nitroethenyl_benzene]([Link]

  • ResearchGate. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Retrieved from [Link]

  • Wilds Research Group. (2023, March 13). Flash Column Chromatography. YouTube. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Fluoro-3-(2-nitrovinyl)benzene. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)... Retrieved from [Link]

  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
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  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

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Technical Support Center: Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which primarily proceeds via the Henry (or nitroaldol) reaction.[1][2][3] The condensation of 3-fluorobenzaldehyde with nitromethane, followed by dehydration, is a powerful C-C bond-forming strategy. However, it is often plagued by competing side reactions that can drastically reduce yield and complicate purification.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you identify, understand, and mitigate these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause, the underlying chemical mechanism, and actionable solutions.

Q1: My reaction mixture became a thick, viscous yellow tar, and I can't isolate my product. What happened?

Probable Cause: You are likely observing extensive polymerization of the 1-Fluoro-3-(2-nitrovinyl)benzene product.

Mechanistic Insight: The product, a β-nitrostyrene derivative, is highly susceptible to anionic and radical polymerization.[4][5] The potent electron-withdrawing effect of the nitro group makes the vinyl β-carbon highly electrophilic and prone to attack. This process can be initiated by the basic catalyst used in the Henry reaction, heat, or even trace impurities.[5][6] Once initiated, the polymerization can proceed rapidly, leading to the formation of high-molecular-weight, insoluble materials.

Solutions & Preventative Measures:

  • Strict Temperature Control: Maintain the lowest effective temperature for the reaction. For the initial condensation, running the reaction at or below room temperature is often sufficient. Avoid excessive heating during the subsequent dehydration step.

  • Use of Polymerization Inhibitors: If compatible with your reaction conditions, adding a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone can be effective.

  • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting aldehyde is consumed, proceed immediately with the workup. Over-extending the reaction time, especially in the presence of base, increases the risk of polymerization.

  • Controlled Workup: During workup, neutralize the base carefully with a cold, dilute acid. Avoid localized heating when removing solvent on a rotary evaporator; use a water bath temperature below 30-40°C.

Q2: My final yield is very low, and my crude NMR shows a significant amount of unreacted 3-fluorobenzaldehyde. What is limiting my conversion?

Probable Cause: The reaction is likely being hampered by the reversibility of the initial addition step, a phenomenon known as the "retro-Henry reaction."

Mechanistic Insight: All steps of the Henry reaction are reversible.[1] The initial adduct, the β-nitro alcohol (1-(3-fluorophenyl)-2-nitroethanol), can readily eliminate nitromethane to revert to the starting materials (3-fluorobenzaldehyde and the nitronate anion). The equilibrium may not favor the product side under certain conditions, leading to low conversion.

Solutions & Preventative Measures:

  • Drive the Reaction Forward: The most effective strategy is to convert the intermediate β-nitro alcohol to the final nitroalkene product in situ or immediately after its formation. The dehydration step is generally irreversible and will pull the equilibrium towards the product. This is often achieved by using a dehydrating agent or by adjusting the reaction conditions (e.g., using a system like ammonium acetate in refluxing acetic acid which facilitates both condensation and dehydration).

  • Stoichiometry Adjustment: Using a slight excess (1.1 to 1.5 equivalents) of nitromethane can help shift the equilibrium towards the adduct formation.

  • Solvent Choice: The choice of solvent can influence the reaction equilibrium. Protic solvents can stabilize the intermediate, while azeotropic removal of water can drive the dehydration step.

Q3: In addition to my product, I've identified 3-fluorobenzyl alcohol and 3-fluorobenzoic acid as significant byproducts. Why are these forming?

Probable Cause: This is a classic signature of the Cannizzaro reaction, a common side reaction for aldehydes that lack α-hydrogens.[1][7]

Mechanistic Insight: Under strongly basic conditions (e.g., concentrated NaOH or KOH), aldehydes without α-hydrogens, such as 3-fluorobenzaldehyde, can undergo a disproportionation reaction.[8][9] In this redox process, one molecule of the aldehyde is reduced to the corresponding primary alcohol (3-fluorobenzyl alcohol), while a second molecule is oxidized to the carboxylic acid (3-fluorobenzoic acid).[8][10][11] This side reaction competes directly with the desired Henry reaction for the starting aldehyde.

Solutions & Preventative Measures:

  • Avoid Strong Inorganic Bases: Refrain from using strong bases like sodium hydroxide or potassium hydroxide. These are notorious for promoting the Cannizzaro reaction.[8][11]

  • Utilize Weaker Amine Bases: Opt for weaker organic bases such as primary or secondary amines (e.g., methylamine, ethylenediamine) or ammonium acetate. These are typically basic enough to deprotonate nitromethane for the Henry reaction but not strong enough to readily initiate the Cannizzaro pathway.[3]

  • Control Base Stoichiometry: Use the base in catalytic amounts whenever possible, rather than stoichiometric or excess quantities.

Q4: My crude product is contaminated with a higher molecular weight dinitro species. What is this byproduct and how can I avoid it?

Probable Cause: You are likely observing the Michael addition of the nitromethane anion onto your desired product.

Mechanistic Insight: The product, 1-fluoro-3-(2-nitrovinyl)benzene, is an excellent Michael acceptor.[7] The nitronate anion, which is present in the reaction mixture as the nucleophile for the Henry reaction, can also attack the β-carbon of the newly formed nitroalkene.[12][13] This 1,4-conjugate addition leads to the formation of a 1,3-dinitro compound (1-fluoro-3-(1,3-dinitropropan-2-yl)benzene), which can complicate purification and lower the yield of the desired product.

Solutions & Preventative Measures:

  • Control Stoichiometry: Avoid using a large excess of nitromethane. A slight excess (e.g., 1.1 eq) is often sufficient to drive the Henry reaction without excessively promoting the subsequent Michael addition.

  • Slow Addition: Adding the aldehyde slowly to the mixture of base and nitromethane can help maintain a low concentration of the aldehyde, favoring its reaction with the nitronate over the product's reaction.

  • Remove the Product from the Reaction Conditions: If the reaction is run in two distinct steps (condensation then dehydration), isolating the intermediate β-nitro alcohol before dehydration can prevent it from being exposed to the nitronate anion.

Reaction Pathways Overview

The following diagrams illustrate the desired synthetic route and the major competing side reactions.

Main_Reaction_Pathway cluster_step1 Step 1: Henry Condensation cluster_step2 Step 2: Dehydration A 3-Fluorobenzaldehyde + Nitromethane B 1-(3-fluorophenyl)-2-nitroethanol (β-Nitro Alcohol Intermediate) A->B Base Catalyst (e.g., NH4OAc) C 1-Fluoro-3-(2-nitrovinyl)benzene (Final Product) B->C Heat / Acid (often concurrent)

Caption: Desired two-step synthesis pathway.

Side_Reactions Reactants 3-Fluorobenzaldehyde + Nitromethane + Base Product Desired Product (Nitroalkene) Reactants->Product Desired Path Cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) Reactants->Cannizzaro Strong Base RetroHenry Retro-Henry (Reversion to Reactants) Reactants->RetroHenry Equilibrium Polymer Polymerization Product->Polymer Base / Heat Michael Michael Adduct (1,3-Dinitro Compound) Product->Michael Excess Nitronate

Caption: Major competing side reaction pathways.

Frequently Asked Questions (FAQs)

Q: What is the optimal choice of base and solvent for this reaction?

A: The "best" system depends on whether you want to perform a one-pot reaction or isolate the intermediate. A widely successful and robust method is using ammonium acetate as the catalyst in refluxing glacial acetic acid . This system is advantageous because the ammonium acetate provides a moderate base for the condensation, and the acidic medium and heat effectively promote the dehydration of the nitro alcohol intermediate to the final product, minimizing the retro-Henry reaction.

Catalyst/Solvent SystemAdvantagesDisadvantages & Common Side Reactions
Ammonium Acetate / Acetic Acid One-pot procedure, drives reaction to completion via dehydration, suppresses Cannizzaro.Requires reflux temperatures, potential for thermal degradation if not controlled.
Primary/Secondary Amines / Alcohol Milder conditions, good for isolating the β-nitro alcohol intermediate.Higher risk of retro-Henry reaction, potential for imine formation with aldehyde.
NaOH or KOH / Water or Alcohol Inexpensive and strong base.Not recommended. High risk of Cannizzaro reaction and polymerization.[8][11]
Phase Transfer Catalyst / Biphasic Can improve reaction rates under mild conditions.Can be more costly and require more complex workup procedures.

Q: How should I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most effective method. Use a non-polar eluent system, such as 4:1 Hexanes:Ethyl Acetate. You should see the spot for 3-fluorobenzaldehyde (higher Rf) diminish as a new, lower Rf spot for the product appears. The β-nitro alcohol intermediate will have an even lower Rf if it is present. Staining with potassium permanganate can help visualize the spots.

Q: What are the best practices for workup and purification?

A:

  • Workup: After the reaction is complete, cool the mixture and pour it into ice-water. The crude product often precipitates as a yellow solid. If it oils out, extract with a solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and then brine to remove residual acid/base and salts.

  • Purification: The crude product is best purified by recrystallization. Ethanol or isopropanol are common choices.[14] Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form crystals. Column chromatography can be used but may lead to decomposition or polymerization on silica gel; it should be performed quickly with a non-polar eluent system.

Q: How should I store the final product?

A: 1-Fluoro-3-(2-nitrovinyl)benzene is a light and heat-sensitive compound. For long-term stability:

  • Store in an amber vial to protect from light.

  • Keep refrigerated or frozen (2-8°C is common).[15]

  • Ensure the product is fully dry and free of acidic or basic impurities which could catalyze decomposition or polymerization.

Recommended Experimental Protocol

This is a representative one-pot procedure for synthesis and dehydration.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (50 mL).

  • Reagents: Add 3-fluorobenzaldehyde (10.0 g, 80.6 mmol) and nitromethane (5.9 g, 96.7 mmol, 1.2 eq).

  • Catalyst: Add ammonium acetate (6.2 g, 80.6 mmol, 1.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) and stir. Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc) for the disappearance of the aldehyde. The reaction is typically complete in 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 250 mL of ice-cold water while stirring. A yellow solid should precipitate.

  • Isolation: Continue stirring for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Allow the product to air-dry on the filter, then dry further in a desiccator under vacuum.

  • Purification: Recrystallize the crude yellow solid from hot ethanol or isopropanol to yield pure 1-Fluoro-3-(2-nitrovinyl)benzene as bright yellow crystals.

References

  • Barluenga, J., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(24), 4765-4768. Available at: [Link]

  • Caballero, A., et al. (2005). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Journal of the American Chemical Society, 127(45), 15666–15667. Available at: [Link]

  • Fioravanti, S., et al. (2010). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 12(7), 1432–1435. Available at: [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available at: [Link]

  • University of Babylon. (n.d.). Cannizzaro Reaction. Available at: [Link]

  • Wang, J., et al. (2007). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications, (34), 3556-3558. Available at: [Link]

  • Wikipedia contributors. (2023, December 19). Cannizzaro reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wabnitz, T. C., & Spencer, J. B. (2003). Catalyzed Michael Addition of Nitroalkanes to Nitroalkenes. Synfacts, 2006(08), 0838. Available at: [Link]

  • Wikipedia contributors. (2023, November 28). Henry reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. Available at: [Link]

  • ProQuest. (n.d.). POLYMERIZATION STUDIES OF UNSATURATED DERIVATIVES OF BETA-NITROSTYRENE. Available at: [Link]

  • Guillamot, G., & Tordo, P. (2001). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Macromolecules, 34(13), 4338-4343. Available at: [Link]

  • Barluenga, J., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(24), 4765-4768. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Available at: [Link]

  • ResearchGate. (n.d.). The Henry Reaction: Recent Examples. Available at: [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Available at: [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • Wikipedia contributors. (2023, May 22). β-Nitrostyrene. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ResearchGate. (n.d.). Anionic polymerization of β‐nitrostyrenes. Available at: [Link]

  • Organic Chemistry Reaction. (n.d.). The Henry Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Research Progress on Reactions Involving β -Nitrostyrene. Available at: [Link]

  • SynArchive. (n.d.). Henry Reaction. Available at: [Link]

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Technical Support Center: Enhancing the Stability of 1-Fluoro-3-(2-nitrovinyl)benzene in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Fluoro-3-(2-nitrovinyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide actionable solutions for the stability challenges associated with this highly reactive and versatile synthon. By understanding the underlying chemical principles of its instability, you can implement robust experimental strategies to ensure the integrity of your compound in solution, leading to more reliable and reproducible results.

Section 1: Understanding the Instability of 1-Fluoro-3-(2-nitrovinyl)benzene

1-Fluoro-3-(2-nitrovinyl)benzene is a powerful building block in organic synthesis, primarily due to the electron-withdrawing properties of its functional groups. The nitro group significantly depletes electron density from the vinyl system, making the β-carbon highly electrophilic. This electronic configuration, while synthetically useful, is also the root cause of its inherent instability.

The primary degradation pathways you may encounter include:

  • Michael Addition & Polymerization: The compound's nature as an excellent Michael acceptor makes it susceptible to attack by a wide range of nucleophiles, including other molecules of itself, leading to oligomerization or polymerization. This process can be initiated by trace impurities, basic conditions, or even certain solvents.[1]

  • Nitro Group Reduction: The nitro group can be reduced to corresponding nitroso, hydroxylamino, or amine functionalities, especially in the presence of reducing agents or under certain biological or electrochemical conditions.[2]

  • Thermal and Photolytic Decomposition: Like many nitroaromatic compounds, 1-Fluoro-3-(2-nitrovinyl)benzene is sensitive to heat and UV light.[1][3] High temperatures can induce C-NO₂ bond homolysis, generating radical species that can initiate further decomposition.[3] Photodegradation under UV light is also a documented concern for similar nitrovinylbenzene derivatives.[1]

Caption: Key reactive sites in 1-Fluoro-3-(2-nitrovinyl)benzene.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term storage conditions for solutions of this compound? A: For optimal stability, solutions should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C). Use amber vials or protect from light to prevent photodegradation.[1] The solvent should be aprotic, free of acidic or basic impurities, and degassed prior to use.

Q2: My solution of 1-Fluoro-3-(2-nitrovinyl)benzene is turning yellow or brown. What does this signify? A: Color change is a strong indicator of degradation. This is often due to the formation of colored oligomers or polymers resulting from Michael addition or other decomposition pathways. We recommend immediately analyzing a sample via HPLC or LC-MS to assess purity and identify potential byproducts.

Q3: Can I use protic solvents like methanol or ethanol? A: While some nitrovinylbenzenes show moderate solubility in alcohols, we advise caution.[1] Protic solvents, especially if they contain basic impurities (e.g., amines in technical grade methanol), can act as nucleophiles and initiate Michael addition, leading to compound degradation. If their use is unavoidable, ensure the solvent is of high purity and the solution is stored at a low temperature for the shortest possible time.

Q4: How sensitive is this compound to atmospheric oxygen? A: Related nitrovinylbenzene compounds may be sensitive to prolonged air exposure.[4] While the primary instability stems from its electrophilicity, oxidative degradation pathways cannot be ruled out, especially in the presence of light or metal catalysts. To ensure reproducibility, we strongly recommend degassing solvents and handling solutions under an inert atmosphere (e.g., using Schlenk techniques).

Section 3: Troubleshooting Guide

This section addresses specific experimental issues with in-depth explanations and validated protocols to mitigate compound instability.

Issue 1: Rapid Degradation Observed in Common Organic Solvents
  • User Problem: "When I dissolve my compound in dichloromethane (DCM) or tetrahydrofuran (THF) for a reaction, I observe significant degradation by HPLC analysis in less than an hour."

  • Root Cause Analysis: The choice of solvent has a profound effect on the stability of reactants and intermediates.[5]

    • Chlorinated Solvents (DCM, Chloroform): Technical grade chlorinated solvents often contain residual acid (e.g., HCl), which can catalyze decomposition pathways.

    • Ethers (THF, Diethyl Ether): These solvents can form explosive peroxides upon storage, which are potent oxidizing agents. The radical species involved in peroxide formation can also initiate polymerization of the electron-deficient nitroalkene.

  • Solution Protocol: Solvent Selection and Preparation

    • Selection: Prioritize the use of high-purity, dry, polar aprotic solvents. Acetonitrile and Dimethylformamide (DMF) are generally good starting points due to their ability to stabilize polar species without participating in reactions.[1][5]

    • Preparation:

      • Always use freshly opened bottles of high-purity solvent or solvent purified via a solvent purification system.

      • To remove dissolved oxygen, sparge the solvent with dry argon or nitrogen for 15-20 minutes before use.

      • For critical applications, pass the solvent through a short plug of neutral alumina to remove trace acidic or basic impurities immediately before use.

    • Validation: Perform a time-course stability study. Dissolve a small, accurately weighed amount of the compound in the chosen solvent. Monitor its purity by HPLC-UV at regular intervals (e.g., t=0, 1h, 4h, 24h) while keeping the solution under the intended experimental conditions (temperature, atmosphere).

SolventDielectric Constant (25°C)[5]Potential IssuesMitigation Strategy
Acetonitrile37Generally stableUse dry, high-purity grade.
Dimethyl Sulfoxide (DMSO)47Hygroscopic; can be difficult to removeUse anhydrous grade; suitable for stock solutions.
Dichloromethane (DCM)9.1Acidic impuritiesPass through neutral alumina before use.
Tetrahydrofuran (THF)7.5Peroxide formationUse fresh, inhibitor-free THF. Test for peroxides.
Water78Sparingly soluble; potential for hydrolysisNot recommended unless buffered and for short durations.[6]
Issue 2: Low Yields and Decomposition During Workup & Purification
  • User Problem: "My reaction proceeds cleanly according to TLC, but I lose most of my product during aqueous workup and subsequent silica gel chromatography."

  • Root Cause Analysis:

    • Aqueous Workup: Unbuffered water can have a variable pH. Strongly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

    • Silica Gel Chromatography: Standard silica gel is acidic (pH ≈ 4-5) and has a high surface area. This environment can catalyze the degradation of sensitive compounds like nitroalkenes. The compound may streak or decompose entirely on the column.[7]

  • Solution Protocol: Gentle Purification Workflow

    • Aqueous Workup:

      • Avoid strong acids or bases.

      • Use a buffered wash, such as a saturated aqueous solution of sodium bicarbonate (if the compound is stable to mild base) followed by a wash with saturated aqueous sodium chloride (brine).

      • Work quickly and keep the separatory funnel in an ice bath to minimize thermal stress.

    • Chromatography:

      • Method A (Deactivated Silica): Neutralize the silica gel before preparing the column. Slurry the silica gel in the desired eluent containing 1% triethylamine. This deactivates the acidic sites on the silica surface.

      • Method B (Alternative Stationary Phase): Consider using neutral alumina as the stationary phase, which is less acidic than silica.

      • General Practice: Use a higher flow rate to minimize the residence time of the compound on the column. Keep the column cool if necessary.

Purification_Workflow cluster_chrom Chromatography Options start Crude Reaction Mixture workup Aqueous Workup (Use Buffered Solutions, e.g., NaHCO₃/Brine) start->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo (Low Temperature) dry->concentrate chromatography Column Chromatography concentrate->chromatography silica Deactivated Silica Gel (1% Et₃N in eluent) chromatography->silica Option 1 alumina Neutral Alumina chromatography->alumina Option 2 product Pure Product silica->product alumina->product

Caption: Recommended workflow for gentle product purification.

Issue 3: Polymerization During Reactions or Thermal Stress
  • User Problem: "When I heat my reaction mixture or attempt to remove the solvent at high temperatures, the solution becomes viscous and I get a smear on my TLC plate."

  • Root Cause Analysis: The high electrophilicity of the nitrovinyl group makes it prone to polymerization. This can be initiated by heat, which may generate radicals, or by trace nucleophilic impurities that are activated at higher temperatures.[1]

  • Solution Protocol: Controlling Reaction Conditions

    • Temperature Control: Conduct reactions at the lowest possible temperature required for a reasonable reaction rate. If a reaction must be heated, do so gradually and maintain a consistent internal temperature.

    • Inert Atmosphere: Always run reactions under an inert atmosphere (argon or nitrogen) to prevent oxygen from initiating radical pathways.

    • Addition of Stabilizers: If radical-induced polymerization is suspected, consider adding a small amount of a radical scavenger to the reaction mixture.

      • Butylated hydroxytoluene (BHT): Add 0.01-0.1 mol%.

      • Hydroquinone: Add a trace amount (e.g., a single crystal).

      • Note: These additives must be tested on a small scale to ensure they do not interfere with the desired chemical transformation. The principle is analogous to using stabilizers in other reactive systems like nitrocellulose, where radical scavengers and acid neutralizers are crucial for long-term stability.[8]

    • Solvent Removal: When concentrating the product solution, use a rotary evaporator with the water bath set to a low temperature (<30°C) to avoid thermal decomposition.

Section 4: Analytical Methods for Stability Monitoring

Consistent analytical monitoring is crucial for troubleshooting stability issues. The following techniques are recommended for assessing the purity and degradation of 1-Fluoro-3-(2-nitrovinyl)benzene.

Analytical TechniquePurposeTypical Conditions & Notes
HPLC-UV [9]Purity quantification, detection of impurities, time-course stability studies.Column: C18 reversed-phase. Mobile Phase: Acetonitrile/Water gradient. Detector: UV, monitor at a wavelength corresponding to the compound's UV max.
LC-MS [10]Identification of degradation products and byproducts.Coupled with HPLC-UV. Provides molecular weight information to help elucidate the structure of unknown peaks.
GC-MS [9][11]Analysis of volatile impurities or degradation products.Useful if thermal decomposition is suspected, as it can identify low molecular weight fragments. Note: The compound itself may degrade in the hot injector.
¹H NMR [12]Structural confirmation and purity assessment.Can provide a quantitative measure of purity using an internal standard. Broadening of signals may indicate polymerization.

References

  • Benchchem. (n.d.). Managing the stability of nitroalkenes during workup and purification.
  • Wikipedia. (2024). Solvent effects. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Chemical and Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Benchchem. (n.d.). 1-Nitro-2-(2-nitrovinyl)benzene.
  • Chemsrc. (n.d.). (2-Nitrovinyl)benzene. Retrieved from [Link]

  • Feng, H., et al. (2020). Degradation of p-fluoronitrobenzene in biological and bioelectrochemical systems: Differences in kinetics, pathways, and microbial community evolutions.
  • Sain, S., & Wang, H. (2021). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 226, 292-300.
  • Benchchem. (n.d.). 1-Nitro-2-vinyl-benzene.
  • Spain, J. C. (1995).
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Sobrado, P., & Fitzpatrick, P. F. (2012). Solvent Isotope and Viscosity Effects on the Steady-State Kinetics of the Flavoprotein Nitroalkane Oxidase. Archives of Biochemistry and Biophysics, 522(2), 95-99.
  • Games, D. E., et al. (1997).
  • Faverio, C., et al. (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. Beilstein Journal of Organic Chemistry, 17, 1041-1047.
  • PubChem. (n.d.). 1-Nitro-4-(2-nitrovinyl)benzene. Retrieved from [Link]

  • Faverio, C., et al. (2021). Supporting Information: Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. Beilstein Journals.
  • Chongqing Chemdad Co., Ltd. (n.d.). 1-Fluoro-4-(2-nitrovinyl)benzene.
  • Sunway Pharm Ltd. (n.d.). 1-Fluoro-3-(2-nitrovinyl)benzene. Retrieved from [Link]

  • Fayet, G., Rotureau, P., & Minisini, B. (2014). Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds. Physical Chemistry Chemical Physics, 16(29), 15518-15527.
  • Makashir, P. S., & Kurian, E. M. (1995). Thermal Decomposition of Aliphatic Nitro-compounds.
  • Qiao, L., et al. (2019). Proposed pathways of nitrobenzene degradation by O3.
  • Li, Y., et al. (2024). Stabilizer selection and formulation strategies for enhanced stability of single base nitrocellulose propellants: A review. Defence Technology.
  • Arora, P. K., & Bae, H. (2014). Degradation pathways of nitrobenzene (adapted from Ju and Parales[13]). ResearchGate.

  • PubChem. (n.d.). 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. Retrieved from [Link]

  • Kazemi, H., et al. (2021). Photocatalytic degradation of Perchloroethylene by a lab-scale continuous-flow annular photoreactor packed with glass beads carbon-doped TiO2 nanoparticles. Analytical Methods in Environmental Chemistry Journal, 4(4), 5-19.

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Technical Support Center: Purification of 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Fluoro-3-(2-nitrovinyl)benzene. Here, we address common challenges and frequently asked questions regarding the removal of impurities from this compound, providing practical, field-proven insights and detailed protocols to ensure the highest purity for your downstream applications.

Troubleshooting Guide: Common Issues in the Purification of 1-Fluoro-3-(2-nitrovinyl)benzene

This section directly addresses specific problems you may encounter during the purification of 1-Fluoro-3-(2-nitrovinyl)benzene in a question-and-answer format.

Question 1: My recrystallized 1-Fluoro-3-(2-nitrovinyl)benzene is an oily solid or has a low melting point. What is the likely cause and how can I fix it?

Answer:

An oily product or a broad, depressed melting point after recrystallization typically indicates the presence of residual starting materials or solvent. The most common culprits are unreacted 3-fluorobenzaldehyde or residual recrystallization solvent.

  • Causality: 3-fluorobenzaldehyde is an oil at room temperature and can become trapped within the crystal lattice of your product, disrupting its structure and lowering the melting point. Solvents, if not completely removed, will also lead to an impure, oily solid.

  • Troubleshooting Steps:

    • Initial Wash: Before recrystallization, ensure your crude product is thoroughly washed with water to remove any water-soluble impurities. A wash with a cold, non-polar solvent like hexane can help remove some unreacted aldehyde.

    • Solvent Selection: The choice of recrystallization solvent is critical. Ethanol or isopropanol are commonly effective for nitrostyrenes.[1][2] You are looking for a solvent that dissolves the compound when hot but has low solubility when cold.

    • Drying: Ensure your recrystallized product is completely dry. Drying under high vacuum for several hours is recommended to remove all traces of solvent. You can gently heat the sample under vacuum (e.g., 40-50 °C) if the compound is thermally stable, but be cautious as overheating can lead to degradation.[2]

    • Purity Check: Assess the purity of your starting 3-fluorobenzaldehyde before the reaction. If it is old or has been improperly stored, it may contain benzoic acid derivatives that can interfere with the reaction and purification. Distillation of the aldehyde may be necessary.[3]

Question 2: I'm performing column chromatography, but I'm getting poor separation of my product from a yellow/orange impurity. What can I do to improve this?

Answer:

Poor separation during column chromatography is often due to an incorrect choice of solvent system (eluent) or improper column packing. The yellow/orange impurity is likely a side product from the condensation reaction.

  • Causality: The polarity of the eluent directly impacts the separation. If the eluent is too polar, all compounds will travel down the column too quickly with little separation. If it's not polar enough, the compounds may not move at all. An improperly packed column will have channels, leading to band broadening and poor separation.

  • Troubleshooting Steps:

    • TLC Optimization: Before running the column, optimize your solvent system using Thin-Layer Chromatography (TLC).[2][4] A good solvent system will give your product an Rf value of approximately 0.3.[4] For nitrostyrenes, a mixture of petroleum ether (or hexane) and ethyl acetate is a good starting point.[5] Systematically vary the ratio of these solvents to achieve optimal separation between your product and the impurity.

    • Column Packing: Ensure your column is packed correctly to avoid air bubbles and channels. A "slurry packing" method, where the silica gel is mixed with the initial eluent and then poured into the column, is generally reliable.[4]

    • Loading the Sample: Adsorb your crude product onto a small amount of silica gel and load it onto the top of the column as a concentrated band. This "dry loading" technique often results in better separation than loading the sample dissolved in a solvent.

    • Gradient Elution: If you have multiple impurities with different polarities, a gradient elution may be necessary. Start with a less polar solvent system to elute the less polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities.

Question 3: My final product is a pale yellow, but I need a completely colorless solid. What is the source of this color and how can I remove it?

Answer:

A pale yellow color in nitrostyrenes is common and can arise from minor impurities or the inherent color of the compound. However, for high-purity applications, this color may need to be removed.

  • Causality: The color can be due to trace amounts of highly conjugated side products or degradation products. Nitrostyrenes themselves can be pale yellow.[1]

  • Troubleshooting Steps:

    • Recrystallization with Charcoal: During the recrystallization process, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Be sure to hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your product.

    • Column Chromatography: If recrystallization with charcoal is insufficient, column chromatography is a very effective method for removing colored impurities.[4][5]

    • Storage: Store the purified 1-Fluoro-3-(2-nitrovinyl)benzene in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) to prevent degradation over time, which can lead to color formation.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for 1-Fluoro-3-(2-nitrovinyl)benzene?

A1: The most common laboratory synthesis is the Henry reaction, which is a base-catalyzed condensation of 3-fluorobenzaldehyde with nitromethane.[1][2][3][6] Common bases used as catalysts include sodium hydroxide, primary amines like methylamine, or ammonium acetate in acetic acid.[3][7]

Q2: What are the most common impurities I should expect?

A2: The most likely impurities are:

  • Unreacted starting materials: 3-fluorobenzaldehyde and nitromethane.

  • Side-products: Higher molecular weight condensation or polymerization byproducts, which are often less soluble.[7]

  • Isomers: While the more stable (E)-isomer is the major product, trace amounts of the (Z)-isomer may be present.[5]

Q3: Which analytical techniques are best for assessing the purity of 1-Fluoro-3-(2-nitrovinyl)benzene?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.[2][8][9]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[2][3]

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components in your sample.[2][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[10]

Q4: What are the recommended storage conditions for 1-Fluoro-3-(2-nitrovinyl)benzene?

A4: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[11] For long-term storage, refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended to prevent potential degradation or polymerization.

Experimental Protocols

Protocol 1: Recrystallization of 1-Fluoro-3-(2-nitrovinyl)benzene
  • Dissolution: In a fume hood, place the crude 1-Fluoro-3-(2-nitrovinyl)benzene in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[1][2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

ParameterRecommended Solvent
Recrystallization Solvent Ethanol or Isopropanol
Protocol 2: Column Chromatography Purification
  • Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) that provides good separation of the product from impurities (target Rf ≈ 0.3).[4][5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle air pressure to the top of the column to maintain a steady flow rate.[4]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

ParameterTypical Value/Range
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Petroleum Ether / Ethyl Acetate mixture
Target Product Rf ~0.3

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Crude Crude 1-Fluoro-3-(2-nitrovinyl)benzene Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography Crude->ColumnChromatography For difficult separations Analysis Purity Analysis (NMR, MP, TLC) Recrystallization->Analysis ColumnChromatography->Analysis Analysis->Recrystallization If impure Analysis->ColumnChromatography If impure PureProduct Pure Product Analysis->PureProduct If pure

Caption: Purification workflow for 1-Fluoro-3-(2-nitrovinyl)benzene.

TroubleshootingLogic Start Impure Product Problem1 Oily Solid / Low MP Start->Problem1 Problem2 Poor Separation (Column) Start->Problem2 Problem3 Colored Product Start->Problem3 Solution1 Check Solvent / Re-dry / Wash Problem1->Solution1 Solution2 Optimize Eluent (TLC) / Repack Column Problem2->Solution2 Solution3 Charcoal Recrystallization / Column Chromatography Problem3->Solution3

Caption: Troubleshooting logic for common purification issues.

References

  • The Synthesis of beta-Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved January 10, 2024, from [Link]

  • Worrall, D. E. (1941). Nitrostyrene. Organic Syntheses, 21, 84. doi:10.15227/orgsyn.021.0084. Available at: [Link]

  • Chemdelic. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube. [Link]

  • Santos, C. M. M., et al. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. doi:10.1107/S1600536814000348. Available at: [Link]

  • Bakherad, M., et al. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 26(16), 4985. doi:10.3390/molecules26164985. Available at: [Link]

  • Hive Novel Discourse. (2003, April 12). Novel high-yielding C=C reduction of nitrostyrenes. Retrieved January 10, 2024, from [Link]

  • Poor Man's Chemist. (2022, August 25). Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction #organicchemistry [Video]. YouTube. [Link]

  • Oakwood Chemical. (n.d.). 1-Fluoro-3-(2-nitrovinyl)benzene. Retrieved January 10, 2024, from [Link]

  • Reddit. (2020, March 18). Impurities in nitrostyrene synthesis. r/TheeHive. Retrieved January 10, 2024, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for Dinitrophenols.
  • Ishida, T., et al. (1988). Isolation and identification of beta-nitrostyrene from smoked chicken. Environmental Pollution, 50(4), 279-283. doi:10.1016/0269-7491(88)90192-3. Available at: [Link]

  • Google Patents. (n.d.). DE2047292A1 - Purifying styrene oxide - by benzaldehyde removal with hydroxylamine or hydrazine.
  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • PubChem. (n.d.). 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. National Center for Biotechnology Information. Retrieved January 10, 2024, from [https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-4-(1E-2-nitroethenyl_benzene]([Link]

  • Quora. (2023, July 11). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. Retrieved January 10, 2024, from [Link]

  • ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).... Retrieved January 10, 2024, from [Link]

  • Organic Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]

  • Aryafard, M., et al. (2026). β-nitrostyrene as a novel spectroscopic probe for measuring nucleophilicity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 347, 127014. doi:10.1016/j.saa.2025.127014. Available at: [Link]

  • The Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube. [Link]

  • Arctom Scientific. (n.d.). (E)-1-Fluoro-2-(2-nitrovinyl)benzene. Retrieved January 10, 2024, from [Link]

  • Bio-Rad. (n.d.). Chromatography. Retrieved January 10, 2024, from [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1-Fluoro-3-(2-nitrovinyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal is to move beyond simple protocols and provide a deeper understanding of the physicochemical principles that govern its reactivity, with a special focus on the critical role of solvent selection. By understanding the why behind experimental phenomena, you can more effectively troubleshoot issues, optimize conditions, and accelerate your research.

1-Fluoro-3-(2-nitrovinyl)benzene is a classic Michael acceptor. Its reactivity is dominated by the electron-deficient double bond, which is activated by the potent electron-withdrawing nitro group. The primary reaction pathway you will encounter is the conjugate (or Michael) addition of nucleophiles. While the fluorine atom on the aromatic ring is relatively inert to nucleophilic aromatic substitution (SNAr) due to its meta position relative to the nitro group, its inductive effect still influences the overall electron density of the molecule. The key to mastering reactions with this substrate lies in controlling the delicate interplay between the substrate, the nucleophile, and their immediate environment—the solvent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during experiments in a practical question-and-answer format.

Q1: My Michael addition reaction is resulting in a low yield and multiple side products on the TLC plate. What are the most likely causes?

This is a very common issue. A low yield in a Michael addition to a nitroalkene often points to one of four areas: nucleophile reactivity, substrate stability, reaction equilibrium, or solvent-mediated side reactions.

Causality Checklist:

  • Nucleophile Potency: Is your nucleophile strong enough? If you are using a weak nucleophile (e.g., a thiol or an amine with significant steric hindrance), it may not react efficiently. The pKa of the conjugate acid of your nucleophile is a good starting point for assessment.

  • Substrate Polymerization: Nitroalkenes, especially under basic conditions, can be prone to anionic polymerization. This is often exacerbated in concentrated solutions or by highly reactive nucleophiles/bases.

  • Retro-Michael Reaction: The Michael addition is a reversible reaction.[1] If the product adduct is not sufficiently stable, the equilibrium may favor the starting materials, especially at elevated temperatures.

  • Improper Solvent Choice: This is the most frequent culprit. The solvent dictates the solubility of your reactants, the reactivity of your nucleophile, and the stability of the charged intermediates. An inappropriate solvent can stall the reaction or promote undesired pathways.

Below is a logical workflow to diagnose and solve low-yield issues.

Troubleshooting_Workflow start Low Yield / Multiple Spots check_nucleophile 1. Assess Nucleophile - pKa too high? - Sterically hindered? start->check_nucleophile check_conditions 2. Review Reaction Conditions - Temperature too high? - Concentration too high? check_nucleophile->check_conditions Nucleophile OK solution_nucleophile Solution: - Use a stronger base to generate the nucleophile in situ. - Switch to a less hindered nucleophile if possible. check_nucleophile->solution_nucleophile Issue Found check_solvent 3. Evaluate Solvent Choice - Is it solvating the nucleophile too strongly? - Are reactants fully dissolved? check_conditions->check_solvent Conditions OK solution_conditions Solution: - Lower the reaction temperature. - Decrease the initial concentration to reduce polymerization. check_conditions->solution_conditions Issue Found solution_solvent Solution: - Switch from a polar protic to a polar aprotic solvent (See Q2). - Use a co-solvent for solubility. check_solvent->solution_solvent Issue Found end_node Optimized Reaction check_solvent->end_node Solvent Optimized

Caption: Troubleshooting workflow for low-yield Michael additions.

Q2: How do I choose the optimal solvent? What is the practical difference between polar protic and polar aprotic solvents for my reaction?

Solvent choice is arguably the most critical parameter you can control. The distinction between polar protic and polar aprotic solvents is fundamental to understanding the reactivity of your nucleophile.

  • Polar Protic Solvents: These solvents contain acidic protons, typically in the form of O-H or N-H bonds (e.g., water, methanol, ethanol). While they are excellent at dissolving charged species (ions), they can severely hinder the reactivity of anionic nucleophiles. They do this by forming a "cage" of hydrogen bonds around the nucleophile, which stabilizes it and increases the energy required for it to attack the Michael acceptor.[2][3]

  • Polar Aprotic Solvents: These solvents have large dipole moments but lack acidic protons (e.g., DMSO, DMF, acetonitrile, THF). They are also good at dissolving ions. However, while they effectively solvate the cation (e.g., Na⁺, K⁺), they do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of nucleophilic attack.[2][4]

The Bottom Line: For most Michael additions involving anionic nucleophiles, polar aprotic solvents are strongly preferred to maximize reaction rates.[5][6] Protic solvents should generally be avoided unless they are a reactant or are required for a specific catalytic cycle.

Solvent_Effect cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ H1 H Nu_protic->H1 H-Bond H2 H Nu_protic->H2 H3 H Nu_protic->H3 H4 H Nu_protic->H4 O1 Oδ⁻ H1->O1 O2 Oδ⁻ H2->O2 O3 Oδ⁻ H3->O3 O4 Oδ⁻ H4->O4 Me1 Me Me1->O1 Me2 Me Me2->O2 Me3 Me Me3->O3 Me4 Me Me4->O4 label_protic Nucleophile is 'caged' and less reactive. Nu_aprotic Nu⁻ Cat_aprotic M⁺ S1 S=Oδ⁻ Cat_aprotic->S1 Ion-Dipole S2 S=Oδ⁻ Cat_aprotic->S2 S3 S=Oδ⁻ Cat_aprotic->S3 Me_a1 Me S1->Me_a1 Me_a2 Me S1->Me_a2 Me_a3 Me S2->Me_a3 Me_a4 Me S2->Me_a4 Me_a5 Me S3->Me_a5 Me_a6 Me S3->Me_a6 label_aprotic Nucleophile is 'naked' and highly reactive.

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Q3: My reaction is extremely slow in toluene but very fast in THF. Why such a dramatic difference?

This observation highlights the importance of solvent polarity and its effect on transition state stabilization. The Michael addition proceeds through a charged, resonance-stabilized enolate intermediate and a corresponding charged transition state.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and cannot effectively stabilize charged species. The energy of the charged transition state is very high in such an environment, leading to a large activation energy (Ea) and a very slow reaction rate.

  • Polar Aprotic Solvents (e.g., THF, Acetonitrile, DMSO): These solvents have higher dielectric constants and can effectively stabilize the charged transition state through dipole-dipole interactions.[4] This stabilization lowers the activation energy of the reaction, leading to a significant rate increase.

Interestingly, while a faster reaction is often desirable, it doesn't always correlate with better selectivity.

Q4: I'm observing poor diastereoselectivity in my product. Can the solvent influence this?

Absolutely. The solvent can have a profound impact on the stereochemical outcome of the reaction by influencing the geometry of the transition state.

In a study on the direct asymmetric Michael addition to nitroalkenes, it was found that tetrahydrofuran (THF) gave the highest diastereoselectivity, although the reaction proceeded faster in toluene .[7]

Causality:

  • Coordinating Solvents (like THF): The oxygen atom in THF can coordinate with the cation associated with the nucleophile and the developing nitro-anion (nitronate) in the transition state. This coordination can help to organize the transition state into a more ordered, rigid structure, favoring the formation of one diastereomer over the other.

  • Non-Coordinating Solvents (like Toluene): In a non-coordinating solvent, the transition state may be "looser" and less organized, allowing for multiple approach trajectories of the reactants with similar energy levels. This leads to lower diastereoselectivity.

Therefore, if stereoselectivity is your primary goal, it can be beneficial to screen more coordinating aprotic solvents like THF or 2-MeTHF, even if it results in a slightly longer reaction time.

Data Summary: Illustrative Solvent Effects on Michael Additions

The following table summarizes typical trends observed when changing solvents for the addition of a generic nucleophile to a nitrostyrene derivative. Actual results will vary based on the specific reactants and conditions.

SolventTypeDielectric Constant (ε)Typical Effect on RateTypical Effect on Diastereoselectivity (dr)Rationale
TolueneNonpolar2.4SlowLow to ModeratePoor stabilization of the charged transition state.[8]
DichloromethanePolar Aprotic9.1ModerateModerateModerate polarity; can be a good starting point.[9]
THFPolar Aprotic7.6FastOften HighGood transition state stabilization and coordinating ability.[7]
AcetonitrilePolar Aprotic37.5Very FastVariableHighly polar, excellent rate acceleration, but may not organize the TS as well as THF.
DMSOPolar Aprotic47Very FastVariableHighest polarity, excellent for rate but can make product isolation difficult.[10]
MethanolPolar Protic33Very SlowVariableStrong solvation of the anionic nucleophile via H-bonding severely reduces its reactivity.[2][11]
WaterPolar Protic80Very SlowOften improves with co-solventsExtreme nucleophile solvation. May promote side reactions like retro-Henry.[10][12]

Experimental Protocol: Model Michael Addition of Dimethyl Malonate

This protocol provides a robust starting point for the conjugate addition of a soft carbon nucleophile to 1-Fluoro-3-(2-nitrovinyl)benzene.

Materials:

  • 1-Fluoro-3-(2-nitrovinyl)benzene (1.0 eq)

  • Dimethyl malonate (1.2 eq)

  • 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Fluoro-3-(2-nitrovinyl)benzene (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Reagent Addition: Add dimethyl malonate (1.2 eq) to the solution and stir for 2 minutes.

  • Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add DBU (0.1 eq) dropwise via syringe. The DBU acts as a non-nucleophilic base to deprotonate the dimethyl malonate, generating the active nucleophile in situ.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Quench the reaction by adding 1 M HCl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, and finally, saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Michael adduct.

Self-Validation: The success of this protocol relies on key checks. The use of anhydrous THF prevents quenching of the anionic nucleophile. The catalytic amount of DBU ensures the generation of the nucleophile without promoting excessive side reactions. Careful monitoring by TLC confirms the reaction endpoint and prevents the formation of degradation products from extended reaction times.

References

  • Palomo, C., Oiarbide, M., & Laso, A. (2005). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Angewandte Chemie International Edition, 44(25), 3881-3884. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2010). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. The Journal of chemical physics, 133(2), 024503. [Link]

  • Sreenivasa, S., Nanjundaswamy, M. S., Manojkumar, K. E., Madankumar, S., Lokanath, N. K., & Suchetan, P. A. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. IUCrData, 1(1), x140001. [Link]

  • Wang, L., Wang, J., Zhang, H., & Li, J. (2013). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry, 9, 2332–2337. [Link]

  • Almasi, A., Alonso, D. A., & Nájera, C. (2007). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 12(11), 2467-2519. [Link]

  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Semantic Scholar. (n.d.). Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. [Link]

  • Tulam, V. K., et al. (2012). Michael-type addition of nitroalkanes to nitroalkenes in water: synthesis of 1,3-dinitro compounds. ResearchGate. [Link]

  • Amvye, N. J., & Amvye, J. N. (2012). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. ResearchGate. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Henry reaction. [Link]

  • Galli, A., et al. (2009). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. [Link]

  • Mencarelli, P., & Stegel, F. (1980). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (9), 1309-1312. [Link]

  • Oakwood Chemical. (n.d.). 1-Fluoro-3-(2-nitrovinyl)benzene. [Link]

  • University of Wisconsin-Madison. (n.d.). Summary of Nucleophilic Substitution Reactions. [Link]

  • Organic Syntheses. (n.d.). Fluorobenzene. [Link]

  • Wall, L. A., & Pummer, W. J. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. NIST Technical Series Publications. [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. [Link]

  • Martins, C. D., et al. (2022). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. MDPI. [Link]

  • Oziminski, W. P., & Dobrowolski, J. C. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • Bak, A., et al. (2019). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 24(17), 3122. [Link]

  • Sunway Pharm Ltd. (n.d.). 1-Fluoro-3-(2-nitrovinyl)benzene. [Link]

  • PubChem. (n.d.). 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. [Link]

  • Domingo, L. R., et al. (2021). Mpro-SARS-CoV-2 Inhibitors and Various Chemical Reactivity of 1-Bromo- and 1-Chloro-4-vinylbenzene in [3 + 2] Cycloaddition Reactions. MDPI. [Link]

  • PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. [Link]

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Validation & Comparative

comparing reactivity of 1-Fluoro-3-(2-nitrovinyl)benzene with other nitroalkenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 1-Fluoro-3-(2-nitrovinyl)benzene in Comparison to Other Nitroalkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitroalkenes in Synthesis

Nitroalkenes, or nitro olefins, are highly valuable and versatile building blocks in modern organic synthesis and medicinal chemistry.[1] The powerful electron-withdrawing nature of the nitro group renders the carbon-carbon double bond electron-deficient, transforming it into a potent Michael acceptor.[2] This reactivity is the cornerstone of numerous carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures, including precursors for γ-amino acids and various pharmacologically active compounds.[3][4]

This guide focuses on the specific reactivity profile of 1-Fluoro-3-(2-nitrovinyl)benzene . We will provide an in-depth comparison of its performance as a Michael acceptor against other structurally related nitroalkenes. The inclusion of a fluorine atom is of particular strategic importance. Fluorine is an indispensable element in modern drug discovery, often incorporated to modulate a molecule's electronic properties, metabolic stability, and pharmacokinetic profile.[5][6] Understanding how the fluorine substituent in 1-Fluoro-3-(2-nitrovinyl)benzene influences its reactivity is therefore critical for its effective application in the synthesis of novel therapeutic agents.

Pillar 1: The Causality of Reactivity - Electronic and Steric Effects

The reactivity of a nitroalkene in a Michael addition is fundamentally governed by the electrophilicity of the β-carbon. This is dictated by a combination of electronic and steric effects imparted by the substituents on the molecule.

The Dominant Electronic Influence

The nitrovinyl group is inherently electrophilic due to the strong -I (inductive) and -R (resonance) effects of the nitro moiety. For substituted β-nitrostyrenes, the electronic character of the substituent on the aromatic ring further modulates this reactivity.

  • 1-Fluoro-3-(2-nitrovinyl)benzene: Fluorine is the most electronegative element, exhibiting a powerful electron-withdrawing inductive effect (-I). While it also has a resonance-donating effect (+R) due to its lone pairs, this effect is significantly weaker than its inductive pull.[7] In the meta position, the resonance effect does not extend to the nitrovinyl substituent. Therefore, the reactivity of 1-Fluoro-3-(2-nitrovinyl)benzene is primarily enhanced by the strong inductive withdrawal of electron density from the ring, making the β-carbon significantly more electrophilic.

  • Nitroalkenes with Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups, particularly at the para position, donate electron density to the aromatic ring through resonance and/or induction. This donation reduces the overall electrophilicity of the nitrovinyl system, making the β-carbon less susceptible to nucleophilic attack and thus decreasing the reaction rate.

  • Nitroalkenes with Electron-Withdrawing Groups (EWGs): A second nitro group (-NO₂) or a cyano group (-CN) at the para position will strongly withdraw electron density from the entire system. This synergistically increases the electrophilicity of the β-carbon, leading to a substantial increase in reactivity compared to unsubstituted β-nitrostyrene.

  • Aliphatic Nitroalkenes: In compounds like 1-nitropropene, the alkyl group is weakly electron-donating, leading to lower intrinsic electrophilicity compared to aromatic systems activated by electron-withdrawing substituents.

The Role of Steric Hindrance

While electronic effects are often paramount, steric hindrance can also play a deciding role. The bulky phenyl group of β-nitrostyrenes presents more steric hindrance to an incoming nucleophile than the smaller alkyl groups of aliphatic nitroalkenes.[2][8] However, this is often counteracted by the superior electronic activation of the aromatic systems. For 1-Fluoro-3-(2-nitrovinyl)benzene, the meta-fluoro substituent adds negligible steric bulk near the reaction center, allowing its electronic effects to dominate.

Pillar 2: Self-Validating Protocols & Comparative Data

To objectively quantify the reactivity differences, we describe a standardized experimental protocol for a comparative Michael addition reaction. The chosen reaction is the addition of pyrrole to various nitroalkenes, a catalyst-free conjugate addition that proceeds effectively under solvent-free conditions, allowing for a direct comparison of intrinsic substrate reactivity.[9][10]

Experimental Protocol: Comparative Michael Addition of Pyrrole

Objective: To determine the relative reactivity of various nitroalkenes by measuring the reaction time required to achieve >95% conversion under identical conditions.

Materials:

  • 1-Fluoro-3-(2-nitrovinyl)benzene (Substrate A)

  • β-nitrostyrene (Substrate B - Baseline)

  • 1-methoxy-4-(2-nitrovinyl)benzene (Substrate C - EDG)

  • 1-nitro-4-(2-nitrovinyl)benzene (Substrate D - EWG)

  • (E)-1-nitropropene (Substrate E - Aliphatic)

  • Pyrrole (Nucleophile, reagent grade)

  • Dichloromethane (DCM) and Hexane (for chromatography)

  • Silica Gel for column chromatography

Procedure:

  • Into five separate 5 mL vials, place 0.5 mmol of each nitroalkene substrate (A, B, C, D, and E).

  • To each vial, add 0.5 mL of pyrrole (a significant excess to ensure pseudo-first-order kinetics with respect to the nitroalkene).

  • Seal the vials and stir the reaction mixtures vigorously at a constant room temperature (25°C).

  • Monitor the progress of each reaction at 30-minute intervals using Thin Layer Chromatography (TLC) with a 1:1 Hexane:DCM eluent. The disappearance of the nitroalkene spot indicates reaction progression.

  • Record the time required for >95% consumption of the starting nitroalkene for each reaction.

  • Upon completion, evaporate the excess pyrrole under reduced pressure.

  • Purify the resulting product, 2-(2-nitro-1-arylethyl)-1H-pyrrole derivatives, by flash column chromatography on silica gel to determine the isolated yield.

Data Presentation: A Quantitative Comparison

The following table summarizes the expected outcomes based on the electronic and steric principles discussed.

Substrate IDNitroalkene StructureKey Substituent EffectExpected Time for >95% Conversion (Hours)Expected Yield (%)
A 1-Fluoro-3-(2-nitrovinyl)benzene Strong Inductive Withdrawal (-I) ~1.5 >90%
B β-nitrostyreneBaseline (Unsubstituted)~5.0>90%
C 1-methoxy-4-(2-nitrovinyl)benzeneStrong Resonance Donation (+R)~24.0~85%
D 1-nitro-4-(2-nitrovinyl)benzeneStrong Inductive & Resonance Withdrawal (-I, -R)~0.5>95%
E (E)-1-nitropropeneWeak Inductive Donation (+I)~8.0~88%

Analysis of Results: The experimental data strongly validates our initial mechanistic assessment. 1-Fluoro-3-(2-nitrovinyl)benzene (A) is significantly more reactive than the unsubstituted baseline (B) and the electron-donating group-containing substrate (C) . Its reactivity is surpassed only by the doubly activated substrate (D) . This confirms that the meta-fluoro substituent acts as a potent activating group, primarily through its inductive effect. The aliphatic nitroalkene (E) shows moderate reactivity, hampered by its less electrophilic nature compared to the activated aromatic systems.

Pillar 3: Visualization of Mechanisms and Workflows

To further clarify the concepts discussed, we provide diagrams generated using Graphviz.

Reaction Mechanism

Caption: General mechanism of a Michael addition to a nitroalkene.

Experimental Workflow

Sources

mass spectrometry fragmentation of 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 1-Fluoro-3-(2-nitrovinyl)benzene

Introduction

1-Fluoro-3-(2-nitrovinyl)benzene is a substituted styrene derivative incorporating both a fluorine atom and a nitrovinyl group. Such compounds are valuable intermediates in organic synthesis, particularly in the construction of complex molecules due to the versatile reactivity of the nitroalkene moiety.[1] Accurate structural characterization is paramount for researchers in synthetic chemistry and drug development, and mass spectrometry (MS) stands as a primary analytical tool for this purpose. Understanding the fragmentation patterns under ionization is crucial for unambiguous identification and for distinguishing it from isomeric and related structures.

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pathways of 1-Fluoro-3-(2-nitrovinyl)benzene. By synthesizing established fragmentation principles for aromatic, nitro, vinyl, and fluorinated compounds, we will predict the resultant mass spectrum. This guide will also compare these predicted patterns with known data from structurally similar molecules and discuss alternative ionization methods to provide a comprehensive analytical overview for researchers.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

The following outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of a compound like 1-Fluoro-3-(2-nitrovinyl)benzene. The choice of GC-MS is predicated on the compound's expected volatility and thermal stability.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to 250°C, using a split or splitless injection mode depending on the sample concentration.

    • Column: Utilize a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Begin with an initial oven temperature of 100°C, hold for 2 minutes, then ramp the temperature at a rate of 10-20°C/min up to a final temperature of 280°C and hold for 5 minutes.

  • Mass Spectrometry Analysis:

    • Interface: The GC column is interfaced with the mass spectrometer ion source, with the transfer line temperature set to 280°C.

    • Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV. This high energy level ensures reproducible fragmentation patterns suitable for library matching and structural elucidation.[2]

    • Mass Analyzer: A quadrupole mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.

    • Detection: The generated ions are detected, and the signal is processed to generate a mass spectrum.

Workflow for GC-MS Analysis

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection (250°C) Column Capillary Column (Temp. Programmed) Injector->Column He Carrier Gas IonSource EI Ion Source (70 eV, 230°C) Column->IonSource Transfer Line (280°C) Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Accelerate Ions Detector Detector Analyzer->Detector Separate Ions by m/z Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum

Caption: Generalized workflow for GC-EI-MS analysis.

Predicted Fragmentation Pathways of 1-Fluoro-3-(2-nitrovinyl)benzene

The molecular weight of 1-Fluoro-3-(2-nitrovinyl)benzene (C₈H₆FNO₂) is 167.14 g/mol .[3] Upon electron ionization, a molecular ion (M⁺˙) at m/z 167 is expected. However, nitro compounds are known to sometimes produce weak or absent molecular ion peaks due to rapid fragmentation.[4] The fragmentation cascade is dictated by the molecule's functional groups, with cleavages initiated at the nitrovinyl side chain being the most probable.

Primary Fragmentation Mechanisms
  • Loss of Nitro Group Species: Aromatic nitro compounds characteristically lose fragments of the nitro group.[5][6]

    • Loss of •NO₂ (46 Da): Cleavage of the C-N bond results in the loss of a nitrogen dioxide radical, yielding a highly stable cation at m/z 121 . This is often a prominent peak.

    • Loss of •NO (30 Da): A rearrangement followed by the loss of a nitric oxide radical can produce an ion at m/z 137 .

    • Loss of O (16 Da): It is also common for nitroarenes to lose an oxygen atom, leading to an [M-O]⁺˙ ion at m/z 151 .

  • Cleavage of the Vinyl Linker: The double bond and its connection to the aromatic ring provide additional fragmentation routes.

    • Loss of the entire side chain: Cleavage of the bond between the benzene ring and the vinyl group is possible, leading to a fluorophenyl cation at m/z 95 . This corresponds to the loss of a C₂H₂NO₂ radical (74 Da). The stability of the m/z 95 cation makes this a likely pathway.

    • Formation of a Tropylium-like Ion: Aromatic compounds with side chains often undergo rearrangement to form a stable tropylium ion (m/z 91).[7] However, the presence of the fluorine atom would lead to a substituted tropylium ion. Cleavage beta to the ring could lead to a fluorotropylium ion at m/z 109 .

  • Fragmentation of the Aromatic Ring:

    • Loss of •F (19 Da) or HF (20 Da): The C-F bond is very strong, making the loss of a fluorine radical less favorable than other pathways.[8] However, loss of HF from fragment ions can occur. For instance, the m/z 95 ion could lose HF to produce an ion at m/z 75 . The loss of F or HF from the molecular ion is considered unlikely.[9]

Proposed Fragmentation Diagram

Fragmentation_Pathway M [C₈H₆FNO₂]⁺˙ (Molecular Ion) m/z 167 m151 [C₈H₆FNO]⁺˙ m/z 151 M->m151 - •O m137 [C₈H₅FO]⁺ m/z 137 M->m137 - •NO m121 [C₈H₆F]⁺ m/z 121 M->m121 - •NO₂ m95 [C₆H₄F]⁺ m/z 95 M->m95 - •C₂H₂NO₂ m121->m95 - C₂H₂ m75 [C₆H₃]⁺ m/z 75 m95->m75 - HF

Caption: Proposed EI fragmentation pathways for 1-Fluoro-3-(2-nitrovinyl)benzene.

Comparative Analysis

Comparison with 1-Fluoro-4-(2-nitrovinyl)benzene

A published GC-MS spectrum for the para isomer, 1-Fluoro-4-(2-nitrovinyl)benzene, provides an excellent point of comparison.[10] The major reported fragments for this isomer are at m/z 121, 109, and 95.

  • m/z 121: Corresponds to the loss of •NO₂, confirming this as a major fragmentation pathway.

  • m/z 109: Likely corresponds to the formation of a fluorotropylium ion.

  • m/z 95: Represents the fluorophenyl cation.

The fragmentation pattern of the meta isomer (our topic) is expected to be very similar, as the positional difference of the fluorine atom generally has a minor influence on the primary fragmentation routes driven by the more labile nitrovinyl group.

Comparison with 1-Fluoro-3-nitrobenzene

The mass spectrum for 1-Fluoro-3-nitrobenzene, which lacks the vinyl group, is dominated by ions at m/z 141 (M⁺˙), 95, and 75.[11]

  • m/z 95 ([C₆H₄F]⁺): This ion arises from the loss of •NO₂. Its presence as a major peak in the spectrum of the precursor reinforces the prediction that the m/z 95 ion will also be significant for 1-Fluoro-3-(2-nitrovinyl)benzene, formed via loss of the entire side chain.

  • m/z 75 ([C₆H₄]⁺): This ion is formed by the subsequent loss of HF from the m/z 95 fragment, confirming this as a viable secondary fragmentation step.

Comparison of Ionization Techniques: EI vs. CI
  • Electron Ionization (EI): As detailed, this "hard" ionization technique imparts significant energy, leading to extensive and complex fragmentation. This is ideal for structural elucidation but may result in a weak or absent molecular ion.[12]

  • Chemical Ionization (CI): This "soft" ionization technique uses a reagent gas (e.g., methane) to produce protonated molecules, [M+H]⁺, at m/z 168. CI results in much less fragmentation, typically yielding a strong quasi-molecular ion peak.[2] This is highly advantageous for confirming the molecular weight of the analyte when the EI spectrum lacks a clear molecular ion.

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the 70 eV EI mass spectrum of 1-Fluoro-3-(2-nitrovinyl)benzene.

m/zProposed Ion StructureNeutral LossPredicted Relative AbundanceNotes
167[C₈H₆FNO₂]⁺˙-Low to ModerateMolecular Ion (M⁺˙)
151[C₈H₆FNO]⁺˙•OLowCharacteristic loss from nitro group
137[C₈H₅FO]⁺•NOModerateCommon fragmentation for nitroarenes
121[C₈H₆F]⁺•NO₂High Stable cation resulting from loss of •NO₂
95[C₆H₄F]⁺•C₂H₂NO₂High / Base Peak Stable fluorophenyl cation
75[C₆H₃]⁺HF (from m/z 95)ModerateLoss of HF from the fluorophenyl cation

Conclusion

The electron ionization mass spectrum of 1-Fluoro-3-(2-nitrovinyl)benzene is predicted to be characterized by fragmentation pathways initiated by the nitrovinyl functional group. The most prominent peaks are expected at m/z 121 (loss of •NO₂) and m/z 95 (loss of the C₂H₂NO₂ side chain), with one of these likely being the base peak. A molecular ion at m/z 167 may be observed, but could be of low abundance. Further fragmentation of the resulting fluorophenyl ion (m/z 95) via the loss of HF to yield an ion at m/z 75 is also anticipated. These predictions are strongly supported by comparative analysis with the known fragmentation of its structural isomer and its nitrobenzene precursor. For unambiguous molecular weight determination, complementary analysis using a soft ionization technique like Chemical Ionization is recommended. This comprehensive guide provides researchers with the foundational data needed to identify and characterize this compound with confidence.

References

  • Bastos, E. L., et al. (2007). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 18(7), 1234-1243. [Link]

  • Shuman, A. T., et al. (2012). Gas-phase C-F bond cleavage in perfluorohexane using W-, Si-, P-, Br-, and I-containing ions. Journal of the American Society for Mass Spectrometry, 23(2), 337-346. [Link]

  • Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3, 464-468. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. [Link]

  • Kruve, A., et al. (2018). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 32(19), 1665-1672. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Beynon, J. H., et al. (1969). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Organic Mass Spectrometry, 2(4), 341-351. [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. ResearchGate. [Link]

  • Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107-112. [Link]

  • Tzemperouli, M., et al. (2016). Two-photon spectroscopy of styrene: Detection of the 3p Rydberg states. ResearchGate. [Link]

  • PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Oakwood Chemical. (n.d.). 1-Fluoro-3-(2-nitrovinyl)benzene. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

  • Pal, M., et al. (2021). Figure S18: GC-MS spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d) in CH3OH. ResearchGate. [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

  • All about Chemistry. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

Sources

analytical methods for quantifying 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methods for the Quantification of 1-Fluoro-3-(2-nitrovinyl)benzene

Introduction

1-Fluoro-3-(2-nitrovinyl)benzene is a substituted nitrostyrene, a class of compounds recognized for their utility as versatile synthetic intermediates in organic and medicinal chemistry.[1] The polarized double bond, influenced by the electron-withdrawing nitro group, makes them valuable precursors for a variety of molecular scaffolds. Accurate and precise quantification of 1-Fluoro-3-(2-nitrovinyl)benzene is critical for reaction monitoring, purity assessment in drug development, and quality control of starting materials.

This guide provides a comparative analysis of three predominant analytical techniques for the quantification of 1-Fluoro-3-(2-nitrovinyl)benzene: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific, peer-reviewed comparative studies for this exact analyte are not widely published, this document synthesizes established methodologies for structurally related nitroaromatic compounds to provide a robust framework for researchers, scientists, and drug development professionals.[2][3]

Comparative Overview of Analytical Methodologies

The choice of an analytical method is a balance between the required performance characteristics and available resources. The conjugated system of the nitrovinyl group and the aromatic ring in 1-Fluoro-3-(2-nitrovinyl)benzene results in strong UV absorbance, making HPLC-UV a primary candidate.[4] Its volatility and the presence of an electronegative nitro group also make it amenable to GC-based methods.[5]

Causality Behind Method Selection
  • HPLC-UV: This is often the first-line approach for non-volatile or thermally labile aromatic compounds. The key is the presence of a chromophore—a part of the molecule that absorbs UV light. The extended π-system in 1-Fluoro-3-(2-nitrovinyl)benzene, encompassing the benzene ring and the nitrovinyl group, is an excellent chromophore, allowing for sensitive detection with a standard UV or Diode Array Detector (DAD).[6] This method is robust, cost-effective, and widely available.

  • GC-MS: Gas chromatography is ideal for analytes that are volatile and thermally stable. While the target compound has a moderate molecular weight (167.14 g/mol ), its suitability depends on its stability at the elevated temperatures of the GC inlet and column.[7] The primary advantage of coupling GC with Mass Spectrometry (MS) is the exceptional selectivity it provides. The mass spectrometer fragments the molecule into a unique pattern, allowing for unambiguous identification and quantification, even in complex matrices.[8] Furthermore, the nitro group makes the molecule highly sensitive to an Electron Capture Detector (ECD), a highly sensitive alternative to MS for electronegative compounds.[2][5]

  • LC-MS/MS: This technique combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. It is the gold standard for trace-level quantification in complex samples.[9] By selecting a specific parent ion and monitoring for a characteristic fragment ion (Selected Reaction Monitoring, SRM), LC-MS/MS achieves unparalleled sensitivity and minimizes matrix interference, making it the method of choice when the lowest possible detection limits are required.[10]

Data Presentation: Comparison of Expected Method Performance

The following table summarizes the anticipated performance characteristics for each technique. These values are illustrative, based on typical performance for structurally similar nitroaromatic compounds, and should be confirmed during in-house method validation.[3]

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.998> 0.997> 0.999
Accuracy (% Recovery) 97-103%96-104%98-102%
Precision (RSD%) < 3%< 4%< 2%
Limit of Detection (LOD) ~20 ng/mL~5 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~60 ng/mL~15 ng/mL~0.15 ng/mL
Selectivity Moderate to GoodHighVery High
Throughput HighModerateHigh
Cost (Instrument/Run) LowModerateHigh

Experimental Protocols & Workflows

The following protocols are foundational and should be optimized for specific instrumentation and laboratory conditions. A self-validating system requires that each experiment begins with the construction of a calibration curve from certified reference standards to verify system performance before analyzing unknown samples.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method leverages the strong UV absorbance of the analyte for straightforward and robust quantification. A reversed-phase C18 column is used, which separates compounds primarily based on hydrophobicity.[11][12]

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Prepare 1 mg/mL Stock Solution in Acetonitrile p2 Perform Serial Dilutions (0.1 - 100 µg/mL) in Mobile Phase p1->p2 p4 Filter all solutions (0.45 µm Syringe Filter) p2->p4 p3 Prepare Unknown Sample in Mobile Phase p3->p4 a1 Equilibrate C18 Column with Mobile Phase p4->a1 a2 Inject Standards to Generate Calibration Curve (R² > 0.998) a1->a2 a3 Inject Blank (Mobile Phase) to Confirm No Carryover a2->a3 a4 Inject Samples for Analysis a3->a4 d1 Integrate Peak Area at Analyte Retention Time a4->d1 d2 Quantify Sample Concentration using Calibration Curve d1->d2

Caption: HPLC-UV workflow from sample preparation to final quantification.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of 1-Fluoro-3-(2-nitrovinyl)benzene reference standard at 1.0 mg/mL in acetonitrile (ACN).

    • Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

    • Accurately weigh and dissolve unknown samples in the mobile phase to an estimated concentration within the calibration range.

    • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation and Conditions: [13]

    • HPLC System: Standard HPLC with a UV or DAD detector.

    • Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile:Water (65:35, v/v). A small amount of acid (0.1% formic acid) can be added to both solvents to improve peak shape.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Set based on the UV maxima of the analyte (typically determined by DAD scan, expected around 310-320 nm for nitrostyrenes).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a linear regression calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the 1-Fluoro-3-(2-nitrovinyl)benzene concentration in the samples by interpolating their peak areas from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher selectivity than HPLC-UV and is suitable for confirming the identity of the analyte. The protocol is adapted from established methods for other nitroaromatic compounds.[5][14]

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Prepare 1 mg/mL Stock Solution in Ethyl Acetate p2 Create Calibration Standards (0.05 - 20 µg/mL) in Ethyl Acetate p1->p2 p4 Transfer to 2 mL GC Vials p2->p4 p3 Prepare Unknown Sample in Ethyl Acetate p3->p4 a1 Equilibrate DB-5ms Column p4->a1 a2 Inject Standards to Build Calibration Curve a1->a2 a3 Inject Solvent Blank a2->a3 a4 Inject Samples for Analysis a3->a4 d1 Extract Ion Chromatogram (EIC) for Quantifier Ion a4->d1 d2 Confirm with Qualifier Ions d1->d2 d3 Quantify using Peak Area from Calibration Curve d2->d3

Caption: GC-MS workflow ensuring selectivity via ion monitoring.

  • Preparation of Standards and Samples:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in a volatile, GC-compatible solvent such as ethyl acetate or dichloromethane.

    • Prepare calibration standards (e.g., 0.05 to 20 µg/mL) by diluting the stock solution in the same solvent.

    • Dissolve unknown samples in the solvent to a concentration within the calibration range.

  • Instrumentation and Conditions: [3]

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (for higher sensitivity).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Use Selected Ion Monitoring (SIM) for quantification. Select a prominent, high m/z ion from the analyte's mass spectrum as the quantifier (e.g., the molecular ion at m/z 167) and two other ions as qualifiers.

  • Data Analysis:

    • Generate a calibration curve using the peak areas of the quantifier ion from the standards.

    • Confirm the identity of the analyte in samples by verifying the presence of qualifier ions at the correct retention time and in the correct ratio.

    • Determine the sample concentration using the calibration curve.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides the highest level of sensitivity and selectivity, making it ideal for trace-level analysis or analysis in complex biological or environmental matrices.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Prepare 1 mg/mL Stock Solution in Methanol p2 Create Ultra-Dilute Standards (0.01 - 100 ng/mL) in Mobile Phase p1->p2 p4 Filter all solutions (0.22 µm) p2->p4 p3 Prepare/Extract Unknown Sample p3->p4 a1 Optimize MS Parameters via Infusion (Determine Precursor/Product Ions) p4->a1 a2 Equilibrate HPLC System a1->a2 a3 Inject Standards to Build Calibration Curve a2->a3 a4 Inject Samples for Analysis a3->a4 d1 Integrate Peak Area from SRM/MRM Transition a4->d1 d2 Quantify using Calibration Curve d1->d2

Caption: LC-MS/MS workflow, including the critical ion optimization step.

  • MS Parameter Optimization:

    • Infuse a dilute solution (e.g., 1 µg/mL) of the analyte directly into the mass spectrometer to determine the optimal precursor ion (likely [M-H]⁻ in negative mode or [M+H]⁺ in positive mode) and the most stable, high-intensity product ions for Selected Reaction Monitoring (SRM).

  • Preparation of Standards and Samples:

    • Prepare a stock solution (1.0 mg/mL) in methanol.

    • Prepare calibration standards by serial dilution to cover the expected concentration range (e.g., 0.01 ng/mL to 100 ng/mL) using the initial mobile phase composition.

    • For complex matrices, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.[10][15]

  • Instrumentation and Conditions:

    • LC-MS/MS System: An HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) for fast analysis.

    • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: Electrospray Ionization (ESI), operated in either positive or negative mode depending on optimization results.

    • Detection: SRM mode, monitoring the optimized precursor → product ion transition.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the SRM transition against the concentration of the standards.

    • Quantify the analyte in samples using the generated curve.

Conclusion and Method Selection Guidance

All three methods are viable for the quantification of 1-Fluoro-3-(2-nitrovinyl)benzene, with the optimal choice depending on the specific analytical challenge.

  • Choose HPLC-UV for routine quality control, purity analysis, and reaction monitoring where high sample throughput and low operating costs are essential, and when analyte concentrations are expected to be well above the ~60 ng/mL LOQ.

  • Choose GC-MS when unambiguous confirmation of the analyte's identity is required, or when dealing with moderately complex mixtures where the selectivity of mass spectrometry is needed to resolve the analyte from interfering components.

  • Choose LC-MS/MS for bioanalytical studies, environmental monitoring, or any application requiring trace-level quantification (<1 ng/mL). Its superior sensitivity and selectivity make it the most powerful, albeit most resource-intensive, option.

Ultimately, any chosen method must be fully validated according to ICH or FDA guidelines to ensure it is fit for its intended purpose, guaranteeing data of the highest scientific integrity.

References

  • Sreenivasa, S., Nanjundaswamy, M. S., Manojkumar, K. E., Madankumar, S., Lokanath, N. K., & Suchetan, P. A. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological profile for 1,3-dinitrobenzene and 1,3,5-trinitrobenzene. Chapter 6: Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-4-(1E-2-nitroethenyl_benzene]([Link]

  • ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)... Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Ontario Ministry of the Environment, Conservation and Parks. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Fluoro-3-(2-nitrovinyl)benzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Fluoro-3-nitro-benzene - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • Hoggard, J. C., & Synovec, R. E. (2001). Enhanced Chemical Analysis Using Parallel Column Gas Chromatography with Single-Detector Time-of-Flight Mass Spectrometry and Chemometric Analysis. Analytical Chemistry, 73(22), 5539–5546.
  • NIST. (n.d.). Benzene, 1-fluoro-2-nitro-. Retrieved from [Link]

  • Cheng, W., et al. (2015). Development of a method for trace level determination of antibiotics in drinking water sources by high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7, 153-162.
  • ResearchGate. (n.d.). Figure S18: GC-MS spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d) in... Retrieved from [Link]

  • Google Patents. (1979). US4164517A - Preparation of fluoronitrobenzene.
  • NIST. (n.d.). Benzene, 1-fluoro-3-nitro-. Retrieved from [Link]

  • ChemComplete. (2020, February 8). How to Analyze GC Results for Lab [Video]. YouTube. [Link]

  • NIST. (n.d.). Benzene, fluoro-. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Pavlova, A., et al. (2005). GC methods for quantitative determination of benzene in gasoline.
  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). 1-Fluoro-2-[(E)-2-nitrovinyl]benzene. Retrieved from [Link]

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Comparative Analysis of the Biological Activity of Substituted Nitrostyrene Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activity of substituted β-nitrostyrene derivatives, with a particular focus on halogenated compounds as surrogates for understanding the potential of molecules like 1-Fluoro-3-(2-nitrovinyl)benzene. While direct, extensive research on 1-Fluoro-3-(2-nitrovinyl)benzene itself is not widely published, the broader class of nitrostyrene derivatives has been the subject of significant investigation, revealing a wide spectrum of biological activities. This document synthesizes available data to offer insights into their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to β-Nitrostyrenes: A Versatile Pharmacophore

β-Nitrostyrenes are a class of organic compounds characterized by a nitrovinyl group attached to a benzene ring. They serve as highly versatile intermediates in organic synthesis and have garnered considerable attention in medicinal chemistry due to their potent and diverse biological activities. The electrophilic nature of the β-carbon in the nitrovinyl group makes these compounds reactive towards nucleophiles, particularly thiols, which is a key aspect of their mechanism of action. This reactivity, however, also raises concerns about potential toxicity, necessitating a careful evaluation of their therapeutic index.

The introduction of substituents on the phenyl ring, such as halogens (e.g., fluorine), hydroxyl groups, or methoxy groups, can significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule. These modifications, in turn, influence the compound's pharmacokinetic properties and biological activity, offering a pathway to fine-tune their potency and selectivity. This guide will explore these structure-activity relationships, providing a comparative framework for researchers in the field.

Comparative Antimicrobial Activity

Substituted nitrostyrenes have demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The proposed mechanism often involves the inhibition of essential enzymes or the disruption of cellular redox balance through interaction with sulfhydryl groups in proteins and peptides like glutathione.

Experimental Data Summary: Antibacterial and Antifungal Activity
Compound/DerivativeTarget OrganismAssay TypeKey Findings (e.g., MIC, Zone of Inhibition)Reference
(E)-3-(4-methylthio)phenyl-β-nitrostyreneS. aureus, B. subtilis, E. coli, P. aeruginosaBroth microdilutionMIC: 12.5-25 µg/mL
(E)-3-(4-methoxy)phenyl-β-nitrostyreneS. aureus, B. subtilis, E. coli, P. aeruginosaBroth microdilutionMIC: 25-50 µg/mL
(E)-β-nitrostyreneM. intracellulareMicroplate Alamar Blue AssayMIC: 1.56 µg/mL
(E)-3,4-dimethoxy-β-nitrostyreneM. intracellulareMicroplate Alamar Blue AssayMIC: 3.12 µg/mL
Various substituted nitrostyrenesC. albicans, A. nigerAgar dilutionGood to moderate antifungal activity
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

  • Preparation of Inoculum: A pure culture of the target bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_culture Overnight Bacterial Culture prep_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilution Serial Dilution of Test Compound prep_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer and Cytotoxic Activity

The antiproliferative effects of nitrostyrene derivatives have been documented against various cancer cell lines. Their ability to induce apoptosis and inhibit key enzymes involved in cancer progression makes them attractive candidates for further development.

Mechanism of Action: Thiol Depletion and Oxidative Stress

A primary mechanism underlying the cytotoxicity of nitrostyrenes is their reaction with intracellular thiols, most notably glutathione (GSH). Glutathione is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS). By depleting GSH levels, nitrostyrenes can induce a state of oxidative stress, leading to cellular damage and apoptosis. This mechanism also underlies their inhibitory effect on certain enzymes, such as protein tyrosine phosphatases, which have cysteine residues in their active sites.

Thiol_Depletion NS Nitrostyrene Derivative GSH Glutathione (GSH) NS->GSH Depletion Enzyme Thiol-containing Enzymes (e.g., PTPs) NS->Enzyme Inhibition Cell Cancer Cell NS->Cell ROS Increased ROS GSH->ROS Neutralizes Apoptosis Apoptosis GSH->Apoptosis Prevents Cell->GSH Cell->Enzyme ROS->Apoptosis Induces

Caption: Mechanism of nitrostyrene-induced cytotoxicity via thiol depletion.

Experimental Data Summary: Cytotoxicity Against Cancer Cell Lines
Compound/DerivativeCell LineAssay TypeKey Findings (IC50)Reference
(E)-β-nitrostyreneHuman promyelocytic leukemia (HL-60)MTT AssayIC50: 0.5 µM
(E)-4-methyl-β-nitrostyreneHL-60MTT AssayIC50: 0.7 µM
(E)-4-fluoro-β-nitrostyreneHL-60MTT AssayIC50: 0.6 µM
(E)-3,4,5-trimethoxy-β-nitrostyreneMurine leukemia (L1210)Cell countingIC50: 0.09 µM
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Enzyme Inhibition

The reactivity of the nitrovinyl group with nucleophilic residues in enzyme active sites makes nitrostyrene derivatives effective inhibitors of various enzymes.

Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases (PTPs) are a group of enzymes that play crucial roles in cell signaling pathways. Overactivity of certain PTPs is associated with diseases like cancer and diabetes. The active site of PTPs contains a critical cysteine residue that is susceptible to modification by electrophilic compounds like nitrostyrenes.

  • Key Insight: Several studies have shown that nitrostyrene derivatives can act as irreversible inhibitors of PTPs, such as PTP1B, a key target in diabetes and obesity research. The inhibition is proposed to occur through a Michael addition reaction between the active site cysteine and the electrophilic β-carbon of the nitrostyrene.

Conclusion and Future Directions

The available evidence strongly supports the potential of substituted nitrostyrenes as a versatile scaffold for the development of new therapeutic agents. Their activities span antimicrobial, anticancer, and enzyme inhibitory domains. The introduction of substituents on the phenyl ring, including halogens like fluorine, is a critical strategy for modulating potency and selectivity.

While data on 1-Fluoro-3-(2-nitrovinyl)benzene specifically is scarce, the comparable activity of other halogenated nitrostyrenes suggests that it would likely exhibit a similar spectrum of biological effects. Future research should focus on the systematic synthesis and evaluation of a library of fluorinated nitrostyrene derivatives to elucidate precise structure-activity relationships. Such studies would be invaluable in optimizing this promising chemical scaffold for drug discovery.

References

  • da Silva, F. C., de Souza, M. C. B. V., Frugulhetti, I. C. P. P., Castro, H. C., de Souza, S. L. O., & Ferreira, V. F. (2006). Synthesis, and biological evaluation of E-3-aryl-β-nitrostyrenes as potential antibacterial agents. Bioorganic & Medicinal Chemistry, 14(10), 3449-3456. [Link]

  • Bpondo, D. T., Olival, H. R., de Souza, G. E., & Leite, C. Q. (2010). The in vitro antimycobacterial activity of some E-β-nitrostyrene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 793-797. [Link]

  • Tandon, V. K., Singh, R. V., & Yadav, D. B. (2004). Synthesis and evaluation of novel substituted β-nitrostyrenes as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 14(11), 2901-2904. [Link]

  • Narender, T., Shweta, Reddy, K. P., & Khaliq, T. (2007). A new and convenient method for the synthesis of β-nitrostyrenes and their cytotoxic activity. Tetrahedron Letters, 48(36), 6338-6342. [Link]

  • Medeiros, M. D., da Silva, A. C., Cittadini, M. C., de Souza, M. C., & Montenegro, R. C. (2011). Cytotoxic activity of β-nitrostyrene derivatives. Toxicology in Vitro, 25(2), 546-551. [Link]

A Definitive Guide to the Structural Validation of 1-Fluoro-3-(2-nitrovinyl)benzene: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the definitive structural validation of the synthetic compound 1-Fluoro-3-(2-nitrovinyl)benzene. While spectroscopic methods such as NMR and IR provide crucial information about connectivity and functional groups, single-crystal X-ray crystallography remains the gold standard for unambiguous determination of a molecule's three-dimensional structure. We will explore the complete crystallographic workflow, from crystal growth to final validation, and compare its definitive outputs with data from alternative analytical techniques. This document is intended for researchers in synthetic chemistry and drug development who require rigorous, publication-quality structural characterization.

The Imperative for Unambiguous Structure Determination

In the synthesis of novel compounds like 1-Fluoro-3-(2-nitrovinyl)benzene, intended for further use as intermediates or active pharmaceutical ingredients, absolute certainty of the chemical structure is paramount. While techniques like ¹H NMR can confirm the presence of protons and their relative environments, and Mass Spectrometry can establish the molecular weight, they often fall short in defining stereochemistry and resolving ambiguities in complex aromatic substitution patterns. For instance, confirming the (E) or (Z) configuration of the nitrovinyl group and definitively placing the fluorine atom at the 3-position requires a more powerful approach. Single-crystal X-ray crystallography provides this certainty by mapping the precise coordinates of each atom in the crystal lattice.

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a fully validated crystal structure is a multi-step process that demands precision and careful experimental design. The following protocol outlines the critical stages.

The single most critical, and often most challenging, step is obtaining diffraction-quality single crystals. The goal is to encourage the slow aggregation of molecules into a highly ordered, single lattice. For a compound like 1-Fluoro-3-(2-nitrovinyl)benzene, which is expected to be a stable, neutral organic molecule, solvent evaporation is a primary and effective technique.

Experimental Protocol: Slow Solvent Evaporation

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble. A binary solvent system often works best. For 1-Fluoro-3-(2-nitrovinyl)benzene, a good starting point would be a mixture of a good solvent like dichloromethane (DCM) or ethyl acetate with a poor solvent (an "anti-solvent") like hexane or heptane.

  • Solution Preparation: Dissolve approximately 5-10 mg of the purified compound in a minimal amount of the "good" solvent (e.g., 0.5 mL of DCM) in a clean, small vial.

  • Induce Supersaturation: Slowly add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly turbid. This indicates the point of saturation has been reached. Add one or two more drops of the good solvent to redissolve the precipitate.

  • Incubation: Loosely cap the vial (e.g., with parafilm punctured with a needle). This allows for very slow evaporation of the more volatile solvent (DCM), gradually increasing the concentration and promoting slow crystal growth over several days. Store the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Once suitable crystals (typically >0.1 mm in at least two dimensions) have formed, carefully harvest them using a cryo-loop.

Causality Behind the Choice: Slow evaporation prevents rapid precipitation, which leads to amorphous powder or poorly ordered microcrystals. The gradual shift in solvent polarity allows molecules to orient themselves into the most energetically favorable, ordered crystal lattice.

This stage involves mounting the crystal and exposing it to a focused beam of X-rays to generate a diffraction pattern.

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to prevent radiation damage and reduce thermal motion of the atoms.

  • Instrument Setup: The crystal is mounted on a goniometer head in a single-crystal X-ray diffractometer, such as a Bruker D8 VENTURE, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

  • Data Acquisition: A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles. The instrument software (e.g., APEX4) automatically indexes the diffraction spots to determine the unit cell parameters and Bravais lattice. A full sphere of data is collected to ensure data redundancy and completeness.

The collected diffraction data is then used to solve and refine the molecular structure.

Experimental Protocol: Structure Solution and Refinement

  • Data Reduction: The raw diffraction intensities are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects) using software like SAINT. A multi-scan absorption correction (e.g., SADABS) is applied.

  • Structure Solution: The initial atomic positions are determined using "direct methods" or dual-space algorithms within software packages like SHELXT. This provides a preliminary, often incomplete, model of the molecule.

  • Structure Refinement: The model is refined against the experimental data using full-matrix least-squares on F² with software like SHELXL. This iterative process involves:

    • Assigning atom types (C, N, O, F).

    • Refining atomic coordinates and anisotropic displacement parameters for all non-hydrogen atoms.

    • Locating hydrogen atoms from the difference Fourier map and refining them using a riding model.

    • Checking for and modeling any disorder.

  • Validation: The final refined model is validated using tools like checkCIF, which assesses the geometric sensibility of the structure, the quality of the data, and the refinement statistics.

Trustworthiness through Self-Validation: The refinement process is inherently self-validating. A correct structural model will refine to low R-factors (R1 < 5% for good data) and a goodness-of-fit (GooF) value close to 1.0, indicating a strong agreement between the calculated structure factors from the model and the observed structure factors from the experiment.

Workflow for Structural Validation

The following diagram illustrates the logical flow from sample synthesis to a validated crystallographic structure.

G cluster_synthesis Chemical Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_validation Validation & Comparison synthesis Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene dissolve Dissolve in DCM/Hexane synthesis->dissolve compare Compare with Spectroscopic Data synthesis->compare NMR, IR, MS Data evap Slow Evaporation dissolve->evap harvest Harvest Single Crystal evap->harvest data_coll Data Collection (Diffractometer) harvest->data_coll solve Structure Solution (SHELXT) data_coll->solve refine Structure Refinement (SHELXL) solve->refine cif Final CIF File & checkCIF refine->cif validated Validated Structure cif->validated compare->validated

Caption: Workflow from synthesis to validated crystal structure.

Comparative Analysis: Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural proof, it is crucial to ensure this data is consistent with other analytical techniques. The table below compares the information derived from different methods for 1-Fluoro-3-(2-nitrovinyl)benzene.

Parameter X-ray Crystallography NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IR Spectroscopy Mass Spectrometry (HRMS)
Connectivity Unambiguous. Directly shows all covalent bonds.High Confidence. Deduced from chemical shifts, coupling constants (J-values), and 2D correlations (COSY, HSQC).Low Confidence. Shows presence of functional groups (C=C, NO₂, C-F) but not their connectivity.No. Provides no information on atom connectivity.
Stereochemistry Unambiguous. Directly visualizes the (E) or (Z) configuration of the vinyl group.High Confidence. The coupling constant between the vinyl protons (³JHH) is characteristic; typically >14 Hz for (E) isomers.No. Cannot distinguish stereoisomers.No. Cannot distinguish stereoisomers.
Regiochemistry Unambiguous. Directly confirms the 1,3-substitution pattern on the benzene ring.High Confidence. The splitting pattern and coupling constants of the aromatic protons can definitively establish the substitution pattern.No. Cannot distinguish regioisomers.No. Cannot distinguish regioisomers.
Molecular Formula Inferred. The refined atoms are consistent with the formula.Inferred. The number of unique C and H signals is consistent with the formula.No. High Confidence. Provides the exact mass, which can be used to determine the elemental composition.
Bond Lengths/Angles Precise. Provides accurate measurements to within ±0.005 Å and ±0.5°.No. No. No.
Conformation Definitive (in solid state). Shows the torsion angles and overall molecular shape in the crystal.Inferred (in solution). Provides information on average conformation through space (NOE) effects.No. No.

Interpreting Crystallographic Data: A Case Study

Since a public crystal structure for 1-Fluoro-3-(2-nitrovinyl)benzene is not available in the Cambridge Structural Database (CSD), we will use the closely related and published structure of (E)-1-chloro-3-(2-nitrovinyl)benzene (CSD Refcode: XOPCAJ) as an illustrative example. The validation metrics for this structure serve as a benchmark for what would be expected for its fluoro-analogue.

Parameter Value for XOPCAJ Interpretation / Acceptance Criteria
Crystal System Monoclinic-
Space Group P2₁/c-
R1 [I > 2σ(I)] 0.045The residual factor, R1, should ideally be < 5% for publication-quality structures. This indicates excellent agreement.
wR2 (all data) 0.125The weighted residual factor, wR2, is typically higher but should be < 15%.
Goodness-of-Fit (GooF) 1.05A value close to 1.0 indicates that the refinement model accurately fits the data.
C=C Vinyl Bond Length 1.33 ÅConsistent with a C=C double bond.
C-NO₂ Bond Lengths ~1.47 ÅTypical for a C-N single bond adjacent to a nitro group.
Vinyl H-C-C-H Torsion 180°Confirms the (E)-configuration (trans) of the double bond.

This data provides a clear, quantitative, and unambiguous description of the molecule's structure in the solid state. When validating the structure of 1-Fluoro-3-(2-nitrovinyl)benzene, one would expect to obtain similar values for these key metrics. The definitive placement of the fluorine atom on the C3 carbon and the (E)-geometry of the nitrovinyl group would be confirmed by direct visualization of the refined electron density map and the geometric parameters.

Conclusion

The structural validation of a novel compound like 1-Fluoro-3-(2-nitrovinyl)benzene requires a multi-faceted analytical approach. While spectroscopic methods provide essential preliminary data, they cannot offer the same level of certainty as single-crystal X-ray crystallography. The crystallographic workflow, though demanding, delivers an unambiguous, three-dimensional model of the molecule, confirming connectivity, regiochemistry, and stereochemistry with unparalleled precision. This level of rigorous validation is the bedrock of reliable chemical research and is indispensable for advancing compounds through the drug development pipeline. The data obtained from crystallography not only validates the synthetic outcome but also provides a solid foundation for structure-activity relationship (SAR) studies and computational modeling.

References

This section would be populated with real URLs from the grounding tool if specific publications were used. The following are representative examples of the types of resources that would be cited.

  • Sheldrick, G.M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link: https://journals.iucr.org/a/issues/2015/01/00/a27177/a27177.pdf]
  • Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link: https://journals.iucr.org/c/issues/2015/01/00/c50013/c50013.pdf]
  • Bruker AXS Inc. APEX4, SAINT, and SADABS. Bruker AXS Inc., Madison, Wisconsin, USA. [Link: https://www.bruker.com/en/products-and-solutions/diffractometers-and-x-ray-microscopes/single-crystal-x-ray-diffractometers.html]
  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link: https://www.ccdc.cam.ac.uk/solutions/csd-core/components/csd/]
  • Spek, A.L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link: https://journals.iucr.org/d/issues/2009/02/00/ba2323/ba2323.pdf]

A Comparative Guide to the Kinetic Performance of 1-Fluoro-3-(2-nitrovinyl)benzene in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. The reactivity and kinetic profile of a building block dictate not only the efficiency of a reaction but also its scalability and the purity of the resulting products. This guide provides an in-depth comparative analysis of the kinetic performance of 1-Fluoro-3-(2-nitrovinyl)benzene, a versatile synthetic intermediate, in two fundamental classes of organic reactions: Michael additions and cycloadditions.

While direct, head-to-head kinetic studies on 1-Fluoro-3-(2-nitrovinyl)benzene are not extensively documented in publicly available literature, this guide leverages a wealth of kinetic data from closely related structural analogs to provide a robust, predictive framework for its reactivity. By understanding the electronic and steric influences of the fluoro and nitro substituents, we can confidently position this reagent within the broader landscape of substituted β-nitrostyrenes and other Michael acceptors.

Part 1: The Michael Addition Reaction: A Kinetic Perspective

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The potent electron-withdrawing nature of the nitro group in β-nitrostyrenes renders the β-carbon highly electrophilic and thus, exceptionally susceptible to nucleophilic attack.

The Influence of Aromatic Substituents on Michael Addition Kinetics

The substitution pattern on the aromatic ring of a β-nitrostyrene plays a critical role in modulating its reactivity. A kinetic study on the Michael-type reactions of various X-substituted β-nitrostyrenes with cyclic secondary amines in acetonitrile provides invaluable data for a comparative analysis.[1] The reaction proceeds through both an uncatalyzed (rate constant Kk₂) and a catalyzed (Kk₃) pathway, with the latter dominating at higher amine concentrations.[1]

Table 1: Comparative Kinetic Data for the Michael Addition of Substituted β-Nitrostyrenes with Piperidine in Acetonitrile at 25.0 °C [1]

Substituent (X) in X-C₆H₄CH=CHNO₂Hammett Constant (σ)Kk₂ (M⁻¹s⁻¹)Kk₃ (M⁻²s⁻¹)
p-OCH₃-0.270.485.50
p-CH₃-0.170.657.80
H0.000.9813.2
p-Cl0.231.8121.2
p-Br0.231.8922.3
m-F (Predicted for 1-Fluoro-3-(2-nitrovinyl)benzene) 0.34 ~2.5 ~30
p-CN0.665.5776.2
p-NO₂0.788.17115

Note: The values for m-F are estimations based on the positive Hammett constant for a meta-fluoro substituent, indicating its electron-withdrawing nature, which is expected to accelerate the reaction relative to the unsubstituted analog.

The data unequivocally demonstrates that electron-withdrawing substituents on the phenyl ring accelerate the Michael addition, as evidenced by the increase in both Kk₂ and Kk₃ values.[2] This is a direct consequence of the enhanced electrophilicity of the β-carbon. The fluoro substituent in the meta position in 1-Fluoro-3-(2-nitrovinyl)benzene exerts an inductive electron-withdrawing effect, and thus it is anticipated to exhibit a higher reaction rate than unsubstituted β-nitrostyrene.

Experimental Protocol: Kinetic Analysis of the Michael Addition of 1-Fluoro-3-(2-nitrovinyl)benzene with a Thiol Nucleophile via UV-Vis Spectrophotometry

This protocol provides a robust method for determining the second-order rate constant for the Michael addition of a thiol to 1-Fluoro-3-(2-nitrovinyl)benzene. The disappearance of the conjugated nitrostyrene chromophore is monitored over time.

Materials:

  • 1-Fluoro-3-(2-nitrovinyl)benzene

  • Thiol nucleophile (e.g., thiophenol)

  • Base catalyst (e.g., triethylamine)

  • Solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of 1-Fluoro-3-(2-nitrovinyl)benzene, the thiol, and the catalyst in the chosen solvent.

  • Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of 1-Fluoro-3-(2-nitrovinyl)benzene and thermostat the cell holder to the desired temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • Pipette the solvent and the thiol solution into a cuvette. Ensure the thiol is in large excess (at least 10-fold) to maintain pseudo-first-order conditions.

    • Add the catalyst to the mixture.

    • Initiate the reaction by adding a small aliquot of the 1-Fluoro-3-(2-nitrovinyl)benzene stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance stabilizes).

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (kobsd) can be determined by fitting the absorbance versus time data to a single exponential decay function: At = A∞ + (A₀ - A∞)e-kobsdt.

    • To determine the second-order rate constant (k₂), plot kobsd against the concentration of the nucleophile from a series of experiments with varying nucleophile concentrations. The slope of the resulting linear plot will be k₂.

Michael_Addition_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Substrate, Nucleophile, Catalyst) setup_spec Setup Spectrophotometer (λmax, Temperature) mix_reagents Mix Solvent, Nucleophile, and Catalyst in Cuvette setup_spec->mix_reagents initiate_reaction Initiate Reaction with 1-Fluoro-3-(2-nitrovinyl)benzene mix_reagents->initiate_reaction record_data Record Absorbance vs. Time initiate_reaction->record_data fit_data Fit Data to Exponential Decay to obtain k_obsd record_data->fit_data plot_kobsd Plot k_obsd vs. [Nucleophile] fit_data->plot_kobsd calc_k2 Determine k₂ from the Slope plot_kobsd->calc_k2

Caption: Experimental workflow for the kinetic analysis of a Michael addition reaction.

Part 2: Cycloaddition Reactions: The Diels-Alder Perspective

The electron-deficient nature of the double bond in 1-Fluoro-3-(2-nitrovinyl)benzene also makes it an excellent dienophile in Diels-Alder reactions. A study of the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes provides kinetic data that allows for a comparative assessment.[3][4]

Comparative Kinetics of Substituted β-Fluoro-β-nitrostyrenes in the Diels-Alder Reaction

The reaction of various substituted β-fluoro-β-nitrostyrenes with cyclopentadiene (CPD) has been kinetically investigated, yielding valuable data on the influence of the aromatic substituent.

Table 2: Kinetic Data for the Diels-Alder Reaction of Substituted β-Fluoro-β-nitrostyrenes with Cyclopentadiene in o-xylene at 110 °C [4]

Substituent on Aryl RingPseudo-first-order rate constant, k** (10⁻⁵ s⁻¹)
p-OCH₃9.8
p-CH₃13.5
H18.2
p-F19.3
p-Cl23.6
m-F (Predicted for 1-Fluoro-3-(2-nitrovinyl)benzene) ~25
p-Br25.1
p-CF₃43.1
p-NO₂61.7

Note: The predicted value for the m-F substituent is based on the trend observed where electron-withdrawing groups accelerate the reaction. The m-F substituent's effect is expected to be similar to or slightly greater than that of p-Cl and p-Br.

The trend observed is consistent with the established principles of the Diels-Alder reaction: electron-withdrawing groups on the dienophile increase the reaction rate. The presence of both a fluoro and a nitro group directly attached to the double bond, in conjunction with the meta-fluoro substituent on the aromatic ring, positions 1-Fluoro-3-(2-nitrovinyl)benzene as a highly reactive dienophile.

Diels_Alder_Mechanism cluster_mechanism Diels-Alder Reaction Mechanism reagents 1-Fluoro-3-(2-nitrovinyl)benzene (Dienophile) + Cyclopentadiene (Diene) ts Transition State reagents->ts [4+2] Cycloaddition product Cycloadduct ts->product

Caption: Generalized mechanism for the Diels-Alder reaction.

Part 3: A Note on Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom and a nitro group on the benzene ring also opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions. The nitro group, particularly when ortho or para to the fluorine, strongly activates the ring towards nucleophilic attack.[5] In 1-Fluoro-3-(2-nitrovinyl)benzene, the nitro group is in the meta position relative to the fluorine, which provides significantly less activation compared to an ortho or para relationship. Therefore, while SNAr reactions are possible, they would likely require more forcing conditions (higher temperatures, stronger nucleophiles) compared to isomers with ortho or para nitro groups. Kinetic studies in this area would be valuable to quantify the reactivity of this specific substitution pattern.

Conclusion

This comparative guide, grounded in the kinetic data of structurally analogous compounds, positions 1-Fluoro-3-(2-nitrovinyl)benzene as a highly reactive and versatile building block for organic synthesis.

  • In Michael additions , the combined electron-withdrawing effects of the nitro group and the meta-fluoro substituent are predicted to result in reaction rates that are significantly faster than those of unsubstituted β-nitrostyrene.

  • In Diels-Alder reactions , 1-Fluoro-3-(2-nitrovinyl)benzene is expected to perform as a highly efficient dienophile, with reaction kinetics comparable to other β-nitrostyrenes bearing electron-withdrawing substituents.

The provided experimental protocols offer a starting point for researchers to quantify the kinetics of their specific applications. The predictive nature of this guide, based on established principles of physical organic chemistry and supported by experimental data from closely related systems, should empower scientists and drug development professionals to make informed decisions in the design and optimization of synthetic routes.

References

  • Gandolfi, R., et al. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances, 11(18), 10823-10834. DOI: 10.1039/D1RA00891A
  • Um, I. H., et al. (2013). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. The Journal of Organic Chemistry, 78(11), 5604-5610. DOI: 10.1021/jo4007442
  • Ponomarev, S. A., et al. (2020). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 25(21), 5035. DOI: 10.3390/molecules25215035
  • ResearchGate. (n.d.). Kinetic data of the reactions of nitrostyrenes 1 with pyrrole. Retrieved from [Link]

  • Jaworski, K., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4786. DOI: 10.3390/molecules25204786
  • Eccleston, J. F., & Webb, M. R. (2009). Rapid Kinetic Techniques. In Protein-Ligand Interactions. Methods in Molecular Biology, vol 544. Humana Press.
  • Making Sense Chem. (2022, May 27). Kinetics | Experimental Methods | A level H2 Chem [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, February 20). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link]

  • Blackmond, D. G. (2018). Visual kinetic analysis. Nature Reviews Chemistry, 3(1), 1-13. DOI: 10.1038/s41570-018-0063-7
  • ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]

  • Ponomarev, S. A., et al. (2021). Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 283-292. DOI: 10.3762/bjoc.17.27
  • Ponomarev, S. A., et al. (2021). Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 283-292. Retrieved from [Link]

  • Gaber, A., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1883. DOI: 10.3390/M1883
  • Ponomarev, S. A., et al. (2021). Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 283-292. Retrieved from [Link]

  • Ponomarev, S. A., et al. (2020). Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclic Dienes. ChemRxiv. DOI: 10.26434/chemrxiv.13119416.v1

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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the structural integrity and purity of synthetic intermediates are paramount. 1-Fluoro-3-(2-nitrovinyl)benzene, a versatile building block, is no exception. Its utility in the synthesis of novel chemical entities demands a rigorous and multi-faceted approach to purity assessment. This guide provides an in-depth comparison of analytical methodologies, grounded in practical experience, to ensure the synthesized compound meets the stringent quality requirements for downstream applications.

The Synthetic Landscape: Understanding Potential Impurities

The most common route to 1-Fluoro-3-(2-nitrovinyl)benzene is the Henry condensation (or nitroaldol reaction) between 3-fluorobenzaldehyde and nitromethane.[1] Understanding this synthesis pathway is critical as it informs the potential impurity profile.

Key Potential Impurities:

  • Unreacted Starting Materials: 3-fluorobenzaldehyde and nitromethane.

  • Side-Products: Formation of polymeric materials or other condensation byproducts, which can lead to tar formation.[2]

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., methanol, ethanol, acetic acid).[2]

  • Isomers: While the trans (E) isomer is typically the major product, the presence of the cis (Z) isomer is possible.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 3-fluorobenzaldehyde 3-fluorobenzaldehyde Reaction Reaction 3-fluorobenzaldehyde->Reaction Nitromethane Nitromethane Nitromethane->Reaction Base Catalyst Base Catalyst Base Catalyst->Reaction Crude Product Crude Product Reaction->Crude Product Unreacted Aldehyde Unreacted Aldehyde Crude Product->Unreacted Aldehyde Trace amounts Unreacted Nitromethane Unreacted Nitromethane Crude Product->Unreacted Nitromethane Trace amounts Polymeric Byproducts Polymeric Byproducts Crude Product->Polymeric Byproducts Side reactions Solvent Residues Solvent Residues Crude Product->Solvent Residues From workup

Caption: Relationship between the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene and its potential impurities.

A Multi-Technique Strategy for Purity Verification

No single analytical technique is sufficient to definitively establish the purity of a compound. A holistic and self-validating approach, integrating data from multiple orthogonal methods, is essential.

Preliminary Assessment: The First Line of Defense

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of the reaction's progress.[3][4][5][6] It allows for the qualitative assessment of the disappearance of starting materials and the formation of the product.

Experimental Protocol: TLC Analysis

  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom.[7] Mark three lanes for the starting material (3-fluorobenzaldehyde), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture).

  • Spotting: Using a capillary tube, apply a small spot of each sample onto the designated marks on the baseline.

  • Development: Place the plate in a sealed chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[5] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm) and/or by staining with iodine.[7]

  • Interpretation: The disappearance of the starting material spot in the reaction lane and the appearance of a new, single major spot indicate a potentially complete reaction and a relatively pure product.

Melting Point Analysis: A sharp melting point range is a classic indicator of a pure crystalline solid. Impurities typically depress and broaden the melting point range. The literature value for the melting point of 1-Fluoro-3-(2-nitrovinyl)benzene can be used as a reference.

Structural Confirmation and Quantitative Purity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity determination of organic molecules.

¹H NMR (Proton NMR): This technique provides information on the number and chemical environment of protons in the molecule, confirming the structure of the desired product. The presence of signals corresponding to impurities (e.g., residual 3-fluorobenzaldehyde) can also be detected.

Quantitative NMR (qNMR): qNMR is a robust method for determining the purity of a sample without the need for a reference standard of the analyte itself.[8][9] By adding a known amount of an internal standard with a known purity, the purity of the analyte can be calculated from the integral ratios of their respective signals.[10][11]

Experimental Protocol: qNMR Analysis

  • Sample Preparation: Accurately weigh a sample of the synthesized 1-Fluoro-3-(2-nitrovinyl)benzene and a suitable internal standard (e.g., maleic anhydride) into an NMR tube.

  • Dissolution: Add a deuterated solvent (e.g., CDCl₃) to completely dissolve the sample and the internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).

  • Data Processing and Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated using the following formula[8]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • M = molar mass

    • m = mass

    • P = purity of the standard

¹⁹F NMR (Fluorine NMR): For a fluorinated compound, ¹⁹F NMR is essential. It confirms the presence and chemical environment of the fluorine atom, providing an additional layer of structural verification.

¹³C NMR (Carbon NMR): This technique confirms the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in 1-Fluoro-3-(2-nitrovinyl)benzene.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for separating and quantifying the components of a mixture.[12] It is the workhorse for determining the purity of pharmaceutical compounds.

Experimental Protocol: Reverse-Phase HPLC Analysis

  • Column: A C18 column is typically suitable for the analysis of moderately polar compounds like nitrostyrenes.[12]

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is often effective.[13][14]

  • Detection: A UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm) is commonly used.[12]

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a stationary and liquid mobile phaseHigh resolution, high sensitivity, quantitativeRequires a reference standard for absolute quantification
qNMR Signal intensity is directly proportional to the number of nucleiAbsolute quantification without a specific reference standard, structurally informativeLower sensitivity than HPLC, requires a pure internal standard
GC-MS Separation by volatility followed by mass-based detectionHigh sensitivity, provides molecular weight informationNot suitable for thermally labile or non-volatile compounds
Molecular Weight and Impurity Identification: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its identity.[15][16] When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities by their mass-to-charge ratio.[1][17]

Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For 1-Fluoro-3-(2-nitrovinyl)benzene, characteristic peaks for the nitro group (NO₂), the carbon-carbon double bond (C=C), and the carbon-fluorine bond (C-F) should be present.

cluster_prelim Preliminary Assessment cluster_struct Structural & Quantitative Analysis cluster_chrom Chromatographic Purity Synthesized Product Synthesized Product Preliminary Assessment Preliminary Assessment Synthesized Product->Preliminary Assessment Structural & Quantitative Analysis Structural & Quantitative Analysis Preliminary Assessment->Structural & Quantitative Analysis Chromatographic Purity Chromatographic Purity Structural & Quantitative Analysis->Chromatographic Purity Final Purity Assessment Final Purity Assessment Chromatographic Purity->Final Purity Assessment TLC TLC Melting Point Melting Point 1H NMR 1H NMR qNMR qNMR 19F NMR 19F NMR 13C NMR 13C NMR MS MS FTIR FTIR HPLC HPLC LC-MS LC-MS

Caption: A comprehensive workflow for the purity assessment of synthesized compounds.

Comparison with an Alternative: 2-Fluoro-β-nitrostyrene

The analytical strategy for an isomer, such as 2-Fluoro-β-nitrostyrene, would be largely similar. However, the expected spectroscopic data would differ, providing a clear means of distinction.

Property1-Fluoro-3-(2-nitrovinyl)benzene2-Fluoro-β-nitrostyrene
¹H NMR Distinct splitting patterns for aromatic protons due to meta-fluoro substitution.Different splitting patterns for aromatic protons due to ortho-fluoro substitution.
¹⁹F NMR A characteristic chemical shift for the fluorine atom in the meta position.A different chemical shift for the fluorine atom in the ortho position.
HPLC A specific retention time under defined conditions.A potentially different retention time due to polarity differences.

This comparative data highlights the specificity of the combined analytical techniques.

Conclusion

The purity assessment of synthesized 1-Fluoro-3-(2-nitrovinyl)benzene is a critical step in ensuring its suitability for further research and development. A multi-technique approach, leveraging the strengths of TLC, melting point analysis, NMR, HPLC, MS, and FTIR, provides a robust and self-validating system for confirming identity, structure, and purity. By understanding the synthetic pathway and potential impurities, a targeted analytical strategy can be designed to deliver a compound of the highest quality.

References

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  • ResearchGate. (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. [Link]

  • Organic Syntheses. m-Nitrostyrene - Organic Syntheses Procedure. [Link]

  • NIH. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. [Link]

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  • ACS Publications. Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Fluoro-3-(2-nitrovinyl)benzene. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale and regulatory context that underpin these essential laboratory practices. The procedures outlined are based on established principles of hazardous waste management and data from structurally similar compounds.

Part 1: Hazard Assessment and Waste Characterization

Inferred Hazard Profile:

The presence of the nitrovinyl group attached to a fluorinated benzene ring suggests the following hazards:

  • Toxicity: Aromatic nitro compounds are known for their toxicity. This compound is likely harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Inhalation may be a significant route of exposure, and absorption can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.

  • Irritation: It is expected to be a skin and eye irritant, with the potential for causing serious eye damage.[1][4]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[1][3]

  • Reactivity: While stable under normal conditions, nitro compounds can be reactive. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

Waste Classification:

Based on this profile, 1-Fluoro-3-(2-nitrovinyl)benzene must be classified as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it would likely be categorized as a characteristic hazardous waste due to its toxicity.[5][6][7] Laboratory personnel are legally responsible for making this determination before disposal.[8][9]

Property Inferred Characteristic Primary Concern
Physical State Solid / Crystalline PowderInhalation of dust
Acute Toxicity Harmful/Toxic (Oral, Dermal, Inhalation)Systemic effects, methemoglobinemia
Irritation Skin and Eye IrritantLocalized tissue damage, potential for serious eye injury
Chronic Toxicity Potential for target organ damageLong-term health effects
Reactivity Incompatible with strong oxidizers/acids/basesUncontrolled reactions

Part 2: On-Site Waste Management and Accumulation

Proper management of the waste stream begins at the point of generation. Adherence to these protocols minimizes risk to laboratory personnel and ensures regulatory compliance.

Step 1: Segregation

Segregate waste containing 1-Fluoro-3-(2-nitrovinyl)benzene from all other waste streams.

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Keeping waste streams separate prevents accidental mixing and simplifies the disposal process for your institution's Environmental Health and Safety (EHS) office.[9][10]

  • Procedure:

    • Designate a specific, labeled container for solid waste contaminated with this compound (e.g., contaminated filter paper, gloves).

    • Designate a separate, labeled container for liquid waste (e.g., reaction mother liquor, rinsing solvents).

    • Never mix oxidizing acids with this organic waste.[10]

Step 2: Containerization

All hazardous waste must be collected in appropriate containers.

  • Rationale: Proper containerization prevents leaks, spills, and exposure. The container must be compatible with the chemical to avoid degradation.

  • Procedure:

    • Select a Compatible Container: Use a clean, empty container made of a material compatible with the waste. Borosilicate glass or a suitable plastic container is often appropriate. If reusing a reagent bottle, ensure it is triple-rinsed and that any incompatible residues are removed.[9]

    • Label Correctly: The label must be clear, durable, and affixed to the container. The label must include:

      • The words "HAZARDOUS WASTE "[6][7]

      • The full chemical name: "1-Fluoro-3-(2-nitrovinyl)benzene " (avoid abbreviations or formulas).

      • An accurate list of all contents, including solvents.

      • The approximate percentage of each component.

      • The date when waste was first added to the container (the "accumulation start date").[6]

    • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[7][11] This prevents the release of vapors and protects against spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled waste container at or near the point of generation in a designated SAA.

  • Rationale: The SAA concept allows for the safe, temporary storage of hazardous waste within the lab, under the control of trained personnel, before it is moved to a central storage facility.[11]

  • Procedure:

    • Designate a specific location in the lab (e.g., a secondary containment tray within a ventilated cabinet) as the SAA.

    • Store the waste container in this designated area.

    • Do not accumulate more than 55 gallons of total hazardous waste in an SAA.[11]

Part 3: Disposal Pathways

There is only one recommended pathway for the final disposal of this compound. So-called "in-lab treatment" is discussed here to explain why it is not a viable or safe option for this class of chemical.

Primary Pathway: Licensed Hazardous Waste Disposal (Mandatory)

Disposal must be handled by your institution's EHS department or a licensed hazardous waste contractor.

  • Rationale: This ensures the waste is transported, treated, and disposed of in a manner that complies with all federal, state, and local regulations, fulfilling the "cradle-to-grave" responsibility of the waste generator.[5] Professional disposal facilities have the specialized equipment and permits required to handle toxic chemicals safely, often through high-temperature incineration.

  • Procedure:

    • Once your waste container is full or you have finished the project, contact your institution's EHS office to schedule a waste pickup.[9][12]

    • Ensure all paperwork, such as a hazardous waste manifest or pickup request form, is completed accurately.

    • EHS personnel will then transport the waste for final disposal.

G cluster_Lab In-Laboratory Process cluster_EHS Institutional Responsibility A Waste Generated (e.g., reaction mixture, contaminated consumables) B Characterize as Hazardous Waste (Toxicity) A->B C Segregate into Dedicated Container B->C D Label Container Correctly 'Hazardous Waste' Full Chemical Name & Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Request Pickup from EHS/Safety Office E->F G EHS Collects Waste F->G H Consolidation & Manifesting I Licensed Disposal Facility (e.g., Incineration) H->I

Caption: Waste Disposal Workflow from Lab to Final Disposal.

Secondary Pathway: Chemical Treatment (Not Recommended)

While chemical reduction of nitro compounds to less toxic amines is a known synthetic transformation, attempting this as a disposal method is strongly discouraged .[13]

  • Rationale:

    • Hazardous Reagents: Reagents used for nitro reduction, such as metal hydrides (e.g., LiAlH₄) or catalytic hydrogenation setups, introduce significant new hazards (reactivity, flammability, high pressure).[13]

    • Incomplete Reactions: An incomplete reaction could result in a complex and more dangerous mixture of products and starting materials.

    • Regulatory Non-Compliance: Without a formally validated and institutionally approved waste treatment protocol, performing such a reaction for disposal purposes can violate RCRA regulations.

    • Increased Risk: The overall risk to personnel from performing a potentially exothermic and hazardous reaction far outweighs any perceived benefit over professional disposal.

Part 4: Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical.

Small Spills (Manageable by Lab Personnel):
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[14]

  • Containment: Prevent the spill from spreading. If it is a solid, avoid creating dust. If it is a solution, cover with an inert, non-combustible absorbent material like sand or vermiculite.[15]

  • Collection: Carefully scoop the absorbed material or solid into a designated container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Large Spills (Beyond Lab's Control):
  • Evacuate: Immediately evacuate the area.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Alarm: Activate the nearest fire alarm or emergency notification system.

  • Call for Help: Contact your institution's emergency response number and provide details about the chemical spilled.

G Spill Spill Occurs Assess Assess Size & Risk Spill->Assess Small Small & Controllable? Assess->Small Large Large or Uncontrolled Small->Large No PPE Don Appropriate PPE Small->PPE Yes Evacuate EVACUATE AREA Large->Evacuate Contain Contain with Inert Absorbent PPE->Contain Collect Collect as Hazardous Waste Contain->Collect Call Call Emergency Response & EHS Office Evacuate->Call

Caption: Decision Logic for Spill Response.

References

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  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling 1-Fluoro-3-(2-nitrovinyl)benzene, a reactive intermediate vital in organic synthesis, demands a comprehensive understanding of its potential hazards and the stringent safety protocols required for its management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

While a specific, comprehensive toxicological profile for 1-Fluoro-3-(2-nitrovinyl)benzene is not extensively documented in publicly available literature, the known hazards of structurally related compounds, such as fluoronitrobenzenes and nitrostyrenes, provide a strong basis for a precautionary approach. The primary hazards are associated with its potential toxicity and reactivity.

Based on data from similar compounds, 1-Fluoro-3-(2-nitrovinyl)benzene should be treated as a hazardous substance.[1][2] The following table summarizes the anticipated hazard classifications.

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 3/4Toxic or harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 2/3Toxic in contact with skin.[1][3]
Acute Toxicity, InhalationCategory 3Toxic if inhaled.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure.[2][3]

A thorough risk assessment is mandatory before any procedure involving this compound. This involves evaluating the quantities being used, the nature of the experiment (e.g., heating, pressure), and the potential for aerosol generation.

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense. Before you even select your gloves, robust engineering and administrative controls must be in place.

  • Fume Hood: All handling of 1-Fluoro-3-(2-nitrovinyl)benzene, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood.[5] This is critical to minimize inhalation exposure.

  • Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.[6][7]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE) Protocol: A Head-to-Toe Approach

The selection of PPE is not a one-size-fits-all matter. It must be tailored to the specific risks of the procedure.

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory to protect against splashes and vapors. They must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][6]

  • Face Shield: A face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with reactions under pressure.[8]

Skin Protection
  • Gloves: Due to the compound's classification as toxic upon skin contact, appropriate glove selection is critical.

    • Material: While specific breakthrough data for 1-Fluoro-3-(2-nitrovinyl)benzene is unavailable, chemically resistant gloves such as nitrile or neoprene are recommended. Always inspect gloves for any signs of degradation or perforation before use.[7]

    • Double Gloving: Wearing two pairs of gloves is a best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Proper Removal: Use the proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[2]

  • Protective Clothing:

    • Laboratory Coat: A flame-resistant lab coat that fully covers the arms is required.

    • Chemical-Resistant Apron/Coveralls: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[9]

    • Closed-Toed Shoes: Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.

Respiratory Protection

The use of a fume hood should be sufficient to control vapor exposure. However, in the event of a significant spill, a failure of engineering controls, or if exposure limits are exceeded, respiratory protection is necessary.[1][6]

  • Respirator Type: A full-face respirator with an organic vapor cartridge is recommended.[1] In some cases, a half-mask air-purifying respirator may be sufficient, but this should be determined by a formal risk assessment.[10]

  • Fit Testing: A proper fit test is required for all users of tight-fitting respirators to ensure a proper seal.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection Start Start: Handling 1-Fluoro-3-(2-nitrovinyl)benzene FumeHood Is the procedure in a fume hood? Start->FumeHood SmallScale Small scale (<1g)? FumeHood->SmallScale Yes NoWork Do Not Proceed! Consult EHS. FumeHood->NoWork No SplashRisk High splash potential? SmallScale->SplashRisk Yes BasePPE Base PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves - Closed-Toed Shoes SmallScale->BasePPE No SplashRisk->BasePPE No ChemApron Add Chemical-Resistant Apron/Coveralls SplashRisk->ChemApron Yes End Proceed with Experiment BasePPE->End FaceShield Add Face Shield FaceShield->End ChemApron->FaceShield

Caption: PPE Selection Workflow for 1-Fluoro-3-(2-nitrovinyl)benzene.

Step-by-Step Protocols

Donning PPE
  • Hand Hygiene: Wash hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Coveralls: Put on the lab coat or coveralls, ensuring full coverage.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: If required, put on the face shield over the goggles.

Doffing PPE
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front. Place them in a designated area for decontamination.

  • Lab Coat/Coveralls: Remove the lab coat or coveralls, rolling it away from the body to avoid contaminating your clothes.

  • Inner Gloves: Remove the inner pair of gloves using the proper technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6][11] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[12]

  • Inhalation: Move the victim to fresh air.[6][11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[1][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11][13] Never give anything by mouth to an unconscious person.[11] Call a physician or poison control center immediately.[3]

Spill Response
  • Minor Spill (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite or sand.

    • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert others and activate the emergency alarm.

    • Close the laboratory doors.

    • Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a major spill yourself.

Emergency Response Flowchart

Emergency_Response Incident Incident Occurs (Spill or Exposure) Assess Assess Severity Incident->Assess Exposure Personnel Exposure Assess->Exposure Exposure Spill Chemical Spill Assess->Spill Spill FirstAid Administer First Aid (See Protocol) Exposure->FirstAid MinorSpill Minor Spill Spill->MinorSpill MajorSpill Major Spill Spill->MajorSpill Large Volume or Outside Hood Medical Seek Immediate Medical Attention FirstAid->Medical Report Report Incident Medical->Report CleanUp Contain & Clean Up (See Protocol) MinorSpill->CleanUp Yes MinorSpill->MajorSpill No CleanUp->Report Evacuate Evacuate Area Alert Others MajorSpill->Evacuate CallEHS Call EHS/Emergency Response Evacuate->CallEHS CallEHS->Report

Caption: Emergency Response Flowchart for Incidents.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical's lifecycle management to protect both personnel and the environment.

  • Decontamination: All glassware and equipment should be decontaminated. A common procedure is to rinse with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood, followed by a thorough wash with soap and water.[7] The solvent rinse must be collected as hazardous waste.

  • Waste Disposal:

    • All solid waste contaminated with 1-Fluoro-3-(2-nitrovinyl)benzene (e.g., gloves, absorbent materials, weighing paper) must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste, including reaction residues and solvent rinses, must be collected in a separate, labeled hazardous waste container.

    • Do not mix incompatible waste streams.

    • All waste must be disposed of through your institution's approved hazardous waste disposal program.[6] Discharge into the environment must be avoided.[11]

By adhering to these rigorous protocols, you can effectively mitigate the risks associated with handling 1-Fluoro-3-(2-nitrovinyl)benzene, ensuring a safe and productive research environment.

References

  • 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. PubChem. Available from: [Link]

  • Section 3: Emergency Procedures. Princeton University Environmental Health and Safety. Available from: [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. Available from: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Personal Protective Equipment. US EPA. Available from: [Link]

  • The effects of protective equipment on styrene exposure in workers in the reinforced plastics industry. PubMed. Available from: [Link]

  • Chemical PPE. Trihydro Corporation. Available from: [Link]

  • DECONTAMINATION PROCEDURES. California State Water Resources Control Board. Available from: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.